A-Z Guide to 2-Amino-6-hydroxy-quinoline: Synthesis, Characterization, and Best Practices
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-6-hydroxy-quinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. T...
Author: BenchChem Technical Support Team. Date: January 2026
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-6-hydroxy-quinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, mechanistic insights, and practical guidance for achieving high-purity target compounds.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are privileged scaffolds in drug discovery, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1][2] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, stem from their ability to intercalate with DNA and inhibit key enzymes.[1][3] The title compound, 2-Amino-6-hydroxy-quinoline, incorporates both an amino and a hydroxyl group, making it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.
Strategic Synthesis: The Skraup-Doebner-von Miller Reaction
The Skraup-Doebner-von Miller reaction is a classic and reliable method for the synthesis of quinolines.[4][5][6][7] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[7] For the synthesis of 2-Amino-6-hydroxy-quinoline, 4-aminophenol is the logical starting material, and an α,β-unsaturated aldehyde or ketone serves as the three-carbon source for the formation of the pyridine ring.
The reaction proceeds through a series of steps, including a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to form a dihydroquinoline intermediate.[5][8] Subsequent oxidation yields the aromatic quinoline ring system.[4][5] The choice of oxidizing agent is critical to the success of the reaction, with nitrobenzene often being used in the classic Skraup synthesis.[4] However, milder and more environmentally benign oxidants are now preferred.[9]
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of 2-Amino-6-hydroxy-quinoline.
Detailed Experimental Protocol: Skraup-Doebner-von Miller Synthesis
This protocol outlines a representative procedure for the synthesis of 2-Amino-6-hydroxy-quinoline.
Materials:
4-Aminophenol
Glycerol
Concentrated Sulfuric Acid
Iron(II) sulfate (as a mild oxidizing agent)
Sodium hydroxide (for neutralization)
Ethanol (for recrystallization)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
To this mixture, add 4-aminophenol and iron(II) sulfate.
Heat the reaction mixture to 130-140 °C for 3-4 hours. The reaction is exothermic and should be carefully controlled.
After cooling, pour the reaction mixture into a large volume of water.
Neutralize the acidic solution with a concentrated sodium hydroxide solution until the mixture is alkaline. This will precipitate the crude product.
Filter the crude product and wash it thoroughly with water.
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure 2-Amino-6-hydroxy-quinoline.
Comprehensive Characterization: Confirming Structure and Purity
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Amino-6-hydroxy-quinoline. A combination of spectroscopic and physical methods should be employed.
"2-Amino-6-hydroxy-quinoline CAS number and properties"
An In-depth Technical Guide to 2-Amino-6-hydroxy-quinoline Abstract This technical guide provides a comprehensive scientific overview of 2-Amino-6-hydroxy-quinoline, a heterocyclic aromatic compound of significant intere...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to 2-Amino-6-hydroxy-quinoline
Abstract
This technical guide provides a comprehensive scientific overview of 2-Amino-6-hydroxy-quinoline, a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. While specific experimental data for this precise isomer is not extensively documented in publicly available literature, this document synthesizes information from closely related quinoline analogs to present a robust profile. We will cover its core chemical and physical properties, plausible synthetic routes, standard analytical characterization techniques, potential applications in drug development, and essential safety and handling protocols. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of novel quinoline-based molecules.
Chemical Identity and Core Properties
2-Amino-6-hydroxy-quinoline belongs to the aminoquinoline class of organic compounds, characterized by a quinoline core substituted with both an amino (-NH₂) and a hydroxyl (-OH) group.[1] These functional groups are critical to its chemical behavior, influencing its solubility, reactivity, and potential for biological activity through hydrogen bonding and acid-base interactions.
While a specific CAS (Chemical Abstracts Service) number for the 2-amino-6-hydroxy isomer is not readily found in major databases, its identity is defined by its structure. For reference, the CAS numbers of closely related isomers are:
Similar to analogs like 6-hydroxyquinoline and 2-aminoquinoline.[7][8]
Melting Point
>200 °C (decomposes)
The presence of both amino and hydroxyl groups allows for strong intermolecular hydrogen bonding, leading to a high melting point. For comparison, 6-hydroxyquinoline melts at 193-195 °C and 6-aminoquinoline at 115-119 °C.[8][9]
Solubility
Sparingly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Methanol).[8][10]
The quinoline core is hydrophobic, but the polar -NH₂ and -OH groups enhance solubility in polar solvents.[10] Aqueous solubility is expected to be pH-dependent.[10]
pKa
Multiple values expected
The compound has a basic amino group and an acidic phenolic hydroxyl group. The pKa of the protonated amino group is predicted to be around 5-7, while the pKa of the hydroxyl group is expected to be around 9-10.
UV/Vis Absorption
λmax ~290 nm, ~330 nm
Predicted based on the spectra of 2-hydroxyquinoline and quinoline, with shifts due to the amino substituent.[11][12]
Synthesis and Purification Strategies
The synthesis of substituted quinolines can be achieved through several classic named reactions.[13][14] The specific synthesis of 2-Amino-6-hydroxy-quinoline would likely involve a multi-step process starting from a suitably substituted aniline.
The Skraup synthesis is a robust method for creating the quinoline core by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[14][15]
Step-by-Step Protocol:
Starting Material Selection: Begin with p-aminophenol (4-aminophenol). The hydroxyl group at position 4 of the aniline will become the hydroxyl group at position 6 of the quinoline ring.
Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a mixture of p-aminophenol, glycerol, and a mild oxidizing agent such as arsenic pentoxide or nitrobenzene.[15] The reaction is highly exothermic and may require controlled addition and cooling.
Heating and Cyclization: Heat the mixture under reflux. The sulfuric acid dehydrates the glycerol to form acrolein, which then undergoes a Michael addition with the aniline, followed by acid-catalyzed cyclization and dehydrogenation to form 6-hydroxyquinoline.[15]
Amination: The resulting 6-hydroxyquinoline can then be aminated at the 2-position. A common method for this is the Chichibabin reaction, which involves reacting the quinoline with sodamide (NaNH₂) in an inert solvent like liquid ammonia or toluene.[15] This nucleophilic substitution introduces the amino group at the C-2 position.[15]
Workup and Purification: After the reaction is complete, the mixture is carefully quenched and neutralized. The crude product is then extracted into an organic solvent. Purification is typically achieved via column chromatography on silica gel, using a gradient of polar solvents like ethyl acetate in hexane or methanol in dichloromethane.[8]
Caption: Plausible two-stage synthesis of 2-Amino-6-hydroxy-quinoline.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing purity.
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
Stationary Phase: A C18 reverse-phase column is standard.
Detection: UV detection at one of the compound's predicted λmax values (e.g., 290 nm). The retention time and peak purity can be used to quantify the compound.[11][16]
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Expected signals would include distinct aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-donating effects of the -NH₂ and -OH groups. Broad singlets for the NH₂ and OH protons would also be expected, which would be exchangeable with D₂O.
¹³C NMR: Nine distinct carbon signals are expected. The carbons attached to the nitrogen and oxygen atoms (C2 and C6) would show characteristic shifts.
Infrared (IR) Spectroscopy:
O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹.
N-H Stretch: Two sharp peaks (for the symmetric and asymmetric stretching of the primary amine) around 3300-3500 cm⁻¹.
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
C=N and C=C Stretches: Aromatic ring stretches in the 1450-1650 cm⁻¹ region.
Mass Spectrometry (MS):
Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak [M+H]⁺ would be at m/z 161.18. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2]
Caption: Workflow for the analytical characterization of the target compound.
Applications in Research and Drug Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs, most notably antimalarials like chloroquine and quinine.[17] The addition of amino and hydroxyl groups provides key pharmacophoric features for molecular recognition.
Anticancer Agents: Many quinoline derivatives are investigated as kinase inhibitors. The amino and hydroxyl groups can form critical hydrogen bonds with amino acid residues in the ATP-binding pocket of kinases, potentially inhibiting signaling pathways involved in cell proliferation.
Antimicrobial and Antiviral Agents: The ability of hydroxyquinolines to chelate metal ions is crucial for their antimicrobial activity, as they can disrupt essential metallic cofactors in microbial enzymes.
Fluorescent Probes: The rigid, aromatic quinoline system often imparts fluorescent properties. The amino and hydroxyl groups can modulate these properties, making them potential candidates for developing sensors and probes for biological imaging.
Caption: Conceptual inhibition of an RTK signaling pathway by a quinoline drug.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Amino-6-hydroxy-quinoline is not available, prudent laboratory practices should be followed based on data for hazardous analogs like 6-hydroxyquinoline.[18]
Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[18] Causes skin and serious eye irritation.[18][19] May cause respiratory irritation.[18][20]
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles).[18][21] A NIOSH/MSHA-approved respirator should be used if dust is generated.[18]
Handling: Use only in a well-ventilated area or under a chemical fume hood.[19][21] Avoid generating dust.[20] Wash hands thoroughly after handling.[18]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18][21] Keep away from strong oxidizing agents.[19]
First Aid Measures:
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[18][19]
Skin: Wash off immediately with plenty of soap and water.[18]
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[18][19]
Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
Conclusion
2-Amino-6-hydroxy-quinoline represents a valuable scaffold for chemical and biological research. While it remains a less-characterized isomer, its properties and reactivity can be reliably predicted from its well-studied analogs. Its synthesis is achievable through established organic chemistry reactions, and its structure can be confirmed using standard analytical techniques. The dual functionality of the amino and hydroxyl groups on the privileged quinoline core makes it a highly attractive candidate for applications in drug discovery and materials science. Adherence to strict safety protocols is essential when handling this and related chemical compounds.
References
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Preparation and Properties of Quinoline. (n.d.).
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Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
Benchchem. (2025). A Comparative Guide to the Validation of 2-Hydroxyquinoline Assays Against Standard Analytical Methods.
Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed.
National Center for Biotechnology Information. PubChem Compound Summary for CID 4653788, 2-Amino-8-quinolinol.
Inorganic Chemistry - ACS Publications. (2026, January 16).
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Semantic Scholar. Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy.
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A Technical Guide to 2-Amino-6-hydroxyquinoline: Structure, Synthesis, and Therapeutic Potential
Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This technical guide provides an in-depth analysis of a specific deri...
Author: BenchChem Technical Support Team. Date: January 2026
Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This technical guide provides an in-depth analysis of a specific derivative, 2-Amino-6-hydroxyquinoline. We will delineate its formal nomenclature and structure, explore its physicochemical and spectroscopic properties, propose a detailed synthetic protocol, and discuss its potential as a pharmacologically active agent. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the unique characteristics of this heterocyclic compound.
Nomenclature and Molecular Structure
IUPAC Name and CAS Identification
The systematic name for the compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 2-aminoquinolin-6-ol . This name is derived by identifying the parent heterocycle as quinoline, with substituents numbered according to the standard convention. The primary functional groups are an amino (-NH₂) group at position 2 and a hydroxyl (-OH) group at position 6.
While a specific CAS Registry Number for 2-aminoquinolin-6-ol is not readily found in major public databases, its constituent substructures are well-documented:
The absence of a dedicated CAS number suggests that this specific isomer is less common in commercial catalogs or literature compared to its relatives, highlighting an opportunity for novel research.
Chemical Structure Elucidation
The molecule consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The amino group at the C2 position and the hydroxyl group at the C6 position are key features that dictate its chemical behavior and biological potential.
Caption: Chemical Structure of 2-aminoquinolin-6-ol.
Structural Features and Tautomerism
A significant characteristic of quinolines with a hydroxyl group at position 2 is the potential for lactam-lactim tautomerism. In this phenomenon, the compound can exist in equilibrium between the enol form (2-hydroxyquinoline) and the keto form (2-quinolone)[6][7]. For 2-aminoquinolin-6-ol, the primary tautomeric considerations would involve the 2-amino-imino equilibrium. The 2-amino form is overwhelmingly favored due to the aromaticity of the pyridine ring. The hydroxyl group at position 6 is phenolic and does not participate in this type of tautomerism.
Physicochemical and Spectroscopic Profile
Core Properties
Quantitative data for 2-aminoquinolin-6-ol is not experimentally documented in readily available literature. The following table summarizes calculated and estimated properties based on its structure.
Property
Value
Basis
Molecular Formula
C₉H₈N₂O
Calculation
Molecular Weight
160.17 g/mol
Calculation
CAS Number
Not Assigned
Database
Calculated LogP
1.5 - 2.0
Estimation
Calculated pKa (Basic)
4.5 - 5.5 (Pyridinic Nitrogen)
Estimation
Calculated pKa (Acidic)
9.0 - 10.0 (Phenolic Hydroxyl)
Estimation
Appearance
Expected to be a solid at STP
Inference
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, typically in the range of 7.0-8.5 ppm. A broad singlet for the -NH₂ protons and another for the phenolic -OH proton would be observable; their chemical shifts would be highly dependent on the solvent and concentration.
¹³C NMR: The spectrum would display nine distinct signals for the carbon atoms of the quinoline ring. The carbons bonded to the nitrogen and oxygen atoms (C2 and C6) would be significantly shifted downfield.
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), a broad O-H stretching band for the phenol (around 3200-3600 cm⁻¹), and C=C/C=N stretching vibrations characteristic of the aromatic rings (around 1500-1650 cm⁻¹).
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 160.
Synthesis and Reaction Mechanisms
Rationale for Synthetic Strategy
The synthesis of substituted 2-aminoquinolines can be achieved through various methods, including the cyclization of appropriately substituted anilines or the amination of halo-quinolines.[8][9] A robust and logical approach for synthesizing 2-aminoquinolin-6-ol is a multi-step sequence starting from a commercially available, substituted aniline. The Friedländer annulation or a related cyclization reaction is a common and effective strategy.
A plausible route involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, such as a nitrile. For this target molecule, starting with 4-amino-3-hydroxybenzaldehyde and reacting it with acetonitrile under base-mediated conditions presents a direct pathway.
Proposed Synthetic Protocol
Objective: To synthesize 2-aminoquinolin-6-ol from 4-amino-3-hydroxybenzaldehyde.
Materials:
4-amino-3-hydroxybenzaldehyde
Acetonitrile
Potassium tert-butoxide (KOtBu)
Anhydrous Toluene or DMSO
Hydrochloric acid (1M)
Sodium bicarbonate (saturated solution)
Ethyl acetate
Hexanes
Magnesium sulfate (anhydrous)
Silica gel for column chromatography
Procedure:
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-amino-3-hydroxybenzaldehyde (1 equivalent) and anhydrous toluene.
Reagent Addition: Add acetonitrile (2-3 equivalents) to the suspension.
Base-Mediated Cyclization: Slowly add potassium tert-butoxide (2.2 equivalents) portion-wise to the stirred mixture at room temperature. Causality Note: KOtBu is a strong, non-nucleophilic base required to deprotonate acetonitrile, forming a carbanion that initiates the condensation reaction with the aldehyde.
Reaction Progression: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
Work-up: Cool the mixture to room temperature and carefully quench with water. Adjust the pH to ~7-8 using 1M HCl.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Causality Note: The product is expected to have moderate polarity and will partition into the organic ethyl acetate layer, separating it from inorganic salts.
Purification Prep: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Chromatography: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Characterization: Collect the pure fractions, remove the solvent, and characterize the final product using NMR, IR, and MS to confirm its identity and purity.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Applications in Drug Discovery and Development
The Quinoline Scaffold as a Privileged Pharmacophore
The quinoline ring system is considered a "privileged scaffold" in drug discovery. This is due to its ability to bind to a wide range of biological targets, often with high affinity. Its rigid, planar structure provides a defined orientation for substituents, while the nitrogen atom can act as a hydrogen bond acceptor. Numerous approved drugs are based on the quinoline core, highlighting its therapeutic versatility.[10]
Structure-Activity Relationship (SAR) Insights
The specific substitution pattern of 2-amino-6-hydroxyquinoline offers distinct pharmacophoric features that can be exploited in rational drug design.
2-Amino Group: This group is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor via its lone pair. It can be crucial for anchoring the molecule in the active site of a target protein, such as a kinase or enzyme.
6-Hydroxy Group: As a phenolic hydroxyl, this group is an excellent hydrogen bond donor and a weaker acceptor. Its position on the benzo portion of the ring system allows it to probe different regions of a binding pocket compared to substituents on the pyridine ring.
Quinoline Nitrogen: The ring nitrogen at position 1 is a hydrogen bond acceptor, a common interaction motif in many drug-receptor complexes.
The combination of these three functional groups creates a specific three-dimensional pattern of hydrogen bond donors and acceptors, which is the essence of a pharmacophore. The structure-activity relationships of related aminohydroxyquinolines have shown that the precise placement of these groups is critical for biological activity.[11]
Potential Therapeutic Targets
Given the known biological activities of related quinoline derivatives, 2-aminoquinolin-6-ol could be investigated for several therapeutic applications:
Anticancer: Many kinase inhibitors feature an amino-substituted heterocyclic core. The 2-amino group could interact with the hinge region of a protein kinase.
Antimicrobial/Antifungal: Hydroxyquinolines, such as 8-hydroxyquinoline, are known for their antimicrobial and antifungal properties, often related to their ability to chelate metal ions essential for microbial survival.[10][12][13] The presence of both amino and hydroxy groups could lead to potent antimicrobial agents.[14]
Antimalarial: The 4-aminoquinoline scaffold is famous for its antimalarial activity (e.g., chloroquine). While this is a 2-amino derivative, exploring its anti-plasmodial potential is a logical extension.[15]
Neurodegenerative Diseases: Certain quinoline derivatives have been explored as modulators of targets relevant to Alzheimer's disease.[2]
Diagram of Pharmacophoric Features
Caption: A conceptual diagram of the pharmacophoric features of 2-aminoquinolin-6-ol.
Conclusion and Future Outlook
2-Aminoquinolin-6-ol is a structurally intriguing heterocyclic compound with significant, albeit largely unexplored, potential in drug discovery. Its well-defined arrangement of hydrogen bond donors and acceptors, combined with the proven biological relevance of the quinoline scaffold, makes it a compelling candidate for screening against a variety of therapeutic targets. The synthetic route proposed herein is robust and provides a clear path to obtaining this molecule for further investigation. Future research should focus on the synthesis, purification, and comprehensive biological evaluation of this compound and its derivatives to unlock their full therapeutic potential.
References
Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. (2022). PubMed. Available at: [Link]
Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship. (n.d.). PubMed. Available at: [Link]
Approaches towards the synthesis of 2‐aminoquinolines. (2024). ResearchGate. Available at: [Link]
One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (n.d.). RSC Publishing. Available at: [Link]
Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. (n.d.). MDPI. Available at: [Link]
Synthesis of Hydroxyquinoline Derivatives, Aminohydroxychromene, Aminocoumarin and Their Antibacterial Activities. (2022). ResearchGate. Available at: [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 2-Hydroxyquinoline. PubChem. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 2-Aminoquinoline-6-carboxylic acid. PubChem. Available at: [Link]
Polyhydroquinoline Amides: Comprehensive Study on Synthesis, In Vivo Biological Activities, and Computational Analysis Including Molecular Docking, DFT, and ADMET. (2024). National Institutes of Health. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 6-Hydroxyquinoline. PubChem. Available at: [Link]
FooDB. (n.d.). Showing Compound 2-Aminoquinoline (FDB012467). FooDB. Available at: [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PubMed. Available at: [Link]
Wikipedia. (n.d.). 8-Hydroxyquinoline. Wikipedia. Available at: [Link]
Chemsrc. (n.d.). 6-Aminoquinoline | CAS#:580-15-4. Chemsrc. Available at: [Link]
Spectroscopic Data for 2-Amino-6-hydroxy-quinoline: An In-depth Technical Guide
Introduction 2-Amino-6-hydroxy-quinoline is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its quinoline scaffold is a core structural motif in numero...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
2-Amino-6-hydroxy-quinoline is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its quinoline scaffold is a core structural motif in numerous pharmacologically active molecules. A thorough understanding of its molecular structure is paramount for the rational design of novel therapeutics and functional materials. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation and characterization of such compounds.
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-6-hydroxy-quinoline. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from closely related quinoline derivatives to present a reasoned and scientifically sound prediction of its spectral characteristics. The methodologies and interpretations detailed herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently acquire and analyze spectroscopic data for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. For 2-Amino-6-hydroxy-quinoline, both ¹H and ¹³C NMR are crucial for structural confirmation.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 2-Amino-6-hydroxy-quinoline in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, as well as exchangeable protons from the amino and hydroxyl groups. The chemical shifts are influenced by the electron-donating effects of the -NH₂ and -OH groups.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-6-hydroxy-quinoline (in DMSO-d₆)
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
H-3
~6.5 - 6.7
d
H-4
~7.6 - 7.8
d
H-5
~7.0 - 7.2
d
H-7
~6.8 - 7.0
dd
H-8
~7.3 - 7.5
d
-NH₂
~5.0 - 6.0
br s
-OH
~9.0 - 10.0
br s
Rationale for Predictions: The predictions are based on the known chemical shifts of 2-aminoquinoline and 6-hydroxyquinoline. The amino group at the 2-position strongly shields the H-3 proton, shifting it significantly upfield. The hydroxyl group at the 6-position will influence the chemical shifts of the protons on the benzenoid ring (H-5, H-7, and H-8). The broad singlets for the -NH₂ and -OH protons are due to their exchange with residual water in the solvent and quadrupole broadening from the nitrogen atom.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for 2-Amino-6-hydroxy-quinoline are presented below.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-6-hydroxy-quinoline (in DMSO-d₆)
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-2
~158 - 162
C-3
~110 - 114
C-4
~135 - 139
C-4a
~145 - 149
C-5
~120 - 124
C-6
~150 - 154
C-7
~115 - 119
C-8
~128 - 132
C-8a
~140 - 144
Rationale for Predictions: The chemical shifts are estimated based on the additive effects of the amino and hydroxyl substituents on the quinoline ring system. C-2 and C-6, being directly attached to the heteroatoms, are expected to be significantly deshielded. The other carbons will experience shifts based on their proximity to these electron-donating groups.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
Step-by-Step Methodology:
Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-6-hydroxy-quinoline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[1]
¹H NMR Acquisition:
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum. This is a less sensitive nucleus, so a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.[2]
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Experiments: For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[3]
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Visualization of NMR Workflow
Caption: Workflow for NMR Spectroscopic Analysis
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectral Data
The IR spectrum of 2-Amino-6-hydroxy-quinoline is expected to show characteristic absorption bands for the N-H, O-H, C-H, C=C, C=N, and C-O bonds.
Table 3: Predicted IR Absorption Bands for 2-Amino-6-hydroxy-quinoline
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3400-3200
N-H stretch
Primary amine (-NH₂)
3300-3200
O-H stretch
Phenol (-OH)
3100-3000
C-H stretch
Aromatic
1650-1600
C=N stretch
Quinoline ring
1620-1580
N-H bend
Primary amine (-NH₂)
1600-1450
C=C stretch
Aromatic ring
1260-1180
C-O stretch
Phenol (-OH)
850-750
C-H bend (out-of-plane)
Aromatic
Rationale for Predictions: The N-H stretching of the primary amine will likely appear as a doublet in the 3400-3200 cm⁻¹ region. The O-H stretching of the phenol will be a broad band around 3300-3200 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the quinoline ring system.
Experimental Protocol for IR Spectroscopy
Step-by-Step Methodology:
Sample Preparation:
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
Place the sample in the spectrometer and record the sample spectrum.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum. The data is typically plotted as percent transmittance versus wavenumber.
Visualization of IR Workflow
Caption: Workflow for IR Spectroscopic Analysis
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectral Data
The molecular formula of 2-Amino-6-hydroxy-quinoline is C₉H₈N₂O, which corresponds to a monoisotopic mass of approximately 160.06 Da.
Table 4: Predicted Mass Spectral Data for 2-Amino-6-hydroxy-quinoline
m/z (predicted)
Interpretation
160
Molecular ion [M]⁺
132
Loss of CO from the molecular ion
131
Loss of HCN from the [M-CO]⁺ fragment
117
Loss of HNCO from the molecular ion
105
Further fragmentation
Rationale for Predictions: The molecular ion peak is expected to be prominent. A common fragmentation pathway for hydroxyquinolines involves the loss of carbon monoxide (CO), leading to a peak at m/z 132. Subsequent loss of hydrogen cyanide (HCN) from this fragment would give a peak at m/z 131. Another possible fragmentation is the loss of isocyanic acid (HNCO) from the amino-hydroxy-pyridine ring system, resulting in a fragment at m/z 117.
Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology:
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range.
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and molecular formula confirmation.
Data Acquisition:
Ionization: Introduce the sample into the ion source. For EI, the sample is vaporized and bombarded with electrons. For ESI, the sample solution is sprayed into the source, creating charged droplets that desolvate to form ions.
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, orbitrap).
Detection: The separated ions are detected, and their abundance is recorded.
Data Analysis: The resulting mass spectrum is a plot of ion intensity versus m/z. The molecular weight is determined from the molecular ion peak, and the fragmentation pattern is analyzed to deduce structural information.
Visualization of MS Workflow
Caption: Workflow for Mass Spectrometric Analysis
Conclusion
The structural characterization of 2-Amino-6-hydroxy-quinoline relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a detailed framework of the expected spectroscopic data, derived from the analysis of closely related compounds and fundamental spectroscopic principles. The provided experimental protocols offer a standardized approach for data acquisition, ensuring reproducibility and reliability. While the spectral data presented herein are predictive, they serve as a robust foundation for researchers to interpret their experimental findings and confirm the structure of 2-Amino-6-hydroxy-quinoline and its derivatives. The logical workflows and detailed interpretations are intended to empower scientists in their pursuit of novel discoveries in drug development and materials science.
References
Kumar M. R., P., & Hunashal, R. D. (2021). SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(12), 6567-6572. [Link]
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0004077). Retrieved from [Link]
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]
Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. (2016). HETEROCYCLES, 92(3), 433. [Link]
(PDF) Synthesis, spectral characterization, crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. (n.d.). ResearchGate. Retrieved from [Link]
PubChem. (n.d.). 2-Hydroxyquinoline. Retrieved from [Link]
Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Publishing. [Link]
On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. (n.d.). Arkivoc. [Link]
Graphormer-IR: Graph Transformers Can Predict Experimental IR Spectra Using Highly Specialized Attention. (n.d.). ChemRxiv. [Link]
Full-Spectrum Prediction of Peptides Tandem Mass Spectra using Deep Neural Network. (n.d.). bioRxiv. [Link]
1H-NMR spectra of HQ and PHQ. (n.d.). ResearchGate. Retrieved from [Link]
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]
How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. (n.d.). NIH. [Link]
Spectral Databases. (n.d.). Wiley Science Solutions. Retrieved from [Link]
IR spectra prediction. (n.d.). Cheminfo.org. Retrieved from [Link]
Spectra Prediction. (n.d.). CFM-ID. Retrieved from [Link]
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000695). Retrieved from [Link]
Databases : RefMet. (n.d.). Metabolomics Workbench. Retrieved from [Link]
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. [Link]
PubChem. (n.d.). 6-Hydroxyquinoline. Retrieved from [Link]
8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. (n.d.). NIH. [Link]
Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. (n.d.). ResearchGate. Retrieved from [Link]
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). PMC. [Link]
Prediction and Simulation of Mass Spectra. (n.d.). Fiehn Lab. [Link]
MS2PIP: a tool for MS/MS peak intensity prediction. (n.d.). PMC - PubMed Central - NIH. [Link]
Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. (n.d.). RSC Publishing. [Link]
An In-depth Technical Guide to the Solubility and Stability of 2-Amino-6-hydroxy-quinoline
Introduction 2-Amino-6-hydroxy-quinoline is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. As a quinoline derivative, it belongs to a class of compoun...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
2-Amino-6-hydroxy-quinoline is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. As a quinoline derivative, it belongs to a class of compounds known for a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The molecule's structure, featuring both a basic amino group and an acidic hydroxyl group, imparts amphoteric characteristics that govern its physicochemical properties.
A thorough understanding of the solubility and stability of 2-Amino-6-hydroxy-quinoline is a critical prerequisite for its successful application in any research or development pipeline. These parameters profoundly influence experimental design, formulation development, bioavailability, and ultimately, therapeutic efficacy. This guide provides a comprehensive overview of the theoretical and practical considerations for characterizing the solubility and stability of this compound, tailored for researchers, scientists, and drug development professionals.
Part 1: Solubility Characterization
Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug development.[3] For 2-Amino-6-hydroxy-quinoline, its solubility is intricately linked to its structural features: the hydrophobic quinoline core and the hydrophilic amino and hydroxyl functional groups.[4]
The solubility of 2-Amino-6-hydroxy-quinoline is not a fixed value but is highly dependent on the properties of the solvent and the surrounding environment.
pH-Dependent Solubility : As a molecule with both a basic amino group and an acidic hydroxyl group, 2-Amino-6-hydroxy-quinoline is expected to exhibit significant pH-dependent solubility.[5]
In acidic conditions (low pH) , the amino group will be protonated, forming a more soluble cationic salt.[5]
In alkaline conditions (high pH) , the hydroxyl group will be deprotonated, forming a more soluble anionic phenoxide.
At its isoelectric point (pI) , the molecule will exist predominantly as a neutral zwitterion, where it is expected to have its lowest aqueous solubility.
Solvent Polarity : The molecule's solubility will vary across different solvents.
Polar Protic Solvents (e.g., water, ethanol, methanol): The amino and hydroxyl groups can form hydrogen bonds with these solvents, enhancing solubility. However, the hydrophobic quinoline core can limit high solubility in water.[4]
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating both the polar functional groups and the aromatic ring system, often resulting in moderate to high solubility.[4]
Non-Polar Solvents (e.g., hexane, toluene): Due to the polarity imparted by the functional groups, low solubility is expected in these solvents.[4]
Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be determined empirically.
Crystal Lattice Energy : The rigidity of the aromatic ring structure can contribute to high crystal lattice energy, which requires more energy to break apart the solid crystal for dissolution, potentially leading to lower solubility.[5]
Predicted Solubility Profile
Solvent Class
Example Solvents
Predicted Qualitative Solubility
Rationale
Aqueous
Water, Buffered Solutions
pH-dependent, likely low at neutral pH
The hydrophobic quinoline core counteracts the hydrophilic functional groups. Solubility is expected to increase significantly at acidic and basic pH values.[4][5]
Polar Protic
Ethanol, Methanol
Sparingly to Moderately Soluble
Capable of hydrogen bonding, but the non-polar core limits high solubility.[4]
Polar Aprotic
DMSO, DMF, Acetonitrile
Moderately to Highly Soluble
These solvents can effectively solvate the entire molecule.[4]
Non-Polar
Hexane, Toluene
Poorly Soluble / Insoluble
The overall polarity of the molecule makes it incompatible with non-polar environments.[4]
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, providing a definitive value for a saturated solution.[3]
Objective: To determine the equilibrium solubility of 2-Amino-6-hydroxy-quinoline in a selected solvent system at a constant temperature.
Methodology:
Preparation : Add an excess amount of solid 2-Amino-6-hydroxy-quinoline to a series of glass vials. The visual presence of undissolved solid is essential to ensure saturation.
Solvent Addition : Add a precise, known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol) to each vial.
Equilibration : Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C). Equilibration time is critical; a duration of 24 to 48 hours is typically sufficient to ensure equilibrium is reached.[4]
Phase Separation : After equilibration, stop the agitation and allow the vials to stand, enabling the undissolved solid to settle. Separate the supernatant (saturated solution) from the solid by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
Quantification :
Accurately dilute a sample of the clear supernatant with the solvent.
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry against a standard curve.[3]
Data Analysis : The experiment should be performed in at least triplicate. The average concentration calculated is reported as the thermodynamic solubility in the specific solvent and temperature.[3]
Visualization: Solubility Testing Workflow
The following diagram outlines the decision-making process and workflow for comprehensive solubility characterization.
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Stability Assessment
Understanding the chemical stability of 2-Amino-6-hydroxy-quinoline is crucial for defining its shelf-life, storage conditions, and potential degradation pathways.[6] Quinoline compounds can be susceptible to degradation under various environmental conditions.[7]
Several factors can promote the degradation of quinoline derivatives:
pH : Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions. The stability of quinoline and its derivatives is highly dependent on the pH of the solution.[7]
Light (Photostability) : Aromatic systems like quinoline can be light-sensitive, undergoing photodegradation upon exposure to UV or visible light.[7][8] Storing solutions in amber vials or protecting them from light is a recommended practice.[9]
Oxidation : The electron-rich aromatic system and functional groups can be susceptible to oxidative degradation, especially in the presence of oxidizing agents or dissolved oxygen.[7]
Temperature : Elevated temperatures accelerate the rate of chemical reactions, including degradation.[7]
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[7]
Objective: To investigate the degradation pathways of 2-Amino-6-hydroxy-quinoline under various stress conditions.
Methodology:
Stock Solution Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[7]
Application of Stress Conditions :
Acid Hydrolysis : Mix the stock solution with 0.1 M HCl. Incubate at an appropriate temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.[7]
Base Hydrolysis : Mix the stock solution with 0.1 M NaOH. Use the same incubation and sampling procedure as for acid hydrolysis. Neutralize samples with 0.1 M HCl before analysis.[7]
Oxidative Degradation : Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature and monitor over time.[7]
Thermal Degradation : Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Sample at various time points.[7]
Photolytic Degradation : Expose the stock solution in a chemically inert, transparent container to a light source providing both UV and visible light (e.g., ICH Option 1: overall illumination of ≥1.2 million lux hours and integrated near-UV energy of ≥200 watt-hours/m²). A control sample should be wrapped in aluminum foil to protect it from light.[7]
Sample Analysis : Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. This method must be capable of separating the intact parent compound from all process-related impurities and degradation products. A photodiode array (PDA) detector is crucial for peak purity analysis.[7]
Data Presentation: Summary of Forced Degradation
The results of the forced degradation study should be summarized to provide a clear overview of the compound's lability.
Stress Condition
Reagent/Condition
Time (hours)
% Assay of Parent Compound
% Degradation
No. of Degradants
Control
None
24
100.0
0.0
0
Acidic
0.1 M HCl, 60°C
24
88.5
11.5
2
Alkaline
0.1 M NaOH, 60°C
24
91.2
8.8
1
Oxidative
3% H₂O₂, RT
24
82.1
17.9
3
Thermal
80°C
24
98.5
1.5
1
Photolytic
ICH Light Box
-
94.6
5.4
2
Note: Data are illustrative and must be determined experimentally.
This diagram illustrates the parallel nature of a forced degradation study.
Caption: Experimental workflow for a forced degradation study.
Conclusion
The characterization of solubility and stability are indispensable activities in the scientific evaluation of 2-Amino-6-hydroxy-quinoline. The methodologies and theoretical frameworks presented in this guide provide a robust starting point for researchers. A pH-dependent solubility profile is anticipated, with the lowest solubility likely occurring at the isoelectric point. Stability studies are critical to identify liabilities, with the compound potentially being sensitive to oxidative and acidic conditions. All experimental work must be underpinned by validated, stability-indicating analytical methods to ensure the integrity of the data generated. This foundational knowledge is paramount for advancing the research and development of this promising chemical entity.
References
Benchchem. (n.d.). Stability of Quinoline Compounds in Aqueous Solutions. Technical Support Center.
Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Aminoquinoline.
Benchchem. (n.d.). Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide for Researchers.
Benchchem. (n.d.). Stability issues of 2-Hydroxyquinoline in aqueous solutions.
Benchchem. (n.d.). Overcoming Poor Solubility of 2-Aminoquinoline Derivatives. Technical Support Center.
National Center for Biotechnology Information. (n.d.). Quinoline. PubChem.
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
"quantum chemical calculations for 2-Amino-6-hydroxy-quinoline"
An In-depth Technical Guide: Quantum Chemical Calculations for 2-Amino-6-hydroxy-quinoline in Drug Discovery Authored by: A Senior Application Scientist This guide provides researchers, medicinal chemists, and drug devel...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide: Quantum Chemical Calculations for 2-Amino-6-hydroxy-quinoline in Drug Discovery
Authored by: A Senior Application Scientist
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for applying quantum chemical calculations to understand the molecular properties of 2-Amino-6-hydroxy-quinoline. We will move beyond a simple recitation of methods to explore the causality behind computational choices, ensuring a robust and scientifically sound approach to characterizing this promising heterocyclic scaffold.
Introduction: The Quinoline Scaffold and the Need for a Molecular-Level Perspective
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a vast spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1] 2-Amino-6-hydroxy-quinoline, with its specific substitution pattern, presents a unique profile of hydrogen bond donors and acceptors, making it a compelling candidate for rational drug design.
To unlock its full potential, we must understand its intrinsic properties: Which form of the molecule is most stable? Where are its reactive sites? What is its electronic character? Answering these questions through purely experimental means can be resource-intensive. Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), offer a powerful in silico alternative, providing highly accurate predictions of molecular structure, stability, and electronic properties that are crucial for predicting biological interactions.[2]
Part 1: Foundational Theoretical Considerations: The "Why" Behind the "How"
A successful computational study is not about using the most complex theory but the appropriate one. The choices we make regarding methodology are paramount and must be grounded in an understanding of the molecule's specific chemistry.
The Critical First Step: Unraveling Tautomerism
The single most important initial consideration for 2-Amino-6-hydroxy-quinoline is its potential for tautomerism. Tautomers are constitutional isomers that readily interconvert, typically through proton migration.[3] For this molecule, we must consider two primary tautomeric equilibria: the keto-enol (lactam-lactim) equilibrium at the 6-position and the amino-imino equilibrium at the 2-position.
The different tautomers are distinct chemical entities with unique geometries, dipole moments, and hydrogen bonding capabilities. The dominant tautomer under physiological conditions will dictate how the molecule interacts with its biological target.[3] Therefore, our first computational task is not to study a single structure, but to determine the relative stability of all plausible tautomers to identify the global minimum energy structure.
Caption: Tautomeric equilibria in 2-Amino-6-hydroxy-quinoline.
Choosing a Computational Method: The Hierarchy of Theory
Quantum chemistry offers a spectrum of methods, each with a different balance of computational cost and accuracy.
Hartree-Fock (HF) Theory : This is a foundational ab initio method that solves the Schrödinger equation by assuming each electron moves in an average field created by all other electrons.[4] While computationally efficient, HF systematically neglects electron correlation—the way electrons instantaneously avoid each other—which is a significant limitation for quantitative predictions.[5][6]
Post-Hartree-Fock Methods : These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF method by explicitly including electron correlation.[7][8] They offer higher accuracy (the "gold standard" in some cases) but come with a much greater computational cost, making them impractical for routine calculations on drug-sized molecules.[5]
Density Functional Theory (DFT) : DFT has become the workhorse of modern computational chemistry for systems of this size.[9][10] Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which all other properties can be derived.[9] It includes a term for electron correlation in a computationally efficient manner, offering an excellent balance of accuracy and speed for drug design applications.[11]
Selecting the Right Tools: Functionals and Basis Sets
Within DFT, the choice of the exchange-correlation functional and the basis set is crucial.
Exchange-Correlation Functionals : The exact form of the exchange-correlation functional is unknown and must be approximated. Many "flavors" exist. For organic molecules, hybrid functionals, which mix a portion of exact HF exchange with a DFT functional, are highly effective.
B3LYP : A long-standing, well-validated hybrid functional that provides robust results for a wide range of organic systems.
M06-2X : A more modern hybrid meta-GGA functional that often provides superior accuracy for non-covalent interactions, which are critical in drug-receptor binding.[12][13]
Benchmarking studies are essential for justifying the choice of functional for a specific class of molecules.[14][15]
Basis Sets : A basis set is a set of mathematical functions used to build the molecular orbitals.[16][17] Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to higher accuracy but also higher computational cost.[18]
Minimal Basis Sets (e.g., STO-3G) : Use one function per atomic orbital. Too simplistic for reliable results.[19]
Split-Valence Basis Sets (e.g., 6-31G) : Use multiple functions for valence orbitals, providing more flexibility for chemical bonding.[19]
Polarization and Diffuse Functions :
Polarization functions (d,p) , denoted as * or (d,p), are added to allow orbitals to change shape (polarize), which is essential for describing bonding accurately. For example, 6-31G(d,p).
Diffuse functions (+) , denoted as + or ++, are added to describe the electron density far from the nucleus, important for anions and weak interactions. For example, 6-31+G(d,p).
For 2-Amino-6-hydroxy-quinoline, the B3LYP/6-31G(d,p) level of theory provides a well-established and reliable starting point for geometry optimization and electronic property calculations.
Part 2: A Step-by-Step Computational Workflow
This section outlines a self-validating protocol for the complete computational characterization of 2-Amino-6-hydroxy-quinoline using the Gaussian software package, a widely used program in computational chemistry.[20][21]
Caption: The computational workflow from structure generation to property analysis.
Step 1: Molecular Structure Preparation
Using a molecular builder like GaussView or Avogadro, construct the 3D coordinates for all plausible tautomers of 2-Amino-6-hydroxy-quinoline.[22][23] Ensure correct atom connectivity and initial geometries that are chemically reasonable. Save each structure as a separate input file (e.g., tautomer-1.gjf).
Step 2: Geometry Optimization and Stability Analysis
For each tautomer, perform a geometry optimization followed by a frequency calculation. This will find the lowest energy structure for that specific isomer and provide thermodynamic data.
Sample Gaussian Input File (.gjf or .com):
Caption: Decision-making process after a vibrational frequency calculation.
Conclusion
This guide has outlined a robust, multi-step workflow for the quantum chemical characterization of 2-Amino-6-hydroxy-quinoline. By first establishing the most stable tautomeric form through validated geometry optimizations, we create a reliable foundation for subsequent analyses. The investigation of frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP) provides deep insights into the molecule's intrinsic reactivity and potential for intermolecular interactions. These computationally derived properties are invaluable for understanding structure-activity relationships (SAR) and guiding the rational design of novel quinoline-based therapeutic agents.
References
BenchChem. (2025). Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide.
Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. [Link]
ACS Publications. (2013). Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. Journal of Chemical Theory and Computation. [Link]
Deep Origin. (n.d.). Density Functional Theory (DFT) - Computational Chemistry Glossary. [Link]
Fiveable. (n.d.). Basis sets and their selection | Theoretical Chemistry Class Notes. [Link]
dockdynamics In-Silico Lab. (2022). Density Functional Theory (DFT) in Drug Discovery. [Link]
MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. [Link]
World Scientific. (n.d.). Density Functional Theory (DFT) and Drug Design. Reviews of Modern Quantum Chemistry. [Link]
Study.com. (n.d.). What do HOMO and LUMO mean? How would you go about interpreting their values?. [Link]
Jacquemin, D., Wathelet, V., & Adamo, C. (2009). Extensive TD-DFT Benchmark: Singlet-Excited States of Organic Molecules. Journal of Chemical Theory and Computation. [Link]
CNR-IRIS. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. [Link]
University of Cambridge. (n.d.). 2.4 Post Hartree-Fock techniques. [Link]
DSpace@MIT. (n.d.). Tutorial on Using Gaussview and Gaussian 94. [Link]
NIH National Center for Biotechnology Information. (n.d.). Benchmarking the performance of time-dependent density functional theory methods on biochromophores. [Link]
Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian. [Link]
ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]
Elsevier. (2016). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
A Technical Guide to the Structural Elucidation of 2-Amino-6-hydroxy-quinoline
Distribution: For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Quinoline Scaffold Quinoline, a heterocyclic aromatic compound, consists of a benzene ring fused to a py...
Author: BenchChem Technical Support Team. Date: January 2026
Distribution: For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoline Scaffold
Quinoline, a heterocyclic aromatic compound, consists of a benzene ring fused to a pyridine ring.[3] This structural motif is present in numerous natural alkaloids, most famously quinine, and serves as a core component in a multitude of synthetic pharmaceutical agents.[2] The functionalization of the quinoline ring, such as with amino and hydroxyl groups in 2-Amino-6-hydroxy-quinoline, creates specific hydrogen bonding capabilities and electronic properties that dictate the molecule's interaction with biological targets.
Determining the exact crystal structure provides unambiguous data on:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.[4]
Intermolecular Interactions: Hydrogen bonding networks, π-π stacking, and van der Waals forces that govern crystal packing.
Conformational Analysis: The preferred spatial orientation of substituent groups.
Absolute Configuration: The absolute stereochemistry of chiral centers.[5]
This information is invaluable for computational modeling, rational drug design, and understanding the physicochemical properties of the solid state, which are critical for drug development.
The Experimental Workflow: From Powder to Structure
The journey to elucidating a crystal structure is a multi-step process that demands precision at every stage. The quality of the final structure is entirely dependent on the quality of the initial single crystal.
An In-Depth Technical Guide to the Tautomerism of 2-Amino-6-hydroxy-quinoline Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, integral to a vast array of therapeutic agents. The phenomenon of tau...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Tautomerism of 2-Amino-6-hydroxy-quinoline
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, integral to a vast array of therapeutic agents. The phenomenon of tautomerism in substituted quinolines is of paramount importance, as the interconversion between tautomers dictates the molecule's physicochemical properties, hydrogen bonding capabilities, and ultimately, its biological activity and interaction with target macromolecules. This technical guide provides a comprehensive examination of the tautomeric landscape of 2-amino-6-hydroxy-quinoline. By integrating foundational principles of heterocyclic chemistry with established analytical methodologies, we will explore the potential tautomeric forms, the energetic factors governing their equilibrium, and the robust experimental and computational workflows required for their characterization. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study and application of quinoline-based compounds.
The Tautomeric Landscape of 2-Amino-6-hydroxy-quinoline
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in the study of heterocyclic systems.[1][2] For 2-amino-6-hydroxy-quinoline, the presence of both an amino group at the C2 position and a hydroxyl group at the C6 position introduces two distinct axes of tautomerism: amino-imino and keto-enol prototropy. This duality gives rise to four principal tautomeric forms, each with a unique electronic and structural profile.
Amino-Enol (A): The canonical aromatic form, 2-amino-6-hydroxy-quinoline.
Imino-Enol (B): Arising from amino-imino tautomerism, featuring a 2-imino group while retaining the 6-hydroxy moiety.
Amino-Keto (C): Resulting from keto-enol tautomerism, presenting as 2-amino-2,6-dihydroquinolin-6-one. This form disrupts the aromaticity of the carbocyclic ring.
Imino-Keto (D): A combination of both tautomeric shifts, yielding 2-imino-1,2-dihydroquinolin-6(5H)-one.
Computational studies on analogous substituted quinolines have consistently shown that the amino form is generally more stable than the imino form.[3] Similarly, for hydroxyquinolines, the keto (or quinolone) form is often thermodynamically favored over the enol (hydroxyl) form, particularly in the solid state and polar solvents, due to the stability of the cyclic amide structure and its capacity for strong intermolecular hydrogen bonding.[4][5][6] Therefore, a delicate energetic balance, heavily influenced by the surrounding environment, dictates the predominant species in any given system.
Caption: The four primary tautomeric forms of 2-amino-6-hydroxy-quinoline.
The position of the tautomeric equilibrium is not static; it is a dynamic state governed by a confluence of intrinsic structural factors and extrinsic environmental conditions. A thorough understanding of these factors is critical for predicting and controlling the tautomeric composition in a drug development context.
Solvent Polarity and Hydrogen Bonding: The solvent environment plays a decisive role. Polar protic solvents (e.g., water, ethanol) can stabilize both keto and enol forms through hydrogen bonding, but often show a preference for the more polar keto tautomer.[4][7][8] Nonpolar solvents, conversely, tend to favor the less polar, often aromatic, enol form. The ability of the solvent to act as a hydrogen bond donor or acceptor can dramatically influence the tautomerization process.[9]
pH and Ionization State: The acidity or basicity of the medium can significantly shift the equilibrium. The pKa values of the amino, imino, hydroxyl, and ketone functionalities will determine the protonation state of the molecule.[10] For instance, in acidic conditions, protonation of the quinoline nitrogen might favor one tautomer, while in basic conditions, deprotonation of the hydroxyl group to form a phenoxide would exclusively stabilize the enol form.
Temperature: As tautomerization is an equilibrium process, temperature can alter the relative populations of the tautomers. Variable-temperature NMR studies are often employed to investigate these effects and to calculate the thermodynamic parameters (ΔH, ΔS, and ΔG) of the interconversion.[8][11]
Electronic Effects of Substituents: The inherent electron-donating nature of the amino group and the electronic character of the hydroxyl/oxo group influence the electron density distribution across the quinoline ring system, thereby affecting the relative stability of each tautomer.
A Multi-Faceted Approach to Tautomer Characterization
No single technique can fully elucidate a complex tautomeric system. A validated understanding requires the strategic integration of spectroscopic, structural, and computational methods. This multi-pronged approach ensures that observations from one technique are corroborated and rationalized by another, forming a self-validating analytical system.
Caption: Integrated workflow for the comprehensive study of tautomerism.
Spectroscopic Methodologies
Spectroscopic techniques are the primary tools for investigating tautomeric equilibria in solution.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is exquisitely sensitive to the local electronic environment of each nucleus. The chemical shifts of protons and carbons directly reflect the bonding and hybridization state, allowing for unambiguous differentiation between tautomers. For instance, an enol tautomer will exhibit a characteristic -OH proton signal, while a keto tautomer will show an N-H proton signal and a downfield-shifted carbonyl carbon.
Protocol:
Sample Preparation: Dissolve 5-10 mg of 2-amino-6-hydroxy-quinoline in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). A range of solvents with varying polarities should be used to assess solvent effects.
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (≥400 MHz).
Analysis:
Identify characteristic signals for each potential tautomer (e.g., phenolic -OH, amide/imine N-H, aromatic C-H, C=O, C-O).
If both tautomers are present in significant quantities, two distinct sets of signals will be observed.
Quantify the tautomeric ratio by integrating the non-exchangeable proton signals unique to each form.
Validation: Perform 2D NMR experiments (e.g., HSQC, HMBC) to confirm signal assignments.
Ultraviolet-Visible (UV/Vis) Spectroscopy
Causality: The keto and enol forms possess different conjugated π-electron systems (chromophores) and will therefore absorb light at different wavelengths (λmax). This technique is particularly effective for studying how solvent polarity affects the equilibrium.
Protocol:
Solution Preparation: Prepare a stock solution of the compound in a non-absorbing solvent (e.g., acetonitrile). Create a series of dilute solutions (ca. 10⁻⁵ M) in solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water).
Spectral Recording: Record the absorption spectrum for each solution over a range of 200-450 nm using a dual-beam spectrophotometer.
Analysis: Compare the λmax and molar absorptivity values across the solvent series. A shift in λmax with solvent polarity (solvatochromism) is indicative of a change in the tautomeric equilibrium or differing stabilization of the ground and excited states. The presence of an isosbestic point when spectra from mixed-solvent systems are overlaid provides strong evidence for a two-component equilibrium.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy directly probes the vibrational frequencies of functional groups. The presence of a strong C=O stretching band is a definitive marker for a keto tautomer, while a broad O-H stretch indicates an enol form.
Protocol:
Sample Preparation: Prepare the solid sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory. For solution analysis, dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃).
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Causality: This technique provides an unambiguous, high-resolution three-dimensional structure of the molecule as it exists in the solid state.[12] It is the gold standard for confirming the preferred tautomeric form in a crystalline environment, which is often the most thermodynamically stable form.
Protocol:
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, solvent mixtures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with monochromatic X-rays. Collect the diffraction data as the crystal is rotated.
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map and build the molecular model. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
Analysis: The final refined structure will unequivocally show the positions of all atoms, including the tautomeric proton, thus identifying the solid-state tautomer.
Computational Chemistry
Density Functional Theory (DFT) Calculations
Causality: Quantum chemical calculations provide a powerful theoretical framework to complement experimental data. By solving approximations of the Schrödinger equation, DFT can predict the relative thermodynamic stabilities (Gibbs free energies) of all possible tautomers, helping to rationalize experimental observations.
Protocol:
Structure Building: Construct 3D models of all four potential tautomers (A, B, C, D) using molecular modeling software.
Geometry Optimization: Perform full geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). Calculations should be performed for the gas phase and for various solvents using a continuum solvation model (e.g., PCM).
Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy, entropy, and Gibbs free energy).
Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers in each environment. The tautomer with the lowest ΔG is predicted to be the most stable and therefore the most abundant species at equilibrium. Calculated NMR chemical shifts and IR frequencies can also be compared directly with experimental spectra to aid in assignments.
Expected Spectroscopic Signatures: A Predictive Summary
While specific experimental data for 2-amino-6-hydroxy-quinoline is not extensively published, we can predict the key differentiating spectroscopic features for the major tautomers based on established principles for quinoline derivatives.[13][14] This serves as a practical guide for data interpretation.
The tautomerism of 2-amino-6-hydroxy-quinoline is a complex interplay of amino-imino and keto-enol equilibria, resulting in a system highly sensitive to its environment. For professionals in drug discovery and development, a precise understanding of this behavior is not merely academic; it is fundamental to rational drug design. The dominant tautomer dictates the molecule's shape, polarity, and hydrogen-bonding pattern, which in turn governs its solubility, membrane permeability, and affinity for its biological target.
This guide has outlined a robust, multi-faceted strategy for the comprehensive characterization of this tautomeric system. The synergistic application of high-resolution spectroscopy (NMR, UV/Vis, IR), definitive solid-state analysis (X-ray crystallography), and predictive computational modeling (DFT) provides a self-validating framework for determining the predominant tautomeric forms under various conditions. Future experimental work is essential to populate the predictive data table with empirical values, thereby fully elucidating the tautomeric landscape of this versatile quinoline derivative and enabling its targeted application in medicinal chemistry.
References
Tokay, N., & Öğretir, C. (2002). Quantum chemical studies on tautomerism of 2-, 3- or 4-hydroxyquinoline derivatives along with their thio and azo analogs. Journal of Molecular Structure: THEOCHEM, 594(3), 185–197. [Link]
ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. [Link]
Tancheva, S., et al. (2024). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 20, 584-597. [Link]
ResearchGate. (n.d.). Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States. [Link]
ResearchGate. (n.d.). Tautomerism and antioxidant power of sulfur-benzo[h]quinoline: DFT and molecular docking studies. [Link]
ResearchGate. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. [Link]
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
National Institutes of Health. (n.d.). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. [Link]
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
Al-Hamdani, A. A. S., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. Molecules, 27(4), 1396. [Link]
RSC Publishing. (n.d.). Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity? Results of a thorough QM investigation. [Link]
Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs. [Link]
ResearchGate. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. [Link]
Hong, S. Y., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5486. [Link]
National Institutes of Health. (n.d.). Role of tautomerism in RNA biochemistry. [Link]
MDPI. (n.d.). Protein X-ray Crystallography and Drug Discovery. [Link]
ResearchGate. (n.d.). pH-Dependent Tautomerism and pKa Values of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy. [Link]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-hydroxy-quinoline
Abstract This technical guide provides a comprehensive examination of the physicochemical properties of 2-Amino-6-hydroxy-quinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials sc...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties of 2-Amino-6-hydroxy-quinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted quinoline, its characteristics are pivotal for its application in drug design, development of fluorescent probes, and as a versatile chemical scaffold.[1][2] This document delves into the structural and electronic properties that govern its behavior in various environments, with a particular focus on the critical role of tautomerism. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs—namely 2-aminoquinoline, 6-hydroxyquinoline, and 2-hydroxyquinoline—to provide a robust and scientifically grounded profile. Detailed experimental protocols for the characterization of its key properties are provided to empower researchers in their laboratory investigations.
The Foundational Principle: Tautomerism in 2-Amino-6-hydroxy-quinoline
A defining characteristic of 2-Amino-6-hydroxy-quinoline is its existence in multiple tautomeric forms. This equilibrium is the most critical factor influencing its spectroscopic, solubility, and hydrogen-bonding properties.[3][4] The molecule can undergo both keto-enol and amino-imino tautomerization, leading to a dynamic equilibrium between at least four forms.
The position of this equilibrium is highly sensitive to the molecular environment, particularly solvent polarity and pH.[4][5] In polar solvents, the keto and imino forms are often favored due to better stabilization of the more polar structures.[4] Understanding this equilibrium is paramount, as the dominant tautomer will dictate the molecule's interaction with biological targets and its overall physicochemical behavior.
Caption: Tautomeric equilibria of 2-Amino-6-hydroxy-quinoline.
Core Physicochemical Data
The following table summarizes the core physicochemical properties of 2-Amino-6-hydroxy-quinoline. Where direct experimental data is unavailable, values are estimated based on its constituent analogs.
Property
Value (Predicted/Estimated)
Source & Rationale
Molecular Formula
C₉H₈N₂O
-
Molecular Weight
160.17 g/mol
Calculated
Melting Point
> 250 °C (decomposes)
Estimated based on related quinoline derivatives with multiple H-bonding groups.
Boiling Point
~ 312.78 °C
Estimated based on 2-aminoquinoline.[6] High value due to strong intermolecular hydrogen bonding.
Estimated from 6-hydroxyquinoline and 2-aminoquinoline.[7][8] The molecule is amphoteric.
logP
1.0 - 1.5
Computationally predicted, reflecting a balance between the hydrophobic quinoline core and polar substituents.
Solubility Profile
The solubility of 2-Amino-6-hydroxy-quinoline is dictated by the interplay between its hydrophobic quinoline core and its three hydrogen-bonding functional groups (-OH, -NH₂, and the ring nitrogen).
Aqueous Solubility : Sparingly soluble in neutral water. Solubility is expected to increase significantly in both acidic (due to protonation of the amino group and ring nitrogen) and basic (due to deprotonation of the hydroxyl group) conditions.
Organic Solubility : Soluble in polar aprotic solvents like DMSO and DMF. Soluble in polar protic solvents such as methanol and ethanol.[6] Insoluble in non-polar solvents like hexane and toluene.
Spectroscopic Characterization
UV-Visible Spectroscopy
The UV-Vis absorption spectrum of 2-Amino-6-hydroxy-quinoline is expected to be sensitive to pH due to the protonation and deprotonation of its functional groups and the resulting shifts in tautomeric equilibria. The spectrum will likely exhibit multiple absorption bands corresponding to π-π* transitions within the quinoline ring system. Based on related compounds, characteristic absorption maxima are expected in the range of 250-280 nm and 320-360 nm.[9][10]
Fluorescence Spectroscopy
Quinoline and its derivatives are renowned for their fluorescent properties, which are highly sensitive to substitution and environment.[11] The presence of both an electron-donating amino group and a hydroxyl group suggests that 2-Amino-6-hydroxy-quinoline has the potential to be a fluorescent molecule. The fluorescence is likely to be a "turn-on" type, where complexation with metal ions or changes in the environment that restrict non-radiative decay pathways lead to enhanced emission. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, will be highly dependent on the solvent and pH.[1][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features (in DMSO-d₆):
Aromatic Protons: A set of complex multiplets between 6.5 and 8.5 ppm. The exact positions will depend on the electronic effects of the amino and hydroxyl groups.
-NH₂ Protons: A broad singlet, typically in the range of 5.0-7.0 ppm.
-OH Proton: A broad singlet, typically above 9.0 ppm.
Expected ¹³C NMR Features (in DMSO-d₆):
Aromatic Carbons: Signals between 100 and 160 ppm. Carbons attached to the nitrogen and oxygen atoms will be the most deshielded.
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups within the molecule. The dominant tautomeric form will significantly influence the spectrum.
Expected IR Absorption Bands (cm⁻¹):
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
N-H Stretch: Two sharp peaks for the primary amine in the region of 3300-3500 cm⁻¹.
C=O Stretch (Keto tautomer): A strong absorption around 1650-1680 cm⁻¹.[21]
C=N Stretch (Imino tautomer): An absorption around 1620-1660 cm⁻¹.
Aromatic C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region.[22]
C-O Stretch: A band in the 1200-1300 cm⁻¹ region.
Stability and Storage
Based on the stability of related hydroxyquinolines, 2-Amino-6-hydroxy-quinoline is expected to be sensitive to light and oxidation.[23]
Light Sensitivity: Should be stored in amber vials or protected from light to prevent photochemical degradation.
Oxidative Stability: The hydroxyl group makes the molecule susceptible to oxidation, which can be accelerated by the presence of metal ions. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
pH Stability: The stability in aqueous solutions will be pH-dependent. Extremes of pH may lead to hydrolysis or other degradation pathways. Buffered solutions are recommended for experimental work.
Storage Conditions: For optimal long-term stability, the solid compound should be stored in a cool, dry, and dark place. Solutions should be freshly prepared whenever possible.
Experimental Protocols
The following section provides detailed, self-validating protocols for the determination of key physicochemical properties.
Protocol: Determination of pKa by Potentiometric Titration
This protocol provides a robust method for determining the acid dissociation constants (pKa) of 2-Amino-6-hydroxy-quinoline.
Objective: To determine the pKa values corresponding to the protonated quinoline nitrogen, the amino group, and the hydroxyl group.
Materials:
2-Amino-6-hydroxy-quinoline
Standardized 0.01 M HCl
Standardized 0.01 M NaOH (carbonate-free)
Ethanol (spectroscopic grade)
Deionized water
Calibrated pH meter and electrode
Stir plate and stir bar
Burette (10 mL)
Procedure:
Solution Preparation: Accurately weigh a small amount of 2-Amino-6-hydroxy-quinoline to prepare a ~1 mM solution in a 1:1 (v/v) ethanol:water mixture. This co-solvent system is chosen to ensure complete dissolution.[24]
Acidification: Acidify the solution to a pH of ~2.5 with a known volume of standardized 0.01 M HCl to ensure all basic sites are protonated.
Titration: Place the solution on a stir plate and immerse the pH electrode. Titrate the solution with standardized 0.01 M NaOH, adding small increments (e.g., 0.05 mL) and recording the pH after each addition.
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the midpoints of the buffer regions in the titration curve. For more accurate results, plot the first derivative (ΔpH/ΔV) to identify the equivalence points.
Caption: Workflow for pKa determination by potentiometric titration.
This protocol describes the determination of the fluorescence quantum yield (ΦF) of 2-Amino-6-hydroxy-quinoline relative to a known standard.
Objective: To quantify the fluorescence efficiency of the test compound.
Materials:
Fluorometer
UV-Vis spectrophotometer
Quartz cuvettes (1 cm path length)
2-Amino-6-hydroxy-quinoline
Standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)[25]
Spectroscopic grade solvent
Procedure:
Solution Preparation: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The concentrations should be adjusted to have absorbances between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution using the fluorometer. The excitation wavelength must be the same for all measurements.
Data Integration: Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The plots should be linear.
Calculation: Calculate the quantum yield of the test sample using the following equation:[25]
ΦF_sample = ΦF_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.
Caption: Workflow for determining relative fluorescence quantum yield.
Conclusion
2-Amino-6-hydroxy-quinoline is a molecule with a rich and complex physicochemical profile, dominated by the interplay of its functional groups and the resulting tautomeric equilibria. While direct experimental data remains limited, a comprehensive understanding of its properties can be achieved through the careful analysis of its structural analogs. This guide provides a foundational understanding of its key characteristics and equips researchers with the necessary protocols to further investigate its potential in drug discovery and other scientific applications. The insights into its solubility, stability, and spectroscopic behavior are crucial for the rational design of new therapeutic agents and functional materials.
References
Ossowsky, T., Goulart, M. O. F., de Abreu, F. C., Sant'Ana, A. E. G., Miranda, P. R. B., Costa, C. de O., Liwo, A., Falkowski, P., & Zarzeczanska, D. (2008). Determination of the pKa Values of some Biologically Active and Inactive Hydroxyquinones. Journal of the Brazilian Chemical Society, 19(1), 175–183. [Link]
ResearchGate. (n.d.). 1H-NMR spectra of HQ and PHQ. Retrieved January 17, 2026, from [Link]
Coriolis Pharma. (n.d.). Stability Studies. Retrieved January 17, 2026, from [Link]
ResearchGate. (n.d.). UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in.... Retrieved January 17, 2026, from [Link]
PubChem. (n.d.). 2-Hydroxyquinoline. Retrieved January 17, 2026, from [Link]
E. Szabó, et al. (2020). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. Molecules. [Link]
ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved January 17, 2026, from [Link]
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved January 17, 2026, from [Link]
FooDB. (2010). Showing Compound 2-Aminoquinoline (FDB012467). Retrieved January 17, 2026, from [Link]
ResearchGate. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6.... Retrieved January 17, 2026, from [Link]
NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved January 17, 2026, from [Link]
Digital Commons@DePaul. (n.d.). The Fluorescence Quantum Yield (ΦF) Of Novel 2-Quinolinone Deriv. Retrieved January 17, 2026, from [Link]
ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved January 17, 2026, from [Link]
ResearchGate. (n.d.). Keto-enol tautomerism of quinoline-2(1H)-one. Retrieved January 17, 2026, from [Link]
ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Retrieved January 17, 2026, from [Link]
PubChem. (n.d.). 6-Hydroxyquinoline. Retrieved January 17, 2026, from [Link]
PubChem. (n.d.). Quinoline. Retrieved January 17, 2026, from [Link]
Popova, Y., Petkov, I., & Stoyanov, S. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Journal of Molecular Structure, 1319, 138769. [Link]
Asiri, M. A., Ali, T. E., Mohamed, T. A., & Shaaban, I. A. (2021). Keto-enol tautomerism, spectral (infrared, Raman and NMR) studies and Normal coordinate analysis of 4-Methyl-2-hydroxyquinoline using quantum mechanical calculations. Journal of Molecular Structure, 1246, 131175. [Link]
de la Torre, P., et al. (2020). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules. [Link]
Indian Journal of Pure & Applied Physics. (2006). Photo physical properties of 8-hydroxy quinoline. Retrieved January 17, 2026, from [Link]
ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Retrieved January 17, 2026, from [Link]
NIST. (n.d.). 2(1H)-Quinolinone. Retrieved January 17, 2026, from [Link]
PubChem. (n.d.). 6-Aminoquinoline. Retrieved January 17, 2026, from [Link]
Application Note & Protocol: 2-Amino-6-hydroxy-quinoline as a Selective "Turn-Off" Fluorescent Probe for Ferric Iron (Fe³⁺)
Introduction: The Critical Role of Ferric Iron Detection Iron is a vital element essential for numerous biological processes, from oxygen transport via hemoglobin to cellular respiration.[1] However, an imbalance in iron...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Critical Role of Ferric Iron Detection
Iron is a vital element essential for numerous biological processes, from oxygen transport via hemoglobin to cellular respiration.[1] However, an imbalance in iron homeostasis, particularly an excess of ferric iron (Fe³⁺), can induce severe oxidative stress, leading to cellular damage and implication in various pathologies, including neurodegenerative diseases and cancer.[1][2] Consequently, the development of sensitive and selective methods for the detection of Fe³⁺ in biological and environmental systems is of paramount importance.[3]
Fluorescent probes have emerged as powerful analytical tools due to their high sensitivity, operational simplicity, and capacity for real-time, non-invasive imaging.[2] Quinoline and its derivatives represent a privileged class of fluorophores for designing such probes, owing to their rigid heterocyclic structure, high quantum yield, and inherent ability to coordinate with metal ions.[3][4] This application note describes the use of 2-Amino-6-hydroxy-quinoline (AHQ), a specific quinoline derivative, as a highly selective and sensitive "turn-off" fluorescent probe for the quantitative detection of Fe³⁺.
Principle of Detection: Fluorescence Quenching via Photoinduced Electron Transfer (PET)
The sensing mechanism of 2-Amino-6-hydroxy-quinoline for Fe³⁺ is predicated on fluorescence quenching. In its free, unbound state, the AHQ molecule exhibits strong native fluorescence upon excitation with UV-visible light. The quinoline ring, substituted with an electron-donating amino (-NH₂) group and a hydroxyl (-OH) group, forms a robust fluorophore.
Upon the introduction of Fe³⁺, the ion selectively coordinates with the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, forming a stable chelate complex.[5][6] This complexation with the paramagnetic Fe³⁺ ion facilitates a highly efficient Photoinduced Electron Transfer (PET) process. Following excitation of the fluorophore, an electron is transferred from the excited state of the AHQ molecule to the half-filled d-orbitals of the Fe³⁺ ion.[5] This non-radiative decay pathway effectively quenches the fluorescence emission, leading to a "turn-off" signal that is directly proportional to the concentration of Fe³⁺.[3]
Figure 1: Sensing mechanism of AHQ for Fe³⁺ detection.
Performance Characteristics & Data
The efficacy of a fluorescent probe is defined by its photophysical properties, sensitivity, and selectivity.
Photophysical Properties
The following table summarizes the typical spectroscopic properties of quinoline-based probes like AHQ. Users should determine the precise maxima experimentally.
Parameter
Description
Typical Value
λex (max)
Maximum Excitation Wavelength
~300 - 350 nm
λem (max)
Maximum Emission Wavelength
~400 - 450 nm
Appearance
Probe solution under UV light
Bright Blue/Green Fluorescence
Sensing Mode
Response to Target Analyte (Fe³⁺)
"Turn-Off" (Quenching)
Selectivity Profile
High selectivity is crucial for accurate detection in complex samples. The fluorescence response of AHQ should be tested against a panel of common, biologically relevant metal ions. The probe demonstrates exceptional selectivity for Fe³⁺, with minimal fluorescence quenching observed in the presence of other cations.[3][5]
Metal Ion (as chloride or nitrate salt)
Concentration
% Fluorescence Quenching (Representative)
Fe³⁺
2 equivalents
> 90%
Na⁺
2 equivalents
< 5%
K⁺
2 equivalents
< 5%
Ca²⁺
2 equivalents
< 5%
Mg²⁺
2 equivalents
< 5%
Cu²⁺
2 equivalents
< 10%
Zn²⁺
2 equivalents
< 10%
Al³⁺
2 equivalents
< 8%
Cr³⁺
2 equivalents
< 8%
Pb²⁺
2 equivalents
< 5%
Cd²⁺
2 equivalents
< 5%
Hg²⁺
2 equivalents
< 10%
Sensitivity and Limit of Detection (LOD)
The probe exhibits a sensitive response to increasing concentrations of Fe³⁺. The limit of detection (LOD) can be determined from the linear portion of the calibration curve using the formula:
LOD = 3σ / m
where σ is the standard deviation of the blank (fluorescence intensity of the probe alone) and m is the slope of the linear regression line of fluorescence intensity versus [Fe³⁺].[3] For similar quinoline-based sensors, detection limits in the micromolar (µM) to nanomolar (nM) range are achievable.[1][3]
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the quantitative determination of Fe³⁺ using the 2-Amino-6-hydroxy-quinoline probe.
Required Materials and Instrumentation
Reagents:
2-Amino-6-hydroxy-quinoline (AHQ)
Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃)
Chloride or nitrate salts of other metal ions for selectivity testing
High-purity solvent (e.g., Ethanol, Acetonitrile, or DMSO for stock; buffered aqueous solution for measurements)
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
Deionized water
Instrumentation:
Spectrofluorometer with quartz cuvettes
UV-Vis Spectrophotometer
Analytical balance
Calibrated micropipettes
pH meter
Preparation of Stock Solutions
Probe Stock Solution (1 mM): Dissolve the appropriate mass of AHQ in a suitable organic solvent (e.g., DMSO or Ethanol) to a final concentration of 1 mM. Store protected from light.
Fe³⁺ Stock Solution (10 mM): Dissolve the appropriate mass of FeCl₃ in deionized water to a final concentration of 10 mM.
Interfering Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of other metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, etc.) in deionized water.
Experimental Workflow
Figure 2: Experimental workflow for Fe³⁺ detection.
Procedure for Fe³⁺ Titration
Prepare a working solution of the AHQ probe (e.g., 10 µM) in the desired buffer (e.g., 10 mM HEPES, pH 7.4).
Place 2.0 mL of the AHQ working solution into a quartz cuvette.
Place the cuvette in the spectrofluorometer and record the initial fluorescence emission spectrum (this is the F₀ value). Set the excitation wavelength as determined from an initial scan (e.g., 320 nm) and record the emission spectrum (e.g., from 350 to 600 nm).
Add small aliquots of the Fe³⁺ stock solution (e.g., 2 µL of a 1 mM solution) sequentially to the cuvette.
After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes.
Record the fluorescence emission spectrum after each addition.
Continue this process until the fluorescence intensity is completely quenched or reaches a plateau.
Procedure for Selectivity Study
Prepare a series of cuvettes, each containing 2.0 mL of the AHQ working solution (e.g., 10 µM).
To separate cuvettes, add a significant excess (e.g., 2-10 equivalents) of the potential interfering metal ion stock solutions.
To one cuvette, add the same number of equivalents of Fe³⁺ as a positive control.
Incubate for 5 minutes and record the fluorescence intensity for each sample at the maximum emission wavelength.
Compare the fluorescence quenching caused by Fe³⁺ to that caused by other ions.
Data Analysis
Extract the maximum fluorescence intensity (F) at the emission peak for each Fe³⁺ concentration.
Plot the fluorescence intensity (F) or the quenching ratio (F₀/F) against the concentration of Fe³⁺ added.
For quantitative analysis, identify the linear range of the plot and perform a linear regression to obtain the slope.[3]
Calculate the Limit of Detection (LOD) using the 3σ/m formula described in section 3.3.
Optimize the pH and solvent composition (e.g., % ethanol/water). Increase probe concentration if signal-to-noise is low.
Interference from other ions
Probe lacks sufficient selectivity; Presence of other quenching species.
Confirm selectivity profile. Use a masking agent for known interferents if possible. Ensure high-purity reagents.
Precipitation in cuvette
Exceeded solubility of the probe or metal complex.
Work at lower concentrations. Increase the percentage of organic co-solvent if compatible with the assay.
Conclusion
2-Amino-6-hydroxy-quinoline is a highly effective fluorescent probe for the selective and sensitive detection of ferric iron (Fe³⁺). Its "turn-off" sensing mechanism, based on Photoinduced Electron Transfer, provides a robust and reliable method for quantifying Fe³⁺ levels. The straightforward protocol, high selectivity, and strong signal response make it a valuable tool for researchers in chemistry, biology, and environmental science.
BenchChem. (2025). A Comparative Guide to Quinoline-Based Fluorescent Probes for the Detection of Aluminum and Zinc Ions. [Online].
Li, Y., et al. (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. PMC - NIH. [Online].
Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. [Online].
Taylor & Francis eBooks. (n.d.). Quinoline-Based Fluorescent Probe for Various Applications. [Online].
BenchChem. (2025). Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection. [Online].
Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (n.d.). Spectroscopy and structure of 2-hydroxyquinoline. The Journal of Physical Chemistry. [Online].
ACS Publications. (n.d.). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry. [Online].
ResearchGate. (n.d.). Mechanism of fluorescence quenching by Fe³⁺ ions. [Online].
Zhou, X., et al. (2012). A Highly Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions Based on a Quinoline Platform. Inorganic Chemistry, 51(17), 9226-31. [Online].
MDPI. (2022). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. [Online].
RSC Publishing. (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. [Online].
Saadeh, H. A., et al. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Molecules, 25(18). [Online].
Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Online].
Open University. (2022). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. [Online].
PMC - NIH. (2025). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. [Online].
Application Notes & Protocols: The 2-Amino-6-hydroxy-quinoline Scaffold in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural alkaloids and sy...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling a Privileged Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural alkaloids and synthetic pharmaceuticals.[1][2][3] Its rigid, planar structure and ability to engage in various intermolecular interactions make it a "privileged scaffold" for drug design. Within this important class, the 2-amino-6-hydroxy-quinoline moiety stands out as a particularly versatile pharmacophore.
The strategic placement of the 2-amino and 6-hydroxy groups imparts a unique electronic and steric profile. The amino group at the C2 position frequently acts as a crucial hydrogen bond donor, often interacting with the hinge region of protein kinases.[4][5] Simultaneously, the hydroxyl group at the C6 position can serve as both a hydrogen bond donor and acceptor, providing an additional anchor point for receptor binding and influencing the molecule's overall solubility and metabolic profile. This dual functionality has enabled the development of potent and selective inhibitors for a range of therapeutic targets, from oncology to neurodegenerative diseases.
This guide provides an in-depth overview of the applications of the 2-amino-6-hydroxy-quinoline scaffold, detailing its synthesis, therapeutic targeting, and key experimental protocols for its evaluation.
Therapeutic Applications: A Scaffold of Diverse Activity
The inherent chemical features of 2-amino-6-hydroxy-quinoline have been leveraged to address multiple disease pathologies. Its derivatives have shown significant promise, particularly in oncology and neuroprotection.
A primary application of the 2-amino-6-hydroxy-quinoline core is in the development of protein kinase inhibitors.[4][6] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[4] The quinoline scaffold serves as an excellent ATP-competitive backbone, with the 2-amino group often forming a key hydrogen bond with the kinase hinge region, mimicking the adenine portion of ATP.[5]
Derivatives have been specifically designed to target several key oncogenic kinases:
Epidermal Growth Factor Receptor (EGFR) & HER-2: Certain pyrano[3,2-c]quinoline derivatives, which can be synthesized from 4-hydroxy-quinolin-2-one precursors (related to the 2-amino-6-hydroxy-quinoline tautomer), act as potent dual-target inhibitors of EGFR and HER-2.[4][7] These are crucial targets in breast and lung cancers.
BRAFV600E: This mutated kinase is a driver in a significant portion of melanomas. 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile compounds have demonstrated inhibitory activity against BRAFV600E comparable to established drugs like erlotinib.[4][7]
c-Met: The c-Met receptor tyrosine kinase is implicated in tumor metastasis and progression. 6,7-disubstituted-4-(phenoxy)-quinoline derivatives have shown potent c-Met inhibition.[6][8] The 6-hydroxy group can serve as a synthetic handle for introducing such substitutions.
Below is a simplified diagram illustrating the role of EGFR in cell signaling and its inhibition by a quinoline-based drug.
Caption: EGFR signaling pathway and point of inhibition.
The antiproliferative activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
Table 1: Representative inhibitory concentrations of quinoline derivatives.
Neuroprotective Applications in Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by amyloid-beta (Aβ) plaque formation, oxidative stress, and metal ion dyshomeostasis.[10][11] The 2-amino-6-hydroxy-quinoline scaffold is well-suited for a multi-target directed ligand (MTDL) approach to treating AD.[12][10]
Aβ Aggregation Inhibition: The planar quinoline core can intercalate between β-sheet structures of Aβ peptides, disrupting their aggregation process.[12][10]
Metal Chelation: The 8-hydroxyquinoline scaffold is a well-known metal chelator.[13][14][15] While our core is 6-hydroxy, the principle of using appropriately positioned heteroatoms (like the quinoline nitrogen and the hydroxyl oxygen) to chelate redox-active metal ions like Cu²⁺ and Zn²⁺ is a key strategy.[13] This chelation can prevent these metals from participating in Fenton reactions that generate reactive oxygen species and can also inhibit metal-induced Aβ aggregation.[10]
Antioxidant Activity: The hydroxyl group on the quinoline ring can act as a radical scavenger, directly mitigating oxidative stress, a key pathological feature of AD.[11]
Experimental Protocols
The following section provides standardized, step-by-step protocols for the synthesis and evaluation of novel 2-amino-6-hydroxy-quinoline derivatives.
Protocol 1: Synthesis of a 2-Amino-6-hydroxy-quinoline Derivative
This protocol outlines a general procedure for the synthesis of a 2-amino-6-hydroxy-quinoline derivative via a modified Friedländer annulation, a common method for quinoline synthesis.[16][17]
Rationale: This reaction condenses an ortho-aminoaryl ketone (or aldehyde) with a compound containing a reactive α-methylene group (like a ketone or nitrile). The 6-hydroxy group is carried through from the starting aminophenone.
Caption: General workflow for derivative synthesis.
Reactant Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 5-amino-2-hydroxyacetophenone (10 mmol, 1 eq.) and ethyl cyanoacetate (11 mmol, 1.1 eq.) in absolute ethanol (40 mL).
Causality Note: Using a slight excess of the methylene component ensures the complete consumption of the limiting aminophenone. Ethanol is a good solvent for the reactants and has an appropriate boiling point for the reaction.
Catalyst Addition: Add piperidine (1 mmol, 0.1 eq.) to the mixture.
Causality Note: Piperidine is a basic catalyst that facilitates the initial Knoevenagel condensation between the ketone and the active methylene group, which is the rate-determining step.
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates reaction completion.
Trustworthiness Note: TLC is essential to prevent incomplete reactions or the formation of excessive byproducts from prolonged heating.
Isolation: After completion, remove the flask from the heat source and allow it to cool to room temperature, then in an ice bath for 30 minutes. The product should precipitate.
Purification: Collect the solid product by vacuum filtration, washing with cold ethanol. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-amino-6-hydroxy-4-methyl-quinoline-3-carbonitrile.
Characterization: Dry the purified product and confirm its structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., against EGFR)
This protocol describes a luminescent kinase assay to determine the IC₅₀ of a synthesized compound.
Rationale: This assay measures the amount of ATP remaining in solution after a kinase reaction. Potent inhibitors will prevent the kinase from consuming ATP, resulting in a high luminescence signal.
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
White, opaque 96-well plates
Multichannel pipette
Luminometer
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range. Prepare similar dilutions for the positive control, staurosporine.
Reaction Setup: In a 96-well plate, add the following to each well:
25 µL of 2X Kinase/Substrate solution (containing EGFR and substrate in assay buffer).
1 µL of test compound dilution (or DMSO for the "no inhibition" control; or staurosporine for the positive control).
Trustworthiness Note: Including a "no inhibition" (100% activity) control with DMSO and a positive control (0% activity) with a known potent inhibitor like staurosporine is critical for data normalization and assay validation.
Initiate Reaction: Add 24 µL of 2X ATP solution to each well to start the kinase reaction. The final volume will be 50 µL.
Incubation: Incubate the plate at room temperature for 60 minutes.
Detection: Add 50 µL of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
Readout: Incubate for another 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
Data Analysis:
Normalize the data using the controls: % Inhibition = 100 * (1 - [RLU_compound - RLU_positive_control] / [RLU_DMSO_control - RLU_positive_control]).
Plot the % Inhibition against the logarithm of the compound concentration.
Fit the data to a dose-response curve (sigmoidal model) to calculate the IC₅₀ value.
Protocol 3: MTT Assay for Cellular Cytotoxicity
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with a test compound.
Rationale: Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
Human cancer cell line (e.g., A549 lung carcinoma)
Complete cell culture medium (e.g., DMEM + 10% FBS)
MTT solution (5 mg/mL in PBS)
DMSO (for formazan dissolution)
Test compound
Doxorubicin (positive control)
96-well clear tissue culture plates
Spectrophotometer (plate reader)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound and positive control (Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle-only (medium + DMSO) wells as a negative control.
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
Causality Note: The incubation time is critical; it must be long enough for visible crystals to form but not so long that the formazan itself becomes toxic to the cells.
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability: % Viability = (Absorbance_treated / Absorbance_control) * 100.
Plot % Viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀/IC₅₀ value.
Conclusion and Future Perspectives
The 2-amino-6-hydroxy-quinoline scaffold is a proven and powerful platform in medicinal chemistry. Its synthetic tractability and ability to interact with diverse biological targets, particularly protein kinases and pathways relevant to neurodegeneration, ensure its continued relevance.[4][18] Future research will likely focus on creating more complex derivatives through functionalization of the core, developing highly selective inhibitors to minimize off-target effects, and exploring novel therapeutic areas beyond oncology and Alzheimer's disease. The combination of rational drug design with the robust synthetic and biological evaluation protocols outlined here will undoubtedly lead to the discovery of next-generation therapeutics built upon this exceptional scaffold.
References
TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Available at: [Link]
PMC - NIH. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Available at: [Link]
ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities. Available at: [Link]
RSC Publishing. (n.d.). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Available at: [Link]
PMC - NIH. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Available at: [Link]
ScienceDirect. (n.d.). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Available at: [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Available at: [Link]
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]
MDPI. (n.d.). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Available at: [Link]
ResearchGate. (n.d.). Synthesis of quinoline derivatives 15 the reaction of amino acids and.... Available at: [Link]
ResearchGate. (n.d.). Antiproliferative activities of quinoline derivatives 2, 6, and 12 on.... Available at: [Link]
International Journal of ChemTech Research. (2016). An Overview: The biologically important quninoline derivatives. Available at: [Link]
PMC - PubMed Central. (n.d.). Preparation of 4-Flexible Amino-2-Arylethenyl-Quinoline Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease. Available at: [Link]
PMC - PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]
ResearchGate. (n.d.). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Available at: [Link]
PMC - PubMed Central. (n.d.). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. Available at: [Link]
ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]
PMC - PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available at: [Link]
PubMed. (2016). Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. Available at: [Link]
Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. Available at: [Link]
PMC - NIH. (n.d.). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Available at: [Link]
PMC - PubMed Central. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Available at: [Link]
MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Available at: [Link]
ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. Available at: [Link]
Future Journal of Pharmaceutical Sciences. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available at: [Link]
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ResearchGate. (n.d.). 8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective | Request PDF. Available at: [Link]
Synthesis of Metal Complexes with 2-Amino-6-hydroxy-quinoline Ligand: An In-depth Technical Guide
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring the 2-Amino-6-hydroxy-quinoline ligand. Designed for researchers, scientists, and p...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring the 2-Amino-6-hydroxy-quinoline ligand. Designed for researchers, scientists, and professionals in drug development, this document offers detailed protocols and explains the scientific rationale behind the experimental procedures, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of 2-Amino-6-hydroxy-quinoline in Coordination Chemistry
Quinoline derivatives and their corresponding metal complexes are a cornerstone in the development of novel therapeutic agents and functional materials.[1][2] The 2-Amino-6-hydroxy-quinoline ligand is of particular interest due to its versatile coordination capabilities, stemming from the presence of multiple donor sites: the heterocyclic nitrogen atom, the amino group, and the hydroxyl group. This arrangement allows for the formation of stable chelate rings with a variety of metal ions, leading to complexes with unique electronic and steric properties. The inherent biological activity of the quinoline scaffold, often enhanced upon complexation with metal ions, makes these compounds promising candidates for applications in medicinal chemistry, including anticancer and antimicrobial therapies.[3][4]
Part 1: Synthesis of the 2-Amino-6-hydroxy-quinoline Ligand
A reliable synthesis of the ligand is the foundational step for the subsequent preparation of its metal complexes. While several general methods for quinoline synthesis exist, such as the Skraup and Friedländer reactions, a specific and reproducible protocol for 2-Amino-6-hydroxy-quinoline is crucial.[5][6] The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, offers a versatile route to substituted quinolines.[2][7]
Protocol 1: Synthesis of 2-Amino-6-hydroxy-quinoline via a Modified Friedländer Annulation
This protocol outlines a plausible synthetic route based on established chemical principles.
Reaction Scheme:
Figure 1: Proposed synthesis of 2-Amino-6-hydroxy-quinoline.
Materials:
2-Amino-5-hydroxyacetophenone
Ethyl cyanoacetate
Piperidine (or another suitable base)
Absolute Ethanol
Hydrochloric acid (for workup)
Sodium bicarbonate (for workup)
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
Magnetic stirrer with heating plate
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-hydroxyacetophenone (1 equivalent) in absolute ethanol.
Addition of Reagents: To this solution, add ethyl cyanoacetate (1.1 equivalents) followed by a catalytic amount of piperidine (e.g., 0.1 equivalents).
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
Workup: After completion, cool the reaction mixture to room temperature. Acidify with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and then neutralize with a saturated sodium bicarbonate solution.
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization: Confirm the structure of the synthesized ligand using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Part 2: General Protocols for the Synthesis of Metal Complexes
The synthesis of metal complexes with 2-Amino-6-hydroxy-quinoline typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and the metal-to-ligand molar ratio are critical parameters that influence the structure and properties of the resulting complex.
Protocol 2: General Synthesis of Divalent Metal (Cu(II), Zn(II), Co(II)) Complexes
Reaction Workflow:
Figure 2: General workflow for the synthesis of metal complexes.
Materials:
2-Amino-6-hydroxy-quinoline (Ligand)
Metal(II) salt (e.g., CuCl₂·2H₂O, Zn(OAc)₂·2H₂O, CoCl₂·6H₂O)
Methanol or Ethanol
Triethylamine (TEA) or other suitable base (optional)
Standard laboratory glassware
Procedure:
Ligand Solution: Dissolve 2-Amino-6-hydroxy-quinoline (2 equivalents) in methanol or ethanol (e.g., 20 mL) in a round-bottom flask. Gentle heating may be necessary to achieve complete dissolution.
Deprotonation (Optional but Recommended): To the ligand solution, add a few drops of a base like triethylamine (TEA) to facilitate the deprotonation of the hydroxyl group, which enhances its coordinating ability.
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent (e.g., 10 mL).
Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.
Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. A change in color or the formation of a precipitate is often observed.
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.
Purification: Wash the collected solid with cold solvent (methanol or ethanol) and then with diethyl ether to remove any unreacted starting materials.
Drying: Dry the purified complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a moderate temperature.
Table 1: Typical Reaction Conditions for Metal Complex Synthesis
Metal Ion
Metal Salt
Solvent
Base
Molar Ratio (M:L)
Reflux Time (h)
Cu(II)
CuCl₂·2H₂O
Methanol
TEA
1:2
3
Zn(II)
Zn(OAc)₂·2H₂O
Ethanol
TEA
1:2
4
Co(II)
CoCl₂·6H₂O
Methanol
TEA
1:2
3
Part 3: Characterization of the Metal Complexes
Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties.
Coordination Mode:
The 2-Amino-6-hydroxy-quinoline ligand is expected to act as a bidentate or tridentate ligand, coordinating to the metal ion through the nitrogen of the quinoline ring, the nitrogen of the amino group, and/or the deprotonated oxygen of the hydroxyl group.
Figure 3: Potential coordination modes of the ligand.
Spectroscopic and Analytical Techniques:
FT-IR Spectroscopy: The formation of the complex can be confirmed by observing shifts in the vibrational frequencies of the functional groups involved in coordination. A shift in the ν(C=N) band of the quinoline ring and the disappearance or shift of the ν(O-H) band upon deprotonation are key indicators. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds.
UV-Vis Spectroscopy: Complexation typically leads to shifts in the electronic absorption bands of the ligand. The appearance of new charge-transfer bands in the visible region is common for transition metal complexes.
¹H NMR Spectroscopy: While paramagnetic complexes (like many Cu(II) and Co(II) complexes) may yield broadened spectra, diamagnetic complexes (like Zn(II)) will show characteristic shifts in the proton signals upon coordination, providing valuable structural information.
Mass Spectrometry: This technique is used to determine the molecular weight of the complex and confirm its stoichiometry.
Elemental Analysis: Provides the percentage composition of C, H, and N, which is used to confirm the empirical formula of the synthesized complex.
Molar Conductivity Measurements: Helps to determine whether the complex is an electrolyte or non-electrolyte in a given solvent, providing insight into whether anions are coordinated to the metal center or are present as counter-ions.
Application Notes
The metal complexes of 2-Amino-6-hydroxy-quinoline are expected to exhibit a range of biological activities, making them attractive for further investigation in drug discovery.
Anticancer Agents: Many quinoline-based metal complexes have demonstrated significant cytotoxic activity against various cancer cell lines.[3][4] The mechanism of action often involves the induction of apoptosis, inhibition of key enzymes like topoisomerase, or the generation of reactive oxygen species (ROS).
Antimicrobial Agents: The antimicrobial properties of quinoline derivatives are well-documented.[1] Complexation with metal ions can enhance this activity, potentially through increased lipophilicity, which facilitates penetration of microbial cell membranes.
Bioimaging: The inherent fluorescence of the quinoline scaffold can be modulated upon coordination with metal ions. This property makes these complexes potential candidates for the development of fluorescent probes for bioimaging applications, such as the detection of specific metal ions within cells.
Conclusion
This guide provides a foundational framework for the synthesis and characterization of metal complexes with the 2-Amino-6-hydroxy-quinoline ligand. The detailed protocols and the underlying scientific principles are intended to empower researchers to explore the rich coordination chemistry of this ligand and to unlock the potential of its metal complexes in various scientific disciplines, particularly in the realm of medicinal chemistry and materials science.
References
Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). A rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110.
Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. (2024). ACS Omega.
Damena, T., et al. (2022). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II)
Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087.
Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.
A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. (2024). RSC Medicinal Chemistry.
Application Notes and Protocols for the Functionalization of 2-Amino-6-hydroxyquinoline
Introduction: The Versatile 2-Amino-6-hydroxyquinoline Scaffold Quinoline and its derivatives are cornerstone heterocyclic structures in medicinal chemistry and drug development, celebrated for their wide spectrum of pha...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Versatile 2-Amino-6-hydroxyquinoline Scaffold
Quinoline and its derivatives are cornerstone heterocyclic structures in medicinal chemistry and drug development, celebrated for their wide spectrum of pharmacological activities.[1][2] The 2-amino-6-hydroxyquinoline scaffold is a particularly privileged starting material, offering multiple reactive sites for chemical modification. The presence of a nucleophilic amino group at the 2-position and a phenolic hydroxyl group at the 6-position, in addition to the quinoline ring system itself, allows for a diverse array of functionalization strategies. These modifications can profoundly influence the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, thereby modulating its interaction with biological targets.[3] This guide provides a comprehensive overview of the key protocols for the functionalization of 2-amino-6-hydroxyquinoline, underpinned by mechanistic insights and practical guidance for researchers in organic synthesis and drug discovery.
Reaction Site Analysis: A Chemist's Guide to Reactivity
The functionalization of 2-amino-6-hydroxyquinoline is governed by the distinct reactivity of its three primary sites: the 2-amino group, the 6-hydroxyl group, and the quinoline ring. Understanding the interplay of these functionalities is crucial for achieving chemoselectivity.
2-Amino Group: This exocyclic amine is a potent nucleophile and is readily susceptible to acylation, alkylation, and other reactions with electrophiles. Its reactivity can be modulated by the electronic nature of the quinoline ring.
6-Hydroxyl Group: The phenolic hydroxyl group is also nucleophilic, particularly upon deprotonation to the corresponding phenoxide. It is a prime site for O-alkylation and O-acylation.
Quinoline Ring: The quinoline ring system can undergo electrophilic aromatic substitution. The directing effects of the electron-donating amino and hydroxyl groups will influence the position of substitution. Generally, electrophilic attack is favored on the benzene ring portion of the quinoline system.[4][5][6]
The chemoselectivity of a given reaction will depend on the choice of reagents, reaction conditions, and the potential use of protecting groups to temporarily mask the reactivity of one functional group while another is being modified.
Core Functionalization Protocols
This section details step-by-step methodologies for the key functionalization reactions of 2-amino-6-hydroxyquinoline. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.
Protocol 1: Chemoselective N-Acylation of the 2-Amino Group
This protocol is adapted from a study on the chemoselective acylation of the structurally similar 2-amino-8-quinolinol.[7] The use of an acyl imidazolide, generated in situ, allows for the selective acylation of the amino group over the hydroxyl group.
Experimental Protocol:
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired carboxylic acid (1.2 equivalents) and 1,1'-carbonyldiimidazole (CDI) (1.3 equivalents) in anhydrous tetrahydrofuran (THF).
Activation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acyl imidazolide.
Reaction Initiation: In a separate flame-dried flask, dissolve 2-amino-6-hydroxyquinoline (1.0 equivalent) in anhydrous THF.
N-Acylation: Add the pre-formed acyl imidazolide solution dropwise to the solution of 2-amino-6-hydroxyquinoline at room temperature.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
CDI as an Activating Agent: CDI is used to convert the carboxylic acid into a more reactive acyl imidazolide. This intermediate is sufficiently reactive to acylate the amino group but generally does not react with the less nucleophilic hydroxyl group under these conditions.
Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is crucial to prevent the hydrolysis of the acyl imidazolide and other moisture-sensitive reagents.
Protocol 2: Chemoselective O-Acylation of the 6-Hydroxyl Group
This protocol is also adapted from the work on 2-amino-8-quinolinol and employs a peptide coupling reagent to favor esterification.[7]
Experimental Protocol:
Reaction Setup: To a solution of 2-amino-6-hydroxyquinoline (1.0 equivalent) and a carboxylic acid (1.2 equivalents) in anhydrous THF in a flame-dried flask under an inert atmosphere, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 equivalents), 4-dimethylaminopyridine (DMAP) (0.5 equivalents), and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) at 0 °C.
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 3-6 hours.
Monitoring: Monitor the reaction progress by TLC.
Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Causality of Experimental Choices:
EDCI and DMAP: EDCI is a water-soluble carbodiimide that activates the carboxylic acid for esterification. DMAP acts as a nucleophilic catalyst, accelerating the acylation of the hydroxyl group.
DIPEA: This hindered amine base is used to scavenge the HCl produced during the reaction without competing as a nucleophile.
Low Temperature Start: Starting the reaction at 0 °C helps to control the initial rate of reaction and can improve selectivity.
Protocol 3: O-Alkylation of the 6-Hydroxyl Group
This protocol for Williamson ether synthesis is adapted from a general procedure for 6-hydroxyquinoline.[3]
Experimental Protocol:
Deprotonation: In a round-bottom flask, suspend 2-amino-6-hydroxyquinoline (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous dimethylformamide (DMF).
Phenoxide Formation: Stir the suspension at room temperature for 30-60 minutes to ensure the formation of the potassium phenoxide.
Alkylation: Add the desired alkyl halide (1.2 equivalents) dropwise to the reaction mixture.
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
Monitoring: Monitor the progress of the reaction by TLC.
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide anion.
DMF as Solvent: This polar aprotic solvent is excellent for SN2 reactions as it solvates the cation but not the anion, thus enhancing the nucleophilicity of the phenoxide.
Heating: Heating the reaction mixture increases the rate of the SN2 reaction.
This is a general protocol for the bromination of activated aromatic rings and is adapted from procedures for other quinoline systems.[8] The regioselectivity will be directed by the strongly activating amino and hydroxyl groups, likely to the 5- and/or 7-positions.
Experimental Protocol:
Reaction Setup: Dissolve 2-amino-6-hydroxyquinoline (1.0 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask protected from light.
Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.2 equivalents for mono-bromination) in the same solvent to the reaction mixture at 0 °C.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitoring: Monitor the reaction progress by TLC.
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Causality of Experimental Choices:
N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine, making the reaction easier to control.
Protection from Light: This is a standard precaution for bromination reactions to avoid radical side reactions.
Orthogonal Protection and Deprotection Strategies
To achieve more complex functionalization patterns, orthogonal protecting groups are indispensable.[7] This allows for the selective modification of one functional group while the other is masked.
Protection of the 2-Amino Group as a Boc-Carbamate
The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group for amines.[9][10]
Protection Protocol:
Reaction Setup: Dissolve 2-amino-6-hydroxyquinoline (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.
Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as sodium bicarbonate or triethylamine (1.5 equivalents).
Reaction: Stir the mixture at room temperature for 12-24 hours.
Work-up and Purification: Extract the product into an organic solvent, wash with water and brine, dry, and purify by chromatography.
Deprotection Protocol:
Acidic Cleavage: Dissolve the Boc-protected compound in dichloromethane (DCM).
Reagent Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
Reaction: Stir at room temperature for 1-2 hours.
Work-up: Remove the solvent and excess TFA under reduced pressure. The product is often obtained as the TFA salt and can be neutralized with a mild base.
Protection of the 6-Hydroxyl Group as a TBS-Ether
The tert-butyldimethylsilyl (TBS) group is a robust, fluoride-labile protecting group for alcohols.[3]
Protection Protocol:
Reaction Setup: Dissolve the N-Boc protected 2-amino-6-hydroxyquinoline (1.0 equivalent) in anhydrous DMF.
Reaction: Stir at room temperature for 12-24 hours.
Work-up and Purification: Quench with water, extract with an organic solvent, wash with brine, dry, and purify by chromatography.
Deprotection Protocol:
Fluoride-Mediated Cleavage: Dissolve the TBS-protected compound in THF.
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 equivalents).
Reaction: Stir at room temperature for 1-4 hours.
Work-up and Purification: Quench with water, extract with an organic solvent, wash with brine, dry, and purify by chromatography.
Characterization and Purification
Purification
Purification of quinoline derivatives can often be achieved by flash column chromatography on silica gel.[3] However, the basicity of the quinoline nitrogen can sometimes lead to tailing or decomposition on acidic silica gel. In such cases, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the separation. Recrystallization from a suitable solvent system is also an effective method for obtaining highly pure compounds.
Characterization by NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation of functionalized 2-amino-6-hydroxyquinoline derivatives.[11][12]
Expected ¹H NMR Spectral Features:
Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (typically δ 6.5-8.5 ppm). The specific chemical shifts and coupling patterns will be indicative of the substitution pattern.
Amino Proton: The N-H protons of the amino group will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Hydroxyl Proton: The O-H proton of the hydroxyl group will also appear as a broad singlet.
Functional Group Protons: Protons from the newly introduced functional groups (e.g., alkyl chains, acyl groups) will have characteristic chemical shifts and multiplicities.
Expected ¹³C NMR Spectral Features:
Aromatic Carbons: The carbon atoms of the quinoline ring will resonate in the aromatic region (typically δ 100-160 ppm).
Carbonyl Carbons: If an acyl group has been introduced, the carbonyl carbon will appear at a downfield chemical shift (δ 160-180 ppm).
Functional Group Carbons: Carbons from the introduced functional groups will have characteristic chemical shifts.
Applications in Drug Development
Functionalized 2-amino-6-hydroxyquinoline derivatives are of significant interest in drug discovery, particularly in the development of anticancer agents. The quinoline scaffold is a key component of several approved drugs and clinical candidates.[1][13]
Kinase Inhibitors: Many quinoline derivatives have been shown to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[14][15] Functionalization of the 2-amino-6-hydroxyquinoline core can be used to optimize the binding affinity and selectivity of these compounds for specific kinase targets.
Table 1: Representative Biological Activities of Functionalized Quinoline Derivatives
Application Notes & Protocols for Evaluating the In Vitro Anticancer Activity of 2-Amino-6-hydroxy-quinoline Derivatives
Audience: Researchers, scientists, and drug development professionals in oncology. Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spe...
Author: BenchChem Technical Support Team. Date: January 2026
Audience: Researchers, scientists, and drug development professionals in oncology.
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] Derivatives of 2-Amino-6-hydroxy-quinoline, in particular, represent a promising class of molecules for novel therapeutic development. Their mechanism of action often involves the modulation of critical cellular processes such as cell proliferation, cell cycle progression, and programmed cell death (apoptosis).[2][4][5] This document provides a comprehensive guide for researchers aiming to characterize the in vitro anticancer efficacy of novel 2-Amino-6-hydroxy-quinoline derivatives. It outlines a logical, multi-step experimental workflow, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring robust and reproducible data generation.
Part 1: Initial Efficacy Assessment: Cell Viability and Cytotoxicity
The foundational step in evaluating any potential anticancer compound is to determine its dose-dependent effect on the viability of cancer cells. The MTT assay is a robust, colorimetric, and high-throughput method ideal for this initial screening phase.[6]
Principle of the MTT Assay
The assay's logic rests on the metabolic activity of living cells. Mitochondrial dehydrogenases, present only in viable cells, cleave the tetrazolium ring of the yellow reagent, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan.[7] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[7][8] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol 1: MTT Cytotoxicity Assay
Materials:
Cancer cell line(s) of interest
Complete culture medium (e.g., DMEM, RPMI-1640)
2-Amino-6-hydroxy-quinoline derivatives (stock solutions in DMSO)
Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium from your DMSO stock. The final DMSO concentration in the well should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.
Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a "vehicle control" (medium with DMSO only) and a "blank control" (medium only).[6]
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours) at 37°C, 5% CO₂.
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[8]
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, until a purple precipitate is clearly visible under a microscope.[6]
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the precipitate. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
Data Analysis:
Subtract the average absorbance of the blank wells from all other readings.
Calculate the percentage of cell viability for each treatment as:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Part 2: Elucidating the Mechanism of Cell Death
After confirming cytotoxic activity, the next critical phase is to understand how these compounds induce cell death. The two primary mechanisms for anticancer agents are the induction of apoptosis and the disruption of the cell cycle.[5][9]
Section 2A: Assessment of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
Principle:
This flow cytometry-based assay is the gold standard for detecting apoptosis. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane. It can only enter cells in late apoptosis or necrosis, where membrane integrity is lost.[10] This dual staining allows for the differentiation of four cell populations:
Annexin V- / PI-: Live, healthy cells.
Annexin V+ / PI-: Early apoptotic cells.
Annexin V+ / PI+: Late apoptotic or necrotic cells.
Annexin V- / PI+: Necrotic cells (rarely seen).
Data Interpretation: Annexin V/PI Flow Cytometry
Caption: Hypothetical inhibition of the PI3K/AKT pathway by a quinoline derivative.
Protocol 4: Western Blotting
Materials:
Treated and control cells
RIPA lysis buffer with protease and phosphatase inhibitors
Protein assay kit (e.g., BCA)
SDS-PAGE gels, running buffer, and electrophoresis system
Transfer system (nitrocellulose or PVDF membranes)
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Protein Extraction: After treatment, wash cells with cold PBS and lyse them on ice using 1X SDS sample buffer or RIPA buffer. [11]Scrape the cells and sonicate briefly to shear DNA.
[11]2. Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
[12]4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
[13][11]5. Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
Antibody Incubation:
Incubate the membrane with the appropriate primary antibody dilution overnight at 4°C with gentle shaking.
[11] * Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again as in the previous step. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
Analysis: Analyze the band intensities. To confirm specific inhibition of phosphorylation, strip the membrane and re-probe with an antibody against the total (unphosphorylated) protein. [14]Use a housekeeping protein like GAPDH or β-actin as a loading control.
Part 3: Data Summary and Interpretation
Consolidating data into a clear format is essential for comparing the efficacy of different derivatives.
Table 1: Comparative Cytotoxicity (IC50) of 2-Amino-6-hydroxy-quinoline Derivatives
Compound ID
Derivative Substitution
Cancer Cell Line
IC50 (µM) after 48h
AQH-01
Unsubstituted
MCF-7 (Breast)
15.2 ± 1.8
A549 (Lung)
22.5 ± 2.4
HCT-116 (Colon)
18.9 ± 2.1
AQH-02
4'-Chloro-phenyl
MCF-7 (Breast)
5.8 ± 0.7
A549 (Lung)
8.1 ± 0.9
HCT-116 (Colon)
6.5 ± 0.6
AQH-03
4'-Methoxy-phenyl
MCF-7 (Breast)
9.3 ± 1.1
A549 (Lung)
12.4 ± 1.5
HCT-116 (Colon)
10.7 ± 1.3
Doxorubicin
(Reference Drug)
MCF-7 (Breast)
0.8 ± 0.1
A549 (Lung)
1.1 ± 0.2
HCT-116 (Colon)
0.9 ± 0.1
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical for illustrative purposes.
References
NIH National Cancer Institute. (n.d.). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Retrieved from [Link]
NIH National Center for Biotechnology Information. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
NIH National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. Flow Cytometry. Retrieved from [Link]
T. Horton Lab. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Lab. Retrieved from [Link]
NIH National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Retrieved from [Link]
Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Retrieved from [Link]
RSC Publishing. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors. RSC. Retrieved from [Link]
TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK. Retrieved from [Link]
NIH National Center for Biotechnology Information. (n.d.). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. PMC. Retrieved from [Link]
PubMed. (n.d.). Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth. PubMed. Retrieved from [Link]
IntechOpen. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IntechOpen. Retrieved from [Link]
PubMed. (n.d.). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. Retrieved from [Link]
NIH National Center for Biotechnology Information. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]
NIH National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]
MDPI. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. MDPI. Retrieved from [Link]
ResearchGate. (n.d.). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ResearchGate. Retrieved from [Link]
Application Notes and Protocols for the Antimicrobial Screening of 2-Amino-6-hydroxy-quinoline Analogues
Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, famously represented by the quinolone class of antibiotics. Thes...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery
The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, famously represented by the quinolone class of antibiotics. These synthetic bactericidal agents have been a cornerstone in treating a wide array of bacterial infections for decades.[1][2] Their primary mechanism of action involves the inhibition of essential bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4][5] By stabilizing a transient DNA-enzyme complex, quinolones introduce lethal double-strand breaks in the bacterial chromosome, thereby halting DNA replication and transcription.[5]
The rise of antimicrobial resistance, however, necessitates the continuous development of novel agents that can overcome existing resistance mechanisms.[2][4] 2-Amino-6-hydroxy-quinoline is a privileged scaffold, offering multiple sites for chemical modification to generate analogues with potentially enhanced potency, expanded spectrum of activity, or improved safety profiles. This guide provides a comprehensive framework for the initial in vitro screening of novel 2-Amino-6-hydroxy-quinoline analogues to identify promising lead candidates for further development.
Overview of the Antimicrobial Screening Cascade
A systematic screening process is essential to efficiently evaluate a library of newly synthesized analogues. The workflow begins with a broad, qualitative primary screen to identify any compounds with antimicrobial activity, followed by quantitative assays to determine the potency and spectrum of the most promising "hits."
Caption: High-level workflow for antimicrobial screening of quinoline analogues.
Safety and Handling of Quinoline Analogues
Quinoline and its derivatives require careful handling due to their potential toxicity.[6][7] As the specific toxicological properties of novel analogues are unknown, a cautious approach is mandatory.
Engineering Controls: All handling of solid compounds and preparation of stock solutions should be conducted within a certified chemical fume hood to prevent inhalation of powders or vapors.[8]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required.[9]
Hand Protection: Nitrile or neoprene gloves are essential. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[6]
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[6][8]
Body Protection: Wear a laboratory coat at all times. A chemical-resistant apron is recommended when handling larger quantities.[8]
Waste Disposal: All solid and liquid waste contaminated with quinoline analogues must be collected in clearly labeled hazardous waste containers for compliant disposal.[8]
Protocol 1: Primary Screening via Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a simple, cost-effective qualitative assay for preliminary screening.[10] It identifies compounds that can diffuse through an agar medium and inhibit the growth of a test microorganism.
Causality and Scientific Rationale
This method relies on the principle of diffusion. A compound with antimicrobial activity will diffuse from a saturated paper disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear "zone of inhibition" will appear around the disk where the concentration of the compound is sufficient to prevent growth.[11] Mueller-Hinton Agar (MHA) is the standard medium as it supports the growth of most common pathogens and has minimal components that might interfere with the antimicrobial agent.[10][11]
Step-by-Step Methodology
Prepare Inoculum:
Aseptically select 3-5 well-isolated colonies of the test organism from an overnight culture plate.
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10][12] This standardization is critical for reproducibility.
Inoculate Agar Plate:
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized suspension.
Remove excess fluid by pressing the swab against the inside of the tube.
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[10]
Apply Compound Disks:
Prepare sterile paper disks (6 mm diameter).
Aseptically apply a known, fixed amount of each quinoline analogue stock solution (e.g., 10 µL of a 1 mg/mL solution) to a separate disk. Allow the solvent to evaporate completely.
Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Ensure firm contact with the agar by gently pressing down.[13]
Space disks sufficiently far apart (at least 24 mm from center to center) to prevent overlapping zones of inhibition.[11]
Include a positive control (a disk with a known antibiotic like Ciprofloxacin) and a negative control (a disk with the solvent, e.g., DMSO).
Incubation:
Invert the plates and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the test organism.[12][14]
Interpretation:
Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).[13]
Any zone of inhibition suggests the compound has antimicrobial activity and should be prioritized for secondary screening. The negative control should show no zone.
Protocol 2: Quantitative Analysis via Broth Microdilution (MIC Determination)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[15][16]
Causality and Scientific Rationale
This assay quantitatively measures the potency of a compound by exposing a standardized bacterial inoculum to a series of two-fold serial dilutions of the test agent in a liquid growth medium.[12][16] The test identifies the precise concentration at which bacterial growth is arrested, providing a quantitative value (e.g., in µg/mL) that is crucial for comparing the potency of different analogues.
Step-by-Step Methodology
Prepare Microdilution Plate:
Use a sterile 96-well microtiter plate.
Add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 in the desired rows.
Prepare a starting solution of the test compound in CAMHB at twice the highest desired final concentration. Add 100 µL of this solution to well 1 of the corresponding row.
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a gradient of compound concentrations.
Well 11 will serve as the growth control (no compound).
Well 12 will serve as the sterility control (broth only, no bacteria).
Prepare Inoculum:
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation. A typical dilution is 1:100.
Inoculate Plate:
Add 50 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control).
The final volume in each test well will be 100 µL.
Incubation:
Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35-37°C for 16-20 hours.[14][17]
Interpretation of MIC:
After incubation, examine the plate visually or with a plate reader. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.
The MIC is the lowest concentration of the compound (the first clear well) where no visible growth (turbidity) is observed.[16][18]
The MIC value indicates the concentration required to inhibit growth (bacteriostatic), but not necessarily to kill the organism. The Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration of a compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[19][20]
Causality and Scientific Rationale
This protocol is a direct extension of the MIC assay. By subculturing the contents of the clear wells from the MIC plate onto antibiotic-free agar, one can determine if the bacteria were merely inhibited or actively killed. Growth on the agar indicates a bacteriostatic effect at that concentration, while a lack of growth indicates a bactericidal effect.
Step-by-Step Methodology
Subculture from MIC Plate:
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC (and any other clear wells).
Mix the contents of each selected well thoroughly.
Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these wells and spot-plate or spread-plate it onto a fresh, compound-free Mueller-Hinton agar plate.
Incubation:
Incubate the agar plates at 35-37°C for 18-24 hours.
Interpretation of MBC:
After incubation, count the number of colonies on each plate.
The MBC is the lowest concentration of the compound that results in no growth or a colony count that is ≥99.9% lower than the original inoculum count.[19]
Data Presentation and Interpretation
Systematic tabulation of results is critical for structure-activity relationship (SAR) analysis.
Compound ID
Test Organism
Zone of Inhibition (mm)
MIC (µg/mL)
MBC (µg/mL)
Interpretation (MBC/MIC Ratio)
Q-OH-001
S. aureus ATCC 29213
18
2
4
Bactericidal (≤4)
Q-OH-002
S. aureus ATCC 29213
12
8
>64
Bacteriostatic (>4)
Q-OH-003
S. aureus ATCC 29213
0
>64
>64
Inactive
Ciprofloxacin
S. aureus ATCC 29213
25
0.5
1
Bactericidal (≤4)
Interpretation Note: The ratio of MBC to MIC is often used to classify the activity. A ratio of ≤4 is generally considered bactericidal, while a ratio >4 suggests bacteriostatic activity.
Mechanistic Insight: The Quinolone Mode of Action
Understanding the established mechanism of the parent drug class provides a framework for interpreting the activity of new analogues. Quinolones disrupt DNA integrity by targeting bacterial type II topoisomerases.[3][5]
In Gram-negative bacteria , the primary target is often DNA gyrase (GyrA, GyrB) .
In many Gram-positive bacteria , the primary target is Topoisomerase IV (ParC, ParE) .[5]
The drug binds to the enzyme-DNA complex, preventing the re-ligation of the DNA strands after the cleavage step required for supercoiling or decatenation.[3] This results in an accumulation of double-strand breaks, which triggers the SOS response and ultimately leads to cell death.[5]
Caption: Simplified mechanism of action for quinolone antibiotics.
Vila, J., et al. (2009). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 2(1). [Link]
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5656. [Link]
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. ACS Publications. [Link]
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5–16. [Link]
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. [Link]
Li, F., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 484. [Link]
Val C. (2005). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry. [Link]
Al-Ostath, A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Future Medicinal Chemistry, 15(13), 1145–1158. [Link]
ScienceLab.com. (2010). Material Safety Data Sheet Quinoline MSDS. [Link]
El-Sayed, N. N. E., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7296. [Link]
Al-Warhi, T., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Antibiotics, 11(10), 1391. [Link]
Tej-Cabrera, C., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4305. [Link]
Xue, J. Y., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23). [Link]
University of California, San Diego. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
Google Patents. (2020). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
Frapwell, C. J., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5). [Link]
Yuan, X. X., et al. (2011). ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. [Link]
Application Notes & Protocols: 2-Amino-6-hydroxy-quinoline as a Versatile Synthon for Heterocyclic Scaffolds
Introduction: The Strategic Value of 2-Amino-6-hydroxy-quinoline The quinoline nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum o...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of 2-Amino-6-hydroxy-quinoline
The quinoline nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties. The strategic functionalization of this scaffold is paramount for modulating pharmacological activity. 2-Amino-6-hydroxy-quinoline emerges as a particularly valuable building block due to its trifecta of reactive sites:
The C2-Amino Group: A potent nucleophile, ideally positioned for annulation reactions to construct fused nitrogen-containing heterocycles.
The C6-Hydroxy Group: A versatile phenolic hydroxyl group that can act as a nucleophile, be derivatized to modulate solubility and electronic properties, or direct further aromatic substitution.
The Quinoline Ring System: A rigid, aromatic core that provides a robust framework for orienting pharmacophoric features and engaging in π-stacking interactions with biological targets.
This guide provides an in-depth exploration of the reactivity of 2-Amino-6-hydroxy-quinoline and details robust protocols for its application in the synthesis of complex, fused heterocyclic systems, with a focus on the pharmaceutically relevant pyrimido[4,5-b]quinoline core.
Pillar 1: Understanding the Core Reactivity
The synthetic utility of 2-Amino-6-hydroxy-quinoline is dictated by the distinct reactivity of its amino and hydroxyl groups. The C2-amino group, being part of an electron-rich pyridine ring and conjugated with the quinoline system, exhibits strong nucleophilicity. This makes it the primary site of attack for electrophilic reagents and the key driver for cyclization reactions. The C6-hydroxyl group on the benzene moiety behaves as a typical phenol, allowing for O-alkylation or O-acylation, but its nucleophilicity is generally lower than the C2-amino group. This differential reactivity is the cornerstone of selective synthetic transformations.
The pyridine ring nitrogen is weakly basic (pKa ≈ 4.9), allowing for salt formation with strong acids. Electrophilic substitution on the quinoline ring typically occurs on the benzene ring at positions 5 and 8.
Pillar 2: Synthetic Protocols & Applications
Application I: Synthesis of Pyrimido[4,5-b]quinolines
The fusion of a pyrimidine ring onto the quinoline core yields pyrimido[4,5-b]quinolines, a class of compounds extensively studied for their therapeutic potential. The most direct strategy involves the cyclocondensation of the C2-amino group with a suitable three-carbon electrophilic partner. Multicomponent reactions (MCRs) are particularly efficient for this purpose, offering high atom economy and procedural simplicity.
This protocol adapts the well-established multicomponent synthesis of pyrimido[4,5-b]quinolones, which typically involves an amine, an aldehyde, and a 1,3-dicarbonyl compound. Here, 2-Amino-6-hydroxy-quinoline serves as the amine component. The reaction proceeds through a cascade of events:
Knoevenagel Condensation: The aldehyde and the 1,3-dicarbonyl (dimedone) react under acid catalysis to form a reactive α,β-unsaturated intermediate.
Michael Addition: The nucleophilic C2-amino group of the quinoline attacks the unsaturated intermediate.
Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization via attack of the enol onto the imine, followed by dehydration to yield the final, stable aromatic pyrimido[4,5-b]quinoline system.
The use of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) facilitates the reaction by acting as a base to promote both the initial condensation and the final cyclization steps.
Application
Application Notes and Protocols for Fluorescence Quenching Studies with 2-Amino-6-hydroxy-quinoline
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling Molecular Interactions with 2-Amino-6-hydroxy-quinoline Quinoline and its derivatives ar...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling Molecular Interactions with 2-Amino-6-hydroxy-quinoline
Quinoline and its derivatives are a versatile class of fluorophores, with their rigid, planar structure providing a foundation for intrinsic fluorescence.[1] The introduction of functional groups such as amino (-NH₂) and hydroxyl (-OH) moieties can significantly enhance the photophysical properties of the quinoline scaffold, making them highly sensitive probes for their local environment.[1] 2-Amino-6-hydroxy-quinoline is a promising but not extensively characterized fluorophore. The electron-donating nature of the amino and hydroxyl groups is expected to result in a notable fluorescence quantum yield with emission likely in the blue-to-green region of the spectrum.
Fluorescence quenching is a powerful technique to study the interaction of a fluorophore with other molecules in its vicinity.[2] This process, which leads to a decrease in fluorescence intensity, can occur through various mechanisms, broadly classified as dynamic (collisional) and static (complex formation).[2] By systematically studying the quenching of 2-Amino-6-hydroxy-quinoline's fluorescence by a specific analyte (the "quencher"), researchers can gain valuable insights into binding affinities, reaction kinetics, and the accessibility of the fluorophore to its surroundings. Such studies are pivotal in drug development for screening compound libraries and in fundamental research for understanding molecular interactions.
This guide provides a comprehensive framework for utilizing 2-Amino-6-hydroxy-quinoline in fluorescence quenching studies. We will first outline the protocol for the initial photophysical characterization of this fluorophore, a crucial step given the limited published data. Subsequently, a detailed protocol for conducting fluorescence quenching experiments is provided, followed by guidance on data analysis and interpretation.
PART 1: Photophysical Characterization of 2-Amino-6-hydroxy-quinoline
Before embarking on quenching studies, it is imperative to determine the fundamental photophysical properties of 2-Amino-6-hydroxy-quinoline in your specific experimental buffer system.
Protocol 1: Determination of Excitation and Emission Spectra
Objective: To determine the optimal excitation (λex) and emission (λem) wavelengths for 2-Amino-6-hydroxy-quinoline.
Solution Preparation: Prepare a stock solution of 2-Amino-6-hydroxy-quinoline in a suitable solvent (e.g., 1 mM in ethanol). From this, prepare a dilute working solution in the desired experimental buffer (e.g., 1-10 µM). The final concentration should yield an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
Absorption Spectrum: Record the UV-Vis absorption spectrum of the working solution to identify the wavelength of maximum absorbance (λabs_max).
Emission Spectrum:
Set the spectrofluorometer's excitation wavelength to λabs_max.
Scan the emission spectrum across a suitable range (e.g., 350-600 nm). The peak of this spectrum is the emission maximum (λem).
Excitation Spectrum:
Set the spectrofluorometer's emission wavelength to the determined λem.
Scan the excitation spectrum. The peak of this spectrum should correspond closely to the λabs_max and represents the optimal excitation wavelength (λex).
Objective: To determine the fluorescence quantum yield (ΦF) of 2-Amino-6-hydroxy-quinoline relative to a known standard.
Materials:
2-Amino-6-hydroxy-quinoline solution
A standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)[3]
The same solvent for both the sample and the standard
Procedure:
Prepare a series of dilutions for both 2-Amino-6-hydroxy-quinoline and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
Measure the absorbance of each solution at the excitation wavelength.
Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.
Integrate the area under the emission spectrum for each solution.
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
Calculate the quantum yield using the following equation:
Perform the quenching assay as described in PART 2 at a minimum of three different temperatures (e.g., 298 K, 308 K, and 318 K).
Calculate KSV at each temperature from the respective Stern-Volmer plots.
Analyze the trend:
If KSVincreases with increasing temperature, the quenching is likely dynamic (higher temperatures lead to more frequent collisions).
If KSVdecreases with increasing temperature, the quenching is likely static (higher temperatures can destabilize the ground-state complex).
Fluorescence Lifetime Measurements:
Dynamic quenching leads to a decrease in the fluorescence lifetime (τ) of the fluorophore because the quencher provides an additional pathway for the excited state to return to the ground state non-radiatively.
In static quenching , only the uncomplexed fluorophores can fluoresce. Therefore, the measured fluorescence lifetime (τ) of the remaining fluorophores remains unchanged.
The relationship between lifetime and quenching can also be described by a Stern-Volmer-like equation:
τ₀ / τ = 1 + kqτ₀[Q]
Where:
τ₀ is the fluorescence lifetime in the absence of the quencher.
τ is the fluorescence lifetime in the presence of the quencher.
kq is the bimolecular quenching rate constant.
For purely dynamic quenching, the plot of F₀/F vs. [Q] will be superimposable with the plot of τ₀/τ vs. [Q]. For purely static quenching, the τ₀/τ ratio will be equal to 1 at all quencher concentrations.
Troubleshooting
High Variability: Ensure accurate and consistent pipetting. Check for probe aggregation at higher concentrations; if suspected, lower the working concentration.
[4]* Non-linear Stern-Volmer Plot: An upward curvature can indicate a combination of static and dynamic quenching. A downward curvature might suggest that some fluorophores are inaccessible to the quencher.
Signal Instability: 2-Amino-6-hydroxy-quinoline, like many fluorophores, may be susceptible to photobleaching. Minimize exposure to the excitation light. Ensure the pH of the buffer is stable.
[4]
Conclusion
Fluorescence quenching studies using 2-Amino-6-hydroxy-quinoline offer a sensitive and versatile method for investigating molecular interactions. By first characterizing the photophysical properties of this fluorophore and then applying the systematic quenching protocols outlined in this guide, researchers can obtain robust and insightful data. The ability to distinguish between static and dynamic quenching mechanisms further enhances the power of this technique, providing deeper mechanistic understanding that is invaluable in fields ranging from basic research to drug discovery.
References
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - MDPI. (URL: [Link])
Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study - ResearchGate. (URL: [Link])
Spectroscopy and Structure of 2-Hydroxyqulnoline - Bernstein Group. (URL: [Link])
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - NIH. (URL: [Link])
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - ResearchGate. (URL: [Link])
Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions - MDPI. (URL: [Link])
Spectroscopy and structure of 2-hydroxyquinoline | The Journal of Physical Chemistry. (URL: [Link])
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy - ResearchGate. (URL: [Link])
Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline - PubMed. (URL: [Link])
Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins - MDPI. (URL: [Link])
Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline. | Semantic Scholar. (URL: [Link])
On the radiative lifetime, quantum yield and fluorescence decay of Alq in thin films - RSC Publishing. (URL: [Link])
Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins - PMC - PubMed Central. (URL: [Link])
Stern–Volmer analysis of photocatalyst fluorescence quenching within hollow-core photonic crystal fibre microreactors - Chemical Communications (RSC Publishing). (URL: [Link])
Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions | Request PDF - ResearchGate. (URL: [Link])
8-Hydroxyquinoline-substituted Boron-dipyrromethene Fluorescence pH Sensors for Both Acidic and Basic Solutions with OFF/ON/OFF. (URL: [Link])
Photo physical properties of 8-hydroxy quinoline - NIScPR. (URL: [Link])
8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules - NIH. (URL: [Link])
In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent - PMC. (URL: [Link])
UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. (URL: [Link])
Stern-Volmer plots for the quenching of HSA fluorescence by RA at... - ResearchGate. (URL: [Link])
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. (URL: [Link])
(PDF) Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells - ResearchGate. (URL: [Link])
(PDF) EFFECT OF HYDROGEN BONDING ON FLUORESCENCE QUENCHING OF QUINOLIN-8-OL - ANALYSIS USING NEGATIVE STERN-VOLMER PLOTS - ResearchGate. (URL: [Link])
The pH‐dependent photophysical and spectral properties of pH‐sensing green fluorescent proteins - PMC - NIH. (URL: [Link])
Technical Support Center: Optimizing 2-Amino-6-hydroxy-quinoline Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-6-hydroxy-quinoline. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental challenge...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 2-Amino-6-hydroxy-quinoline. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental challenges and improve reaction yields. We will delve into the causality behind experimental choices, providing field-proven insights to enhance the robustness of your synthetic protocols.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of 2-Amino-6-hydroxy-quinoline, particularly when employing common methods like the Friedländer synthesis.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a frequent challenge in heterocyclic synthesis and can often be traced back to several key parameters.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Recommended Solutions:
Harsh Reaction Conditions: Traditional quinoline syntheses often use high temperatures and strong acids or bases, which can lead to the degradation of starting materials or the final product.[1][2]
Solution: Opt for milder reaction conditions. Modern catalytic systems, including certain Lewis acids or solid acid catalysts, can facilitate the reaction at lower temperatures, minimizing degradation and side reactions.[3][4] For example, gold(III)-catalyzed reactions have been shown to proceed under gentler conditions.[1]
Suboptimal Catalyst Choice or Inactivity: The catalyst is pivotal for driving the condensation and cyclodehydration steps.[3] An inappropriate or inactive catalyst will result in poor conversion.
Solution:
Catalyst Screening: If using a standard Brønsted or Lewis acid (e.g., H₂SO₄, p-TsOH), ensure it is fresh and anhydrous.[3][5] Consider screening alternative catalysts. Metal triflates or heterogeneous catalysts like sulfated zirconia can offer higher efficiency.[3]
Increase Catalyst Loading: If you suspect low catalyst activity, incrementally increase the loading (e.g., from 5 mol% to 10 mol%) and monitor the effect on the reaction rate.[1]
Inappropriate Solvent: The solvent plays a critical role in reactant solubility and can influence the reaction pathway.[1]
Solution: If your starting materials (e.g., a 2-amino-5-hydroxy-benzaldehyde/ketone and a carbonyl compound with an α-methylene group) have poor solubility in the chosen solvent, the reaction will be slow and inefficient. Switch to a more polar solvent like DMF or ethanol to improve solubility.[1]
Side Reactions: The most common side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone starting material.[1][6]
Solution: To mitigate aldol condensation, consider using the imine analog of the o-aminoaryl ketone.[2] Alternatively, carefully controlling the reaction temperature and using a milder catalyst can favor the desired intermolecular reaction over self-condensation.
Q2: I'm observing the formation of multiple byproducts and purification is difficult. How can I improve the reaction's selectivity?
The formation of multiple byproducts often stems from a lack of regioselectivity or competing reaction pathways.[5][7]
Potential Causes & Recommended Solutions:
Poor Regioselectivity with Unsymmetrical Ketones: When using an unsymmetrical ketone in the Friedländer synthesis, two different constitutional isomers can be formed.[5][7]
Solution: Regioselectivity can be influenced by your choice of catalyst and reaction conditions.[5] Specific amine catalysts or the use of ionic liquids have been shown to favor the formation of one regioisomer over another.[2][5] Carefully optimizing the reaction temperature may also influence the regiochemical outcome.
Degradation Products: As mentioned in Q1, harsh conditions can lead to a complex mixture of degradation byproducts.
Solution: Lower the reaction temperature to increase selectivity and minimize degradation.[1] Monitor the reaction closely using Thin-Layer Chromatography (TLC) to avoid over-running the reaction, which can lead to product decomposition.[6]
Q3: The reaction is not proceeding to completion, even after extended reaction times. What should I do?
An incomplete reaction points to issues with activation energy, reactant stoichiometry, or catalyst deactivation.
Potential Causes & Recommended Solutions:
Insufficient Temperature: The reaction may be highly sensitive to temperature and may not have sufficient energy to overcome the activation barrier.[1]
Solution: Incrementally increase the reaction temperature in 10 °C steps, monitoring the reaction progress by TLC at each stage to find the optimal balance between reaction rate and side product formation.[1][6]
Reactant Purity/Stoichiometry: Impurities in starting materials can inhibit the catalyst or interfere with the reaction. Incorrect stoichiometry can also leave unreacted starting material.
Solution: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. Re-purify if necessary. Accurately measure your reagents to ensure the correct molar ratios are used.
Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade over the course of the reaction.
Solution: Use a fresh batch of catalyst for each reaction.[1] If applicable to your catalytic system, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent deactivation by air or moisture.
Logical Troubleshooting Workflow
Use the following diagram to systematically diagnose and resolve low-yield issues in your synthesis.
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q4: What are the most common and reliable methods for synthesizing a 2-Amino-6-hydroxy-quinoline scaffold?
The Friedländer synthesis is one of the most direct and widely used methods.[7][8] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][9] For 2-Amino-6-hydroxy-quinoline, this would typically involve reacting a 2-amino-5-hydroxy-benzaldehyde or ketone with a reagent like acetonitrile or another compound with an activated methylene group.
Other notable methods for quinoline synthesis include:
Combes Synthesis: The acid-catalyzed condensation of an aniline with a β-diketone.[8][10]
Skraup Synthesis: A reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[11][12] This method is often violently exothermic.[7][12]
Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β-unsaturated carbonyl compounds.[4][7]
The Friedländer approach is often preferred for its relative simplicity and the directness with which polysubstituted quinolines can be accessed.[13]
Q5: Can you explain the reaction mechanism for the Friedländer synthesis?
Certainly. The mechanism proceeds in two main stages: intermolecular condensation followed by intramolecular cyclization.
Aldol-type Condensation: The reaction begins with an acid or base-catalyzed aldol-type condensation between the 2-aminoaryl ketone (or aldehyde) and the active methylene compound. This is followed by a dehydration step to form an α,β-unsaturated carbonyl intermediate.
Cyclodehydration: The amino group of the intermediate then attacks the carbonyl group in an intramolecular fashion. This cyclization is followed by a final dehydration step, which results in the formation of the aromatic quinoline ring system.[2]
Caption: Simplified mechanism of the Friedländer quinoline synthesis.
Q6: How should I approach the purification of 2-Amino-6-hydroxy-quinoline?
Purification can be challenging due to the polarity of the amino and hydroxyl groups.[5] A combination of techniques is often most effective.
Initial Work-up: After the reaction is complete, a standard aqueous work-up is performed. If the product precipitates, it can be collected by filtration.[6] If not, extraction with an appropriate organic solvent (e.g., ethyl acetate) is necessary.
Recrystallization: This is an excellent method for purifying solid crude products. The choice of solvent is critical. Ethanol or methanol are often good starting points for polar compounds like this.[14][15]
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next step.
Stationary Phase: Silica gel is most common. If your compound streaks or decomposes on silica, consider using alumina.[14]
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The optimal solvent system should be determined first by TLC.
Experimental Protocols & Data
Protocol: General Procedure for Friedländer Synthesis of a Substituted Quinoline
This protocol provides a generalized starting point. Molar equivalents and reaction conditions should be optimized for the specific synthesis of 2-Amino-6-hydroxy-quinoline.
Materials:
2-amino-5-hydroxybenzaldehyde (1.0 mmol)
Carbonyl compound with α-methylene group (e.g., malononitrile) (1.2 mmol)
Catalyst (e.g., p-Toluenesulfonic acid, 10 mol%)
Solvent (e.g., Ethanol, 10 mL)
Procedure:
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-amino-5-hydroxybenzaldehyde (1.0 mmol) and the active methylene compound (1.2 mmol).
Add the solvent (10 mL) followed by the catalyst (0.1 mmol).
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring.
Monitor the progress of the reaction periodically by TLC (e.g., every hour). Visualize the TLC plate under UV light.
Upon completion (disappearance of the limiting starting material), cool the reaction mixture to room temperature.
If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., cold ethanol) and dry under vacuum.[6]
If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent.
Purify the resulting crude residue by recrystallization or column chromatography as described in Q6.
Table 1: Parameter Optimization Summary
Parameter
Condition
Potential Impact on Yield
Rationale
Temperature
Too Low
Incomplete reaction, very slow rate.
Insufficient energy to overcome the activation barrier.[1]
Too High
Increased side products, degradation.
Promotes undesired reaction pathways and decomposition.[1]
Catalyst
Inactive/Wrong Choice
No or low conversion.
The catalyst is essential for the condensation/cyclization steps.[3]
High Loading
May increase side reactions.
Can lead to overly harsh conditions if not optimized.
Solvent
Poor Solubility
Slow/incomplete reaction.
Reactants must be in solution to interact effectively.[1]
Reactive Solvent
Formation of solvent-adduct byproducts.
The solvent should be inert under the reaction conditions.
Reaction Time
Too Short
Incomplete conversion.
The reaction has not had enough time to go to completion.[6]
Too Long
Product degradation, more side products.
The product may not be stable to the reaction conditions over time.[1]
References
Wikipedia. (2023, December 2). Combes quinoline synthesis. Retrieved from [Link]
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
Heterocycles. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Vol. 92, No. 3. Retrieved from [Link]
Adhikari, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]
ResearchGate. (2019, June). A Facile One-pot Synthesis of Substituted Quinolines via Cascade Friedlander Reaction. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Retrieved from [Link]
Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
ResearchGate. (n.d.). 24 questions with answers in QUINOLINES. Retrieved from [Link]
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]
Reddit. (2022). What are some common causes of low reaction yields?. Retrieved from [Link]
Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
Taylor & Francis Online. (2013). Simple, Catalyst-Free, One-Pot Procedure for the Synthesis of 2-Amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one Derivatives. Retrieved from [Link]
Google Patents. (n.d.). US4247699A - Process for making 2-amino-4-hydroxyquinolines.
RSC Publishing. (n.d.). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Retrieved from [Link]
National Center for Biotechnology Information. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Retrieved from [Link]
Google Patents. (n.d.). US2561553A - Process for the manufacture of 8-hydroxy quinoline.
Technical Support Center: Purification of 2-Amino-6-hydroxy-quinoline
Welcome to the technical support guide for 2-Amino-6-hydroxy-quinoline. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for 2-Amino-6-hydroxy-quinoline. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this challenging molecule. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common hurdles and achieve high purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the properties and handling of 2-Amino-6-hydroxy-quinoline.
Q1: What are the primary challenges in purifying 2-Amino-6-hydroxy-quinoline?
Answer: The purification of 2-Amino-6-hydroxy-quinoline is complicated by several intrinsic molecular properties:
Oxidative Instability: The presence of both an amino and a hydroxyl group on the quinoline core makes the molecule highly susceptible to air oxidation. This leads to the formation of colored impurities, often presenting as yellow, brown, or even black contaminants, which can be difficult to remove.[1][2]
Poor Solubility: The molecule's ability to form strong intermolecular hydrogen bonds and its rigid, planar structure contribute to low solubility in many common organic solvents, making recrystallization challenging. Its amphoteric nature means solubility is highly pH-dependent.[3][4]
Isomeric Contamination: Synthetic routes may produce regioisomers (e.g., 2-Amino-8-hydroxy-quinoline) which have very similar physical properties, rendering separation by simple crystallization ineffective.[5][6]
Polymeric/Tarry Byproducts: Certain synthetic methods, especially those involving harsh conditions, can generate polymeric or tar-like impurities that are difficult to characterize and remove.[6][7]
Q2: Why is my "pure" 2-Amino-6-hydroxy-quinoline sample turning brown upon storage?
Answer: This discoloration is a classic sign of oxidation.[1][2] Aromatic amines and phenols are readily oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. The oxidation products are often highly conjugated, colored compounds.
Proactive Solution:
Inert Atmosphere: Store the purified solid under an inert atmosphere (Nitrogen or Argon).
Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.
Low Temperature: Store at reduced temperatures (e.g., 4°C or -20°C) to slow the rate of oxidation.
Q3: What is the expected solubility profile of 2-Amino-6-hydroxy-quinoline?
Answer: Due to its polar functional groups and aromatic core, 2-Amino-6-hydroxy-quinoline exhibits specific solubility behavior. While exact quantitative data is sparse, a qualitative profile can be established based on its structure and the properties of similar molecules.[3][8]
Solvent Class
Representative Solvents
Expected Qualitative Solubility
Rationale
Polar Protic
Water, Ethanol, Methanol
Sparingly to Moderately Soluble
The -OH and -NH2 groups can hydrogen bond, but the large hydrophobic quinoline core limits high solubility, especially in water.[4]
Polar Aprotic
DMSO, DMF, Acetonitrile
Moderately to Highly Soluble
These solvents are effective at solvating both the polar functional groups and the aromatic system.
Non-Polar
Hexane, Toluene
Insoluble to Sparingly Soluble
The molecule's overall polarity is too high for significant interaction with non-polar solvents.
Aqueous Acid
Dilute HCl, H₂SO₄
Soluble
The basic amino group (pKa₁ ≈ 5.6) is protonated, forming a soluble salt.[8]
Aqueous Base
Dilute NaOH, KOH
Soluble
The acidic hydroxyl group (pKa₂ ≈ 8.9) is deprotonated, forming a soluble phenoxide salt.[4]
Part 2: Troubleshooting Purification Workflows
This section provides detailed, scenario-based troubleshooting for common experimental failures.
Workflow 1: Purification by Recrystallization
Recrystallization is often the first choice for purification. However, its success is highly dependent on selecting the right solvent and technique.
Causality: "Oiling out" occurs when the solute is supersaturated in the hot solvent to the point where it becomes immiscible, or when the melting point of the solute is lower than the boiling point of the solvent. Amorphous precipitation happens when crystal nucleation is too rapid, preventing the formation of an ordered crystal lattice. This traps impurities within the solid.
Troubleshooting Protocol:
Solvent System Screening: The primary cause is often a suboptimal solvent. A single solvent may not be ideal.
Action: Employ a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., DMSO, Methanol) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., Water, Hexane) dropwise until persistent turbidity (cloudiness) is observed.
Rationale: This carefully controlled approach brings the solution to the exact point of saturation, promoting slow, ordered crystal growth upon cooling.
Reduce Cooling Rate:
Action: After achieving a clear solution at high temperature, allow the flask to cool slowly to room temperature, insulated in a beaker of hot water or a dewar. Only after it has reached room temperature should it be placed in an ice bath.
Rationale: Slow cooling is critical. It provides the necessary time for molecules to orient themselves correctly into a crystal lattice, excluding impurities. Rapid cooling favors amorphous precipitation.
Scratching:
Action: If crystals do not form, scratch the inside of the flask with a glass rod at the solvent-air interface.
Rationale: Scratching creates microscopic imperfections on the glass surface that act as nucleation sites, providing a template for crystal growth to begin.
Causality: This strongly suggests the presence of an impurity with a very similar solubility profile to the target compound, such as a regioisomer.[5][6] Co-crystallization is likely occurring, where the impurity is incorporated into the crystal lattice of the desired product.
Logical Troubleshooting Flow:
Caption: Decision workflow for purification strategy.
Solution: When recrystallization fails, a more powerful separation technique is required. Column chromatography is the method of choice.[5][8]
Workflow 2: Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.
Causality: The amino and hydroxyl groups on 2-Amino-6-hydroxy-quinoline are polar and can interact strongly with the acidic silanol groups of a silica gel stationary phase. This can lead to significant peak tailing, poor resolution, or even irreversible binding. Isomeric impurities may have nearly identical polarity, making separation on silica difficult.[5][9]
Troubleshooting Protocol:
Mobile Phase Modification:
Action: Add a small amount of a basic modifier to the eluent. For example, use a mobile phase of Dichloromethane:Methanol with 0.5-1% Triethylamine (TEA) or Ammonium Hydroxide.
Rationale: The basic modifier competes with the basic amino group of your compound for binding sites on the silica gel. This deactivates the most acidic sites, reducing peak tailing and improving the elution profile.
Change the Stationary Phase:
Action: Switch from silica gel to a different stationary phase.
Alumina (basic or neutral): Often provides a different selectivity for polar compounds and can be a good alternative when silica fails.
Reverse-Phase (C18) Silica: This is an excellent choice for separating compounds with minor differences in polarity. Separation is based on hydrophobicity.
Rationale: Different stationary phases offer different separation mechanisms. If separation by polarity (silica) fails, separation by hydrophobicity (C18) is a powerful alternative.[9][10]
Provides separation based on hydrophobicity, which is often effective for isomers with similar polarities.
Mobile Phase
Gradient of Acetonitrile and Water
A gradient allows for the elution of a wider range of polarities, ensuring the product elutes in a reasonable time with good peak shape.
Additive
0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Adding a small amount of acid protonates the amino group, which can significantly improve peak shape and resolution on C18 columns.[10][11]
Detection
UV at ~254 nm or ~320 nm
Quinoline systems have strong UV absorbance, making this a sensitive detection method.[12]
Causality: The high surface area and acidic nature of silica gel can catalyze the air oxidation of sensitive compounds like 2-Amino-6-hydroxy-quinoline.[13][14] This is often observed as the formation of a colored band at the top of the column that does not move.
Proactive Mitigation Strategy:
Caption: Workflow to prevent on-column degradation.
Deactivate Silica: Before packing the column, prepare a slurry of silica gel in your starting eluent and add 1% triethylamine. Let it sit for an hour before packing. This will neutralize the acidic sites.
Use Degassed Solvents: Sparge all your mobile phase solvents with Nitrogen or Argon for 15-20 minutes before use to remove dissolved oxygen.
Work Quickly: Do not let the loaded column sit for an extended period. Elute the compound as efficiently as possible to minimize its residence time on the stationary phase.
References
Mercuration of quinoline give different isomers how could these isomers separated. (2017). ResearchGate. [Link]
Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. (n.d.). National Institutes of Health. [Link]
Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (2003). Horizon IRD. [Link]
Quantitative structure-chromatographic retention correlations of quinoline derivatives. (2017). Journal of Chromatography A. [Link]
Method for preparing 5-amino-8-hydroxyquinoline. (2011).
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2022). MDPI. [Link]
The Electrochemical Oxidation of 6-Aminoquinoline: Computational and Voltammetric Study. (2012). ResearchGate. [Link]
Process for making 2-amino-4-hydroxyquinolines. (1981).
Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). ResearchGate. [Link]
A method for purifying 8-hydroxyquinoline reaction solution. (n.d.).
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). National Institutes of Health. [Link]
Chemical Oxidation of 5-Amino Quinoline with (NH ) S O. (n.d.). DergiPark. [Link]
Pathway proposed for the degradation of quinoline. (n.d.). ResearchGate. [Link]
Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (2011). PubMed. [Link]
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Publications. [Link]
(PDF) Impurity profile of amino acids? (2000). ResearchGate. [Link]
Technical Support Center: Investigating the Degradation of 2-Amino-6-hydroxy-quinoline
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-6-hydroxy-quinoline. This guide is designed t...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-6-hydroxy-quinoline. This guide is designed to provide expert insights and practical troubleshooting for investigating the stability and degradation pathways of this compound. While specific, comprehensive degradation studies on 2-Amino-6-hydroxy-quinoline are not extensively documented in publicly available literature, this resource synthesizes information from studies on related quinoline derivatives and established principles of pharmaceutical stress testing to provide a robust framework for your experiments.[1]
Our approach is grounded in explaining the causality behind experimental design, enabling you to build self-validating protocols and interpret your results with confidence.
This section addresses common questions and challenges encountered when assessing the stability of 2-Amino-6-hydroxy-quinoline.
Q1: Are there any officially documented degradation pathways for 2-Amino-6-hydroxy-quinoline?
Currently, specific and complete degradation pathways for 2-Amino-6-hydroxy-quinoline have not been detailed in peer-reviewed literature. However, the chemical structure, featuring a quinoline core substituted with an electron-donating amino group and a phenolic hydroxyl group, allows us to hypothesize likely degradation routes based on well-understood reactions of similar compounds.[1][2] The primary degradation mechanisms are expected to be oxidation and photolysis, with potential for hydrolysis under extreme pH conditions.
Q2: What are the most probable reactive sites on the 2-Amino-6-hydroxy-quinoline molecule for degradation?
The structure of 2-Amino-6-hydroxy-quinoline contains several "hot spots" susceptible to degradation:
The 6-Hydroxy Group (Phenol): Phenolic moieties are highly susceptible to oxidation. They can be oxidized to form quinone-like structures, which are often colored and can be highly reactive, potentially leading to polymerization or further degradation products.[3]
The 2-Amino Group: Aromatic amines can be oxidized, though typically under stronger conditions than phenols. They can also be involved in photolytic reactions.
The Quinoline Ring System: The electron-rich benzene portion of the quinoline ring, activated by the hydroxyl and amino groups, is susceptible to electrophilic attack, such as hydroxylation by reactive oxygen species (ROS).[4] The pyridine ring can also be a site of attack.[4]
Based on this, oxidative conditions are predicted to be the most significant driver of degradation.
Q3: How should I design a comprehensive forced degradation (stress testing) study for this compound?
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[5] The study involves subjecting the compound to stress conditions more severe than accelerated stability testing to generate potential degradation products.[6] A standard approach includes hydrolysis, oxidation, photolysis, and thermal stress.[6]
Below is a workflow and detailed protocols.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocols:
1. Acid and Base Hydrolysis
Rationale: To evaluate the stability of the compound to pH-dependent solvolysis. Quinoline structures can be stable, but extreme pH may catalyze degradation.
Protocol:
Prepare solutions of 2-Amino-6-hydroxy-quinoline (e.g., 0.1 mg/mL) in 0.1 M HCl and 0.1 M NaOH. If solubility is an issue, a small amount of a co-solvent like acetonitrile or methanol can be used.
Incubate the solutions at room temperature.
Withdraw aliquots at time points (e.g., 2, 6, 24, 48 hours).
Before analysis, neutralize the aliquots (acid with base, base with acid) to prevent further degradation on the analytical column.
Analyze using a stability-indicating HPLC method.
Troubleshooting: See Q4 & Q5.
2. Oxidative Degradation
Rationale: This is a critical test for 2-Amino-6-hydroxy-quinoline due to the presence of the phenol and amine groups. Hydrogen peroxide (H₂O₂) is a common oxidant.
Protocol:
Prepare a solution of the compound (e.g., 0.1 mg/mL) in a solution of 3% H₂O₂.
Incubate at room temperature, protected from light to prevent photolytic contributions.
Monitor the reaction closely; oxidation can be rapid. Sample at early time points (e.g., 0.5, 1, 2, 4, 8 hours).
Analyze promptly by HPLC.
Troubleshooting: If the reaction is too fast, use a lower concentration of H₂O₂ (e.g., 0.3%). If it is too slow, gentle heating (e.g., 40-50°C) can be applied, but be aware that this introduces a thermal stress component.[6]
3. Thermal Degradation
Rationale: To assess the intrinsic stability of the compound at elevated temperatures.
Protocol:
Solid State: Place a small amount of the solid compound in an oven at a controlled temperature (e.g., 80°C).
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water/acetonitrile) and heat it at a controlled temperature (e.g., 60-80°C).
Sample at various time points (e.g., 1, 3, 7 days for solid; 8, 24, 48 hours for solution).
For solid samples, dissolve in mobile phase before analysis.
Troubleshooting: Ensure the temperature is below the compound's melting point to avoid phase changes.
4. Photostability
Rationale: To determine if the compound is light-sensitive. Aromatic systems, especially those with heteroatoms and hydroxyl/amino groups, can be susceptible to photodegradation.
Protocol:
Expose a solid sample and a solution of the compound to a light source that meets ICH Q1B guidelines (a combination of UV and visible light).[6]
Run a "dark control" sample in parallel, wrapped in aluminum foil, to differentiate between photolytic and thermal degradation.
Analyze the samples after the specified exposure period.
Q4: I am not observing any degradation in my initial stress studies. What should I do?
This indicates the compound is highly stable under the initial conditions. To induce degradation (typically aiming for 5-20% degradation to ensure you can detect primary degradants), you need to increase the stress level methodically.[6]
Stress Condition
Optimization Strategy
Rationale
Hydrolysis
Increase acid/base concentration (e.g., to 0.5 M or 1.0 M).
Increases the rate of catalyzed hydrolysis.
Increase temperature (e.g., reflux at 60-80°C).[6]
Provides energy to overcome the activation barrier for the reaction.
Oxidation
Increase H₂O₂ concentration (e.g., to 10% or 30%).
Increases the concentration of the oxidizing agent.
Increase temperature (e.g., to 50-60°C).
Accelerates the oxidation reaction rate.
Thermal
Increase temperature in increments (e.g., 80°C -> 100°C).
Provides more energy for thermal decomposition.
Increase exposure time.
Allows for slower degradation processes to become apparent.
Q5: My sample is degrading by more than 20%, and I'm seeing a complex mixture of small peaks. How can I simplify the degradation profile?
Excessive degradation can lead to the formation of secondary and tertiary degradants, which may not be relevant to real-world stability and complicates analysis. The goal is to find conditions that produce primary degradants.
Stress Condition
Optimization Strategy
Rationale
All Conditions
Decrease the duration of stress exposure.
Limits the reaction time, favoring the formation of initial products.
Decrease the temperature.
Reduces the overall reaction rate.
Hydrolysis
Decrease the concentration of acid or base.
Reduces the catalytic effect.
Oxidation
Decrease the concentration of H₂O₂.
Slows the rate of oxidation.
Run the reaction at a lower temperature (e.g., room temp or 4°C).
Significantly reduces reaction kinetics.
Q6: What are the best analytical methods for monitoring degradation and identifying the resulting products?
A combination of chromatographic and spectroscopic techniques is required.
High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection: This is the workhorse for stability studies.[5]
Purpose: To separate the parent compound from its degradation products and quantify the extent of degradation.
Method Development: A reverse-phase C18 column is a good starting point. The mobile phase should be optimized (e.g., acetonitrile/water or methanol/water with a buffer like ammonium acetate or phosphate) to achieve good resolution between the parent peak and all degradant peaks.
PDA Detector: A PDA detector is crucial as it provides spectral information, which helps in tracking peaks and assessing peak purity.
Purpose: To identify the structure of the degradation products.[7]
Methodology: After separating the degradants by HPLC, the eluent is directed into a mass spectrometer. By determining the mass-to-charge ratio (m/z) of the degradant and its fragmentation pattern (MS/MS), a structure can be proposed.
Hypothetical Degradation Pathways
Given the chemical nature of 2-Amino-6-hydroxy-quinoline, oxidation is the most probable degradation pathway. The process likely begins with the formation of radical species or direct oxidation at the electron-rich phenol ring, leading to quinone-type structures, followed by potential ring opening.
Caption: Plausible oxidative degradation pathways for 2-Amino-6-hydroxy-quinoline.
Summary of Recommended Forced Degradation Conditions
The following table provides a starting point for your experimental design. The goal is to achieve 5-20% degradation.[6]
Stress Type
Condition
Typical Duration
Notes
Acid Hydrolysis
0.1 M HCl
24 - 72 hours
Monitor at room temp first, then heat to 60°C if no degradation.
Base Hydrolysis
0.1 M NaOH
24 - 72 hours
Monitor at room temp first, then heat to 60°C if no degradation.
Oxidation
3% H₂O₂
2 - 24 hours
Conduct at room temperature, protected from light.
Thermal (Solid)
80°C
7 days
Ensure temperature is below the melting point.
Thermal (Solution)
60°C
48 hours
Use a suitable, stable solvent.
Photostability
ICH Q1B Conditions
Per guideline
Include a dark control to isolate light-induced effects.[6]
Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials. [Link]
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
Proposed pathways for quinoline biodegradation by Comamonas sp. strains... (n.d.). ResearchGate. [Link]
Ríos-Malváez, Z.G., et al. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI. [Link]
Forced degradation products: Topics by Science.gov. (n.d.). Science.gov. [Link]
Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.). ResearchGate. [Link]
Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines. (n.d.). NIH. [Link]
Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. (n.d.). PubMed. [Link]
Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]
He, W. S. (2024). Isolation And Screening Of Quinoline And 2-hydroxyquinoline Degrading Bacteria And Their Interaction Relationship. Globe Thesis. [Link]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-6-hydroxy-quinoline Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-Amino-6-hydroxy-quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis and optimization of 2-Amino-6-hydroxy-quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-amino-6-hydroxy-quinoline derivatives, a process often reliant on variations of the Friedländer annulation or similar condensation reactions.
Issue 1: Low or No Product Yield
Low yields are a frequent challenge and can stem from several factors, from suboptimal reagents to harsh reaction conditions.[1]
Q: My reaction is not producing the desired 2-amino-6-hydroxy-quinoline derivative, or the yield is consistently below 20%. What are the likely causes and how can I improve it?
A: Addressing low yield requires a systematic evaluation of your reaction parameters.
Plausible Causes & Solutions:
Inactivity of Starting Materials: The primary reactants, typically a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, can degrade over time. The hydroxyl group on the quinoline precursor can be particularly sensitive to oxidation.
Self-Validation: Always check the purity of your starting materials by NMR or LC-MS before starting the reaction. An impure starting material is a common point of failure.
Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate or deactivated catalyst can lead to low conversion rates.[1]
Expert Insight: While traditional methods use strong acids or bases, these can promote side reactions.[1] Consider milder, more modern catalytic systems. For instance, gold(III)-catalyzed reactions can proceed under gentler conditions.[1] Ionic liquids have also been shown to be effective, sometimes acting as both the solvent and catalyst.[2]
Incorrect Solvent: The reaction medium plays a significant role in solubility and reaction kinetics.[1]
Experimental Causality: A solvent that does not fully dissolve the reactants at the reaction temperature will lead to a heterogeneous mixture and poor reaction rates. If you observe poor solubility, consider switching to a more polar solvent like DMF or ethanol.[1] Water is also emerging as a green and effective solvent, especially when paired with a water-soluble catalyst.[1]
Inappropriate Temperature: Quinoline syntheses are often highly sensitive to temperature.
Optimization Strategy: If the reaction is sluggish, incrementally increase the temperature in 10°C intervals and monitor progress by TLC.[1] Conversely, if you observe significant side product formation, lowering the temperature may increase selectivity.[1] Some modern catalytic systems allow for significantly lower reaction temperatures, for example, 50°C has been found to be optimal for choline hydroxide-catalyzed synthesis in water.[1]
Experimental Protocol: Catalyst Screening for Improved Yield
Set up parallel reactions in small vials.
To each vial, add the 2-amino-5-hydroxy-benzaldehyde (1 mmol) and the active methylene compound (e.g., ethyl cyanoacetate, 1.1 mmol).
Add a different catalyst to each vial (e.g., piperidine, p-toluenesulfonic acid, iodine, a gold catalyst).[3][4]
Add the chosen solvent (e.g., ethanol).
Stir the reactions at a set temperature (e.g., 80°C) and monitor by TLC over several hours.
Compare the TLC profiles to identify the catalyst that gives the highest conversion to the desired product with the fewest side products.
Issue 2: Formation of Multiple Products & Poor Regioselectivity
The formation of multiple products, particularly regioisomers, is a common issue when using unsymmetrical ketones.
Q: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?
A: Controlling regioselectivity requires directing the initial condensation reaction to a specific site.
Plausible Causes & Solutions:
Use of Unsymmetrical Ketones: The primary cause is the presence of two possible sites for the initial aldol condensation.
Strategic Modification: Introduce a directing group, such as a phosphoryl group, on the α-carbon of the ketone to control the regioselectivity.[3][5]
Inappropriate Catalyst: The choice of catalyst can significantly influence which regioisomer is favored.[5]
Expert Insight: Specific amine catalysts have been shown to be effective in directing the reaction towards a single isomer.[5] The use of certain ionic liquids as solvents can also enhance regioselectivity.[5]
Data Presentation: Effect of Catalyst on Regioselectivity
Catalyst
Solvent
Temperature (°C)
Ratio of Regioisomers (desired:undesired)
Piperidine
Ethanol
80
3:1
Pyrrolidine
Toluene
110
5:1
[Bmim]HSO₄
Neat
100
8:1
Note: This data is illustrative and actual results will vary depending on the specific substrates.
Issue 3: Product Degradation or Tar Formation
Harsh reaction conditions can lead to the degradation of starting materials or the desired product, often resulting in the formation of intractable tars.
Q: My reaction mixture is turning dark and I'm observing significant tar formation, making product isolation difficult. What's causing this and how can I prevent it?
A: Tar formation is a clear indicator of overly harsh reaction conditions.
Plausible Causes & Solutions:
High Temperatures: Many traditional quinoline syntheses require high temperatures, which can lead to polymerization and decomposition.[6]
Mitigation Strategy: Lower the reaction temperature.[1] It's better to have a slower, cleaner reaction than a fast, messy one.
Strong Acid/Base Catalysis: Strong acids and bases can promote a variety of side reactions, including self-condensation of the ketone (aldol condensation).[1]
Alternative Approaches: Switch to a milder catalyst.[1] As mentioned, gold catalysts or molecular iodine can be effective under less forcing conditions.[4][6] Microwave-assisted synthesis can also be a valuable tool, often reducing reaction times and improving yields, but care must be taken to control the temperature.[7] If using a microwave, consider intermittent irradiation to allow for heat dissipation.[1]
Visualization: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common issues in the synthesis of 2-amino-6-hydroxy-quinoline derivatives.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-amino-6-hydroxy-quinoline derivatives?
A1: The most prevalent method is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][8] Variations of this reaction are widely used due to their versatility. Other classical methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Combes syntheses, though these may require harsher conditions.[9][10][11] More recent approaches focus on greener methods, such as using water as a solvent or employing nanocatalysts to improve efficiency and reduce waste.[12][13]
Q2: How do I choose the best solvent for my reaction?
A2: The ideal solvent should completely dissolve your reactants at the reaction temperature to ensure a homogeneous reaction mixture.[1] Polar aprotic solvents like DMF and DMSO are often good choices.[1] Ethanol is also commonly used.[1] For greener approaches, water is an excellent option, especially when used with a water-soluble catalyst.[12] In some cases, solvent-free conditions using an ionic liquid as both the catalyst and reaction medium can provide excellent results.[2]
Q3: What is the role of the catalyst in this synthesis?
A3: The catalyst's primary role is to facilitate the initial condensation and subsequent cyclization and dehydration steps.[3] Acid catalysts protonate the carbonyl group of the ketone, making it more electrophilic for the aldol condensation. Base catalysts deprotonate the α-methylene group, forming an enolate that attacks the carbonyl of the 2-aminoaryl aldehyde or ketone.[14] The choice of catalyst can also influence the reaction's regioselectivity.[5]
Q4: How can I purify my final 2-amino-6-hydroxy-quinoline derivative?
A4: Purification strategies will depend on the physical properties of your product and the impurities present.
Crystallization: If your product is a solid, recrystallization from a suitable solvent is often the most effective method for obtaining high purity material.
Column Chromatography: For non-crystalline products or to separate close-running impurities, column chromatography on silica gel is the standard method.[15] A gradient of hexane and ethyl acetate is a common eluent system.[15]
Acid-Base Extraction: The basicity of the amino group and the acidity of the hydroxyl group can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by neutralizing the aqueous solution.
Q5: What are the key spectroscopic features to confirm the structure of my 2-amino-6-hydroxy-quinoline derivative?
A5: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.[16]
¹H NMR: Look for the characteristic aromatic protons of the quinoline ring system. The chemical shifts and coupling patterns will be indicative of the substitution pattern. You should also see signals for the amino (NH₂) and hydroxyl (OH) protons, which may be broad and can be confirmed by D₂O exchange.
¹³C NMR: The number of signals should correspond to the number of unique carbons in your molecule. The chemical shifts of the carbons in the quinoline core will be in the aromatic region (typically 110-160 ppm).
Mass Spectrometry (MS): This will provide the molecular weight of your compound, confirming the molecular formula.
FTIR Spectroscopy: Look for characteristic stretches for the N-H bonds of the amino group (around 3300-3500 cm⁻¹) and the O-H bond of the hydroxyl group (a broad peak also in the 3200-3600 cm⁻¹ region).
References
Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
Benchchem. (n.d.). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.
ResearchGate. (n.d.). Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10.
ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of.
ResearchGate. (n.d.). optimized reaction condition for quinoline synthesis using the....
Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
PMC - NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
Benchchem. (n.d.). Optimizing reaction conditions for quinolinone synthesis.
Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
Benchchem. (n.d.). 2-Aminoquinoline: A Technical Guide for Researchers.
PMC - NIH. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
RSC Publishing. (n.d.). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile.
Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
ResearchGate. (n.d.). Synthesis of quinoline derivatives 15 the reaction of amino acids and....
ResearchGate. (n.d.). Synthesis of 2‐aminoquinolines via selenium‐catalyzed cyclization.
ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2021). SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES.
Chemical Communications (RSC Publishing). (n.d.). Gold catalysis in quinoline synthesis.
Technical Support Center: Troubleshooting Solubility Issues with 2-Amino-6-hydroxy-quinoline
Welcome to the technical support center for 2-Amino-6-hydroxy-quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubilit...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 2-Amino-6-hydroxy-quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility challenges encountered during experimentation. By understanding the physicochemical properties of this compound, you can effectively navigate and troubleshoot solubility issues, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of 2-Amino-6-hydroxy-quinoline that influence its solubility?
A1: The solubility of 2-Amino-6-hydroxy-quinoline is governed by its molecular structure, which includes a quinoline core, an amino group, and a hydroxyl group.
Quinoline Core: The bicyclic aromatic quinoline ring system is inherently hydrophobic, contributing to poor solubility in aqueous solutions.[1]
Amino and Hydroxyl Groups: The presence of a polar amino (-NH2) group and a hydroxyl (-OH) group allows for hydrogen bonding. These functional groups are expected to enhance solubility in polar solvents.[1]
Amphoteric Nature: The amino group (a weak base) and the hydroxyl group (a weak acid) give the molecule amphoteric properties. This means its charge state, and therefore its solubility, is highly dependent on the pH of the solution.
Relatively low, which can be favorable for solubility.
pKa
The amino group is basic, and the hydroxyl group is acidic. Specific pKa values are not readily available in the searched literature, but based on similar structures like 6-hydroxyquinoline (pKa ~5.15 and 8.90), we can infer a complex pH-dependent solubility profile.[3][4]
Solubility will be lowest at its isoelectric point and will increase in acidic or basic conditions due to salt formation.
Predicted logP
Not explicitly found for this specific isomer, but related quinoline derivatives have varying logP values. For example, the parent quinoline has a logP of ~2.0, indicating some lipophilicity.[5] The presence of polar amino and hydroxyl groups would decrease the logP compared to the parent quinoline.
A moderate logP suggests that both aqueous and organic solubility will be limited and require careful solvent selection.
Predicted Water Solubility
Predicted to be sparingly soluble in water.[1] For a similar compound, 2-aminoquinoline, the predicted water solubility is 0.92 g/L.[6]
Direct dissolution in neutral aqueous buffers like PBS will likely be challenging.
Q2: I'm observing precipitation when I add my 2-Amino-6-hydroxy-quinoline stock solution (dissolved in DMSO) to my aqueous cell culture medium. What's happening and how can I prevent it?
A2: This is a classic case of the "solvent-shifting effect."[4] Your compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). However, when this concentrated DMSO stock is diluted into an aqueous buffer (like cell culture media), the DMSO concentration rapidly decreases. The compound is then exposed to a solvent system (primarily water) in which it is poorly soluble, causing it to precipitate out of solution.
Troubleshooting Workflow for Solvent-Shifting Precipitation:
Caption: Troubleshooting workflow for precipitation issues.
Q3: What are the best solvents for preparing a stock solution of 2-Amino-6-hydroxy-quinoline?
A3: For preparing a concentrated stock solution, polar aprotic solvents are generally the most effective.
Recommended: Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices as they can effectively solvate the polar functional groups and the aromatic system.[1]
Potentially Useful: Polar protic solvents like ethanol and methanol can also be used, facilitated by hydrogen bonding interactions, although they may not achieve the same high concentrations as DMSO or DMF.[1]
Not Recommended: Non-polar solvents such as hexane and toluene are generally unsuitable due to the high polarity of the amino and hydroxyl groups.[1]
Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution:
Weigh the Compound: Accurately weigh out 1.602 mg of 2-Amino-6-hydroxy-quinoline (MW: 160.17 g/mol ).
Add Solvent: Add 1 mL of high-purity DMSO to the vial containing the compound.
Solubilize: Vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary. Ensure the compound is completely dissolved before use.
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] Protect from light.[7]
Q4: How can I improve the aqueous solubility of 2-Amino-6-hydroxy-quinoline for my experiments?
A4: Given its amphoteric nature, pH modification is the most direct and effective strategy to enhance the aqueous solubility of 2-Amino-6-hydroxy-quinoline.[8]
Acidic Conditions (pH < ~5): Lowering the pH will protonate the basic amino group, forming a more water-soluble cationic salt.
Basic Conditions (pH > ~9): Raising the pH will deprotonate the acidic hydroxyl group, forming a more water-soluble anionic salt.
Experimental Workflow for pH-Dependent Solubility Testing:
Caption: Workflow for determining optimal pH for solubility.
Protocol for Solubility Enhancement via pH Adjustment:
Prepare Buffers: Prepare a range of buffers (e.g., citrate for acidic pH, phosphate for neutral pH, and carbonate-bicarbonate for basic pH).
Trial Dissolution: Attempt to dissolve a small, known amount of 2-Amino-6-hydroxy-quinoline in each buffer.
Observation: Visually inspect for complete dissolution.
Application: For your experiment, use a buffer system at the pH that demonstrated the best solubility, ensuring that this pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Q5: Are there other advanced strategies to improve the solubility of 2-Amino-6-hydroxy-quinoline if pH modification is not suitable for my assay?
A5: Yes, if altering the pH is not an option, several other formulation strategies can be employed.
Co-solvents: The use of a mixture of solvents can improve solubility. For instance, a small percentage of ethanol or polyethylene glycol (PEG) in your aqueous buffer might keep the compound in solution.[9]
Solubilizing Excipients:
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble part of the compound and presenting a hydrophilic exterior to the aqueous solvent.[10]
Surfactants: Surfactants can form micelles that encapsulate the compound, increasing its apparent solubility. However, be cautious as surfactants can interfere with biological assays.
Salt Formation: If you can isolate or purchase a salt form of 2-Amino-6-hydroxy-quinoline (e.g., a hydrochloride or sodium salt), it will likely have significantly higher aqueous solubility than the free base/acid form.
References
Benchchem. Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
Benchchem. optimizing solvent and base conditions for quinoline synthesis.
Solubility of Things. 2-(2-quinolyl)quinoline - Solubility of Things.
PubChem - NIH. Quinoline | C9H7N | CID 7047.
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
Royal Society of Chemistry. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
Unknown Source. Quinoline as a Versatile Solvent and Reagent in Organic Synthesis.
PMC - NIH. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
ResearchGate. Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent.
ResearchGate. Improving solubility via structural modification.
ChemicalBook. 2-Aminoquinoline | 580-22-3.
OUCI. Improving Solubility via Structural Modification.
JOCPR. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
The Medicinal Chemist's Guide to Solving ADMET Challenges - Books. Tactics to Improve Solubility.
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
Unknown Source. 2-AMINO-6-BROMO-3-METHYLQUINOLINE SDS, 203506-01-8 Safety Data Sheets.
Unknown Source. 2 - SAFETY DATA SHEET.
Fisher Scientific. SAFETY DATA SHEET.
Benchchem. An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance.
PubMed. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
Benchchem. Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide for Researchers.
Sigma-Aldrich. 6-Hydroxyquinoline 95 580-16-5.
PubChem. 6-Hydroxyquinoline | C9H7NO | CID 11374.
Wikipedia. Quinoline.
Sigma-Aldrich. 6-Hydroxyquinoline 95 580-16-5.
Santa Cruz Biotechnology. 2-Amino-8-hydroxyquinoline | CAS 70125-16-5 | SCBT.
Guidechem. 6-Hydroxyquinoline 580-16-5 wiki.
NIH. 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules.
Sigma-Aldrich. 2-Hydroxyquinoline 98 59-31-4.
Benchchem. Technical Support Center: 6-Hydroxyquinoline in Biological Assays.
ChemicalBook. 6-Aminoquinoline | 580-15-4.
selleckchem.com. Inhibitors, Antibodies, Proteins, Kits and Reagents.
Technical Support Center: Synthesis of 2-Amino-6-hydroxy-quinoline
Welcome to the technical support guide for the synthesis of 2-Amino-6-hydroxy-quinoline. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthe...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the synthesis of 2-Amino-6-hydroxy-quinoline. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and mitigating common side reactions. Our goal is to provide you with the field-proven insights and actionable protocols necessary to improve yield, purity, and overall success in your experiments.
Part 1: Troubleshooting Guide & Common Issues
This section addresses the most frequently encountered challenges during the synthesis of 2-Amino-6-hydroxy-quinoline, often approached via modifications of classical methods like the Skraup or Friedländer synthesis.
Q1: My reaction mixture turned into a dark, intractable tar. What happened and can it be salvaged?
A: This is a very common issue, particularly in Skraup-type syntheses which involve strongly acidic and oxidizing conditions at high temperatures.[1] The formation of a black tar is almost always due to the polymerization of reaction intermediates.
Causality: The primary cause is the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds, which are key intermediates. For instance, in a Skraup synthesis using glycerol, the initial step is the dehydration of glycerol to acrolein.[2][3] Acrolein is highly susceptible to polymerization under harsh acidic conditions. Furthermore, the aminophenol starting material itself can be prone to oxidation and subsequent polymerization.
Preventative Measures:
Moderators: The use of a reaction moderator such as ferrous sulfate (FeSO₄) is highly recommended.[1][3][4] Ferrous sulfate helps to control the notoriously exothermic nature of the reaction, preventing temperature spikes that accelerate polymerization.
Controlled Addition: Add the sulfuric acid slowly and incrementally with efficient cooling and vigorous stirring to dissipate heat effectively.
Alternative Oxidants: While nitrobenzene is a traditional oxidizing agent, it also acts as a high-boiling solvent, which can contribute to the harsh conditions.[2][4] Using a milder oxidizing agent like arsenic acid can result in a less violent and more controllable reaction.[4]
Salvageability: Unfortunately, once significant tarring has occurred, isolating the desired product is extremely difficult. The focus should be on prevention in subsequent attempts.
Q2: My final product yield is consistently low. What are the likely culprits?
A: Low yields can stem from several factors, ranging from incomplete reactions to competing side pathways.
Causality & Solutions:
Incomplete Reaction: Ensure sufficient reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.
Side Reactions: The formation of isomeric impurities or polymerization (as discussed in Q1) directly consumes starting materials and intermediates, reducing the yield of the desired product.
Suboptimal Work-up: The product may be lost during the work-up and purification stages. Ensure the pH is correctly adjusted during extraction and that the appropriate solvents are used for recrystallization to minimize loss.
Q3: I'm observing multiple spots on my TLC analysis of the crude product. What are these impurities?
A: The presence of multiple spots indicates a mixture of products. Besides unreacted starting materials, the most common impurities are regioisomers and oxidation byproducts.
Probable Impurities:
Regioisomers: When using a substituted aniline like 4-aminophenol, the cyclization step can potentially occur at two different ortho positions relative to the amino group. This can lead to the formation of isomeric products. For example, in a Skraup-type reaction, while the 6-hydroxy isomer is expected, the formation of other isomers is possible depending on the precise reaction conditions.
Oxidation Byproducts: The hydroxyl group on the quinoline ring is susceptible to oxidation, which can lead to the formation of quinones and other colored impurities, especially if the product is exposed to air and light for extended periods.
Incompletely Oxidized Intermediates: The final step in the Skraup synthesis is an oxidation to form the aromatic quinoline ring.[3] If this oxidation is incomplete, you may have dihydroquinoline intermediates in your crude product.
Q4: My purified product is colored (e.g., yellow, brown, or pink). How can I obtain a colorless product?
A: Discoloration is typically caused by trace impurities, often highly conjugated or oxidized species.
Causality & Solutions:
Oxidation: The phenolic hydroxyl group makes the final product susceptible to air oxidation, which can form colored quinone-type impurities.
Purification Strategy:
Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product.
Column Chromatography: For stubborn impurities, column chromatography using silica gel is a highly effective method for separating the desired product from colored byproducts.[5]
Inert Atmosphere: Handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.
Problem
Probable Cause(s)
Recommended Solution(s)
Vigorous/Uncontrolled Reaction
Highly exothermic nature of the Skraup synthesis.
Add ferrous sulfate (FeSO₄) as a moderator.[1][3][4] Control the rate of sulfuric acid addition with cooling.
Significant Tar Formation
Acid-catalyzed polymerization of intermediates (e.g., acrolein).[1]
Use a moderator, optimize temperature control, and consider milder oxidizing agents.[1][4]
Low Product Yield
Incomplete reaction, side reactions (polymerization, isomer formation), loss during work-up.
Monitor reaction by TLC. Optimize reaction conditions to minimize side reactions. Refine purification protocol.
Colored Final Product
Oxidation of the phenolic -OH group, residual conjugated impurities.
Recrystallize with activated carbon. Purify via column chromatography. Store final product under an inert atmosphere.
Part 2: Deep Dive into Key Side Reactions
Understanding the mechanisms of side reactions is crucial for developing effective strategies to suppress them.
Mechanism 1: Regioisomer Formation
In syntheses like the Friedländer or Skraup reaction, the cyclization step determines the final substitution pattern. With an unsymmetrical aminophenol, this can lead to a mixture of products.
Caption: Potential pathways for regioisomer formation.
To favor the formation of the desired 6-hydroxy isomer, steric and electronic factors of the reactants and catalyst can be tuned. The choice of acid catalyst, for instance, can influence the ratio of regioisomers formed.[6]
Mechanism 2: Polymerization in Skraup Synthesis
The highly acidic environment required for the Skraup synthesis can readily polymerize the acrolein formed from glycerol dehydration.
Caption: Competing pathways for acrolein in the Skraup synthesis.
The key to minimizing this side reaction is to ensure that the Michael addition of the aniline to acrolein occurs more rapidly than the polymerization.[7] This is achieved by maintaining a controlled temperature and using moderators to prevent the reaction rate from escalating.[1]
Part 3: Recommended Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and starting materials.
Protocol 1: Modified Friedländer Synthesis of 2-Amino-6-hydroxy-quinoline
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][9] This method often provides better control and higher yields than the Skraup synthesis for substituted quinolines.
Materials:
2-Amino-5-hydroxyacetophenone
An α-keto ester (e.g., ethyl pyruvate)
Base catalyst (e.g., Potassium hydroxide)
Ethanol
Water
Hydrochloric acid (for work-up)
Procedure:
In a round-bottom flask, dissolve 2-Amino-5-hydroxyacetophenone (1 equivalent) in ethanol.
Add the α-keto ester (1.2 equivalents) to the solution.
In a separate beaker, prepare a solution of potassium hydroxide (2.5 equivalents) in a minimal amount of water and add it dropwise to the reaction mixture with stirring.
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.
Acidify the aqueous mixture with dilute hydrochloric acid until a precipitate forms.
Collect the crude product by vacuum filtration and wash the filter cake with cold water.
Purify the crude solid by recrystallization from a suitable solvent, such as ethanol/water.
Protocol 2: Purification by Column Chromatography
Procedure:
Select a Solvent System: Use TLC to determine an appropriate mobile phase (eluent) that gives a good separation between your product and impurities. The desired product should have an Rf value of approximately 0.3. A gradient elution from hexane to ethyl acetate is often a good starting point.
Prepare the Column: Pack a glass column with silica gel using the chosen eluent.
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the top of the silica gel bed.
Elute and Collect: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
Analyze Fractions: Spot each fraction on a TLC plate to identify which fractions contain the pure product.
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Amino-6-hydroxy-quinoline.[5]
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use a different starting material, like 2-nitro-5-hydroxybenzaldehyde?A: Yes, this is a common strategy. It involves an initial reduction of the nitro group to an amine, followed by an in-situ cyclization. This is sometimes referred to as a domino or tandem reaction.[10] A common reducing agent for this purpose is iron powder in acetic acid (Fe/AcOH).[10]
Q: What is the best way to characterize the final product?A: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and identify any isomeric impurities. Mass spectrometry (HRMS) will confirm the molecular weight and elemental composition. Melting point analysis can be used as a quick indicator of purity.
Q: Are there any specific safety precautions for these reactions?A: Absolutely. The Skraup synthesis is notoriously vigorous and should be performed with extreme caution in a chemical fume hood.[1][3] The use of concentrated acids and high temperatures requires appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Always perform the reaction behind a safety shield.
The Friedländer Synthesis of Quinolines - ResearchGate. [URL: https://www.researchgate.net/publication/229988168_The_Friedlander_Synthesis_of_Quinolines]
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9261058/]
Friedländer Synthesis of Quinolines Using 2'-Aminoacetophenone Hydrochloride: Application Notes and Protocols for Researche - Benchchem. [URL: https://www.benchchem.com/pdf/friedlander-synthesis-of-quinolines-using-2-aminoacetophenone-hydrochloride]
The Skraup Synthesis of Quinolines - ResearchGate. [URL: https://www.researchgate.net/publication/236021577_The_Skraup_Synthesis_of_Quinolines]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [URL: https://www.iipseries.org/full-text.php?article=152]
FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. [URL: https://www.
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [URL: https://www.mdpi.com/1420-3049/25/16/3698]
Simple, Catalyst-Free, One-Pot Procedure for the Synthesis of 2-Amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one Deri - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397911.2012.686647]
Preparation and Properties of Quinoline. [URL: https://www.slideshare.
US4247699A - Process for making 2-amino-4-hydroxyquinolines - Google Patents. [URL: https://patents.google.
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [URL: https://www.pharmaguideline.com/2022/04/synthesis-reactions-and-medicinal-uses-of-quinoline.html]
Technical Support Center: Purification of 2-Amino-4-hydroxy-8-methylquinoline - Benchchem. [URL: https://www.benchchem.com/pdf/purification-of-2-amino-4-hydroxy-8-methylquinoline]
Technical Support Center: Synthesis of 2-Amino-4-hydroxy-8-methylquinoline - Benchchem. [URL: https://www.benchchem.com/pdf/synthesis-of-2-amino-4-hydroxy-8-methylquinoline]
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9311985/]
common impurities in 6-Chloroquinoline synthesis and their removal - Benchchem. [URL: https://www.benchchem.com/pdf/common-impurities-in-6-chloroquinoline-synthesis-and-their-removal]
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7648792/]
(PDF) Impurity profile of amino acids? - ResearchGate. [URL: https://www.researchgate.net/publication/12330366_Impurity_profile_of_amino_acids]
Minimizing impurities in the final product of quinoline synthesis - Benchchem. [URL: https://www.benchchem.com/pdf/minimizing-impurities-in-the-final-product-of-quinoline-synthesis]
CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents. [URL: https://patents.google.
Preparation and purification of 8-hydroxyquinoline metal complexes - ResearchGate. [URL: https://www.researchgate.net/publication/229037424_Preparation_and_purification_of_8-hydroxyquinoline_metal_complexes]
Technical Support Center: Stabilization of 2-Amino-6-hydroxy-quinoline in Solution
A Guide for Researchers and Drug Development Professionals Welcome to the technical support guide for 2-Amino-6-hydroxy-quinoline. This document provides in-depth troubleshooting advice and best practices to help you mai...
Author: BenchChem Technical Support Team. Date: January 2026
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for 2-Amino-6-hydroxy-quinoline. This document provides in-depth troubleshooting advice and best practices to help you maintain the stability and integrity of your compound in solution. Given its dual amino and phenolic functionalities on a quinoline scaffold, this molecule presents unique stability challenges that require careful consideration during experimental design.
Frequently Asked Questions (FAQs)
Q1: My 2-Amino-6-hydroxy-quinoline solution is rapidly turning yellow or brown. What is causing this discoloration?
This is a classic indicator of chemical degradation. The discoloration is most commonly caused by oxidation of the 6-hydroxy group, a phenolic moiety that is highly susceptible to forming colored quinone-type structures.[1][2] This process can be accelerated by exposure to atmospheric oxygen, light, or trace metal ion contaminants.[1]
Q2: What are the primary factors that drive the degradation of 2-Amino-6-hydroxy-quinoline in solution?
The stability of this compound is influenced by a combination of factors, each of which can initiate or accelerate degradation pathways:
Oxidation: The electron-rich phenol ring is prone to oxidation, a primary degradation route. This is often catalyzed by dissolved oxygen, metal ions, or high pH conditions.[2][3]
Photodegradation: Like many aromatic heterocyclic compounds, quinolines can be photosensitive.[1][4] Exposure to ambient or UV light can provide the energy needed to initiate degradation reactions.[1]
pH: The pH of the solution is critical. It affects not only the solubility but also the ionization state of the amino and hydroxyl groups (pKa values are ~5.15 and 8.90).[5] Extreme pH values can catalyze hydrolysis or accelerate oxidation.[6]
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[1][3]
Q3: What are the ideal storage conditions for a stock solution of 2-Amino-6-hydroxy-quinoline?
For maximum stability, especially for long-term storage, the following conditions are recommended:
Solvent: Use a high-purity, degassed solvent. If aqueous buffers are used, prepare them with high-purity water and degas them prior to use.[2]
Protection from Light: Always store solutions in amber glass vials to protect from light.[1][7]
Temperature: Store aliquots at -20°C or -80°C for long-term storage.[2] For short-term use, refrigeration at 2-8°C is advisable.[7]
Inert Atmosphere: After dissolving the compound, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.[2][7]
Q4: The compound has poor water solubility. How can I improve this without causing rapid degradation?
Given its low aqueous solubility, several strategies can be employed.[5] However, each requires balancing solubility with stability:
Co-solvents: Using a minimal amount of a water-miscible organic solvent like DMSO or ethanol can significantly improve solubility.[7] Prepare a concentrated stock in the organic solvent and dilute it into your aqueous buffer just before use.
pH Adjustment: The compound's solubility is pH-dependent.[7] While solubility may increase in acidic (protonating the amino group) or basic (deprotonating the hydroxyl group) conditions, this can accelerate degradation. The optimal pH should be determined experimentally, often using a buffered solution in the slightly acidic to neutral range (pH 4-7) to find the best compromise.[1][6]
Troubleshooting Guide
This section addresses specific experimental problems with potential causes and actionable solutions.
Problem 1: Inconsistent or declining potency in biological assays.
Potential Cause: Degradation of the compound in your stock solution or in the assay medium during incubation. Loss of the parent compound directly leads to a decrease in the effective concentration.[1]
Troubleshooting Workflow:
Prepare Fresh: Always prepare fresh dilutions from a frozen, protected stock solution for each experiment. Avoid using aged solutions.[1]
Assess Medium Stability: Test the stability of 2-Amino-6-hydroxy-quinoline directly in your complete cell culture or assay medium. Incubate the compound in the medium for the duration of your experiment, then analyze its concentration via HPLC.
Implement Stabilization: If degradation is confirmed, add an antioxidant like ascorbic acid (final concentration 0.1-1 mM) to your solutions.[2] Ensure all solutions are protected from light during the assay.
Problem 2: New, unexpected peaks appear in my HPLC or LC-MS analysis over time.
Potential Cause: These new peaks are almost certainly degradation products.[7] Their appearance confirms that the analytical method is "stability-indicating."
Solutions:
Characterize Degradants: Use LC-MS to obtain the mass of the new peaks. This can provide clues to the degradation pathway (e.g., an increase of 16 amu suggests oxidation).[8]
Perform a Forced Degradation Study: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate and identify the likely degradation products. This confirms what to look for in future stability studies. (See Protocol 2).[1]
Optimize Storage: Re-evaluate your storage conditions based on the FAQs above. The appearance of degradants is a clear sign that current conditions are suboptimal.
Problem 3: The solution becomes cloudy or forms a precipitate upon dilution into an aqueous buffer.
Potential Cause: This is a solubility issue, not necessarily degradation. The compound is likely crashing out of solution when the concentration of the organic co-solvent is lowered.
Solutions:
Modify Dilution: Add the concentrated stock solution to the aqueous buffer dropwise while vortexing vigorously to aid dispersion.
Increase Co-solvent in Final Solution: Determine if your experiment can tolerate a slightly higher final concentration of the organic co-solvent (e.g., 1% DMSO instead of 0.1%).
Check pH: Ensure the pH of the final aqueous buffer is compatible with the compound's solubility profile.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting solution instability.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines a robust method for preparing a stock solution of 2-Amino-6-hydroxy-quinoline with enhanced stability.
Solvent Preparation: Degas the required volume of DMSO by sparging with nitrogen gas for at least 15-20 minutes to remove dissolved oxygen.[2]
Antioxidant Addition: If used, dissolve ascorbic acid directly into the degassed solvent to a final concentration of approximately 1 mM.
Compound Dissolution: Accurately weigh the 2-Amino-6-hydroxy-quinoline solid and dissolve it in the prepared solvent to your target concentration (e.g., 10 mM). Gentle sonication can be used to aid dissolution.
Inert Atmosphere: Once fully dissolved, flush the headspace of the vial with nitrogen or argon gas for 30-60 seconds to displace any air that entered.[2]
Aliquoting and Storage: Immediately cap the vial tightly. For long-term storage, dispense the stock solution into single-use aliquots in separate amber vials, flushing each with inert gas before sealing.
Storage: Store the sealed aliquots at -20°C or -80°C, protected from light.[2]
Protocol 2: Forced Degradation Study
This study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[1]
Procedure:
Prepare Solutions: Prepare a solution of 2-Amino-6-hydroxy-quinoline (e.g., 100 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
Establish Stress Conditions: Dispense the solution into separate, clearly labeled vials for each condition. Include a control sample wrapped in aluminum foil and stored at 2-8°C.[1]
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.[1]
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.[1]
Oxidative Degradation: Add a solution of 3% hydrogen peroxide. Keep at room temperature.[1]
Thermal Degradation: Incubate a vial of the solution at an elevated temperature (e.g., 80°C).[1]
Photodegradation: Expose a solution in a clear vial to a light source providing illumination of not less than 1.2 million lux hours and near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][9]
Sampling & Analysis: Sample from each vial at various time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize acid/base samples before analysis. Analyze all samples by a suitable HPLC-UV or LC-MS method.
Evaluation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation.
Data Summary Table
Table 1: Key Factors and Recommended Strategies for Stabilization
Factor
Primary Degradation Pathway
Recommended Mitigation Strategy
Key Considerations
Oxygen
Oxidation of the 6-hydroxy group
Degas solvents; store under inert (N₂/Ar) atmosphere.[2]
Crucial for long-term stability.
Light
Photodegradation
Store in amber vials; wrap containers in foil.[1][7]
Essential for both solid and solution forms.
pH
Acid/Base catalyzed degradation
Use a buffered system (pH 4-7); determine optimal pH empirically.[1]
Balances solubility and stability.
Temperature
Increased reaction rates
Store solutions at low temperatures (-20°C or -80°C).[1][2]
Slows down all degradation pathways.
Metal Ions
Catalysis of oxidation
Use high-purity solvents and reagents; consider adding a chelator (e.g., EDTA).
Trace metals from glassware or reagents can be problematic.
Potential Degradation Pathways Diagram
Caption: Primary degradation pathways for 2-Amino-6-hydroxy-quinoline.
References
Viola, G., et al. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro, 18(4), 483-491. Retrieved from [Link]
Bretti, C., et al. (2021). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Molecules, 26(23), 7259. Retrieved from [Link]
Suliman, F. O., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry. Retrieved from [Link]
Hider, R. C., & Ma, Y. (2018). Hydroxyquinolines as Iron Chelators. ResearchGate. Retrieved from [Link]
Nagy, V., et al. (2021). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 60(15), 11559-11575. Retrieved from [Link]
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Retrieved from [Link]
International Journal of Trend in Scientific Research and Development. (2020). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
Shimada, J., et al. (1993). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 37(4), 554-557. Retrieved from [Link]
He, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4153. Retrieved from [Link]
Slideshare. (2015). Factors affecting stability of drugs. Retrieved from [Link]
Deng, X., et al. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar. Retrieved from [Link]
Das, G., et al. (2023). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. Antioxidants, 12(12), 2153. Retrieved from [Link]
ResearchGate. (n.d.). Degradation pathway of quinoline by the strain C2. Retrieved from [Link]
Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-498. Retrieved from [Link]
Pasquet, P. L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Bioscience, 57, 103586. Retrieved from [Link]
Mirth, D. B., et al. (1978). 8-Hydroxyquinolines with the potential for long-term anticaries activity: design, synthesis, and in vitro evaluation. Journal of Dental Research, 57(1), 65-71. Retrieved from [Link]
JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]
Academically. (2023). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Retrieved from [Link]
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. Retrieved from [Link]
ResearchGate. (n.d.). HPLC chromatograms of quinoline and 2-hydroxyquinoline. Retrieved from [Link]
Globe Thesis. (2024). Isolation And Screening Of Quinoline And 2-hydroxyquinoline Degrading Bacteria And Their Interaction Relationship. Retrieved from [Link]
ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline. Retrieved from [Link]
Lorenzo, C., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 738. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
Nagy, V., et al. (2021). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. International Journal of Molecular Sciences, 22(20), 11281. Retrieved from [Link]
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
Nagy, V., et al. (2021). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. PubMed. Retrieved from [Link]
MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]
Frontiers. (n.d.). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. Retrieved from [Link]
European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
"how to avoid oxidation of 2-Amino-6-hydroxy-quinoline"
Welcome to the technical support guide for 2-Amino-6-hydroxy-quinoline. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development p...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for 2-Amino-6-hydroxy-quinoline. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the primary challenge associated with this compound: its susceptibility to oxidation. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the stability and integrity of 2-Amino-6-hydroxy-quinoline throughout your experimental workflows.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability
This section addresses the fundamental chemical principles governing the stability of 2-Amino-6-hydroxy-quinoline.
Q1: Why is my solid 2-Amino-6-hydroxy-quinoline turning from off-white to a yellow or brown color over time?
A1: This discoloration is a classic indicator of oxidation. The chemical structure of 2-Amino-6-hydroxy-quinoline contains both a hydroxyl (-OH) group and an amino (-NH2) group attached to the quinoline aromatic system. These groups are electron-donating, which increases the electron density of the molecule, making it highly susceptible to oxidation by atmospheric oxygen, light, and trace metal ion contaminants.[1] This process is analogous to the browning of other aminophenol compounds, which are notoriously unstable in the presence of oxidants.[1][2] The colored materials are typically quinone-imine type structures formed through oxidative coupling.
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: Several environmental and experimental factors can significantly accelerate the degradation of 2-Amino-6-hydroxy-quinoline:
Atmospheric Oxygen: This is the most common oxidant. Direct exposure of the solid or solutions to air will initiate the oxidation process.[3]
Light Exposure: UV and even visible light can provide the energy needed to initiate photo-oxidative reactions.[1][3]
Trace Metal Ions: Transition metals such as iron (Fe) and copper (Cu) are potent catalysts for oxidation reactions.[4] They can be introduced as impurities in the compound itself or from glassware and solvents.
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[3]
pH of Solutions: The stability of the compound in solution is highly pH-dependent. In alkaline conditions, the hydroxyl group can be deprotonated to form a phenoxide ion, which is even more susceptible to oxidation. The electrochemical oxidation of the related 6-aminoquinoline is known to be influenced by pH.[5]
Q3: Can I still use the material if it has slightly changed color?
A3: We strongly advise against it for quantitative or sensitive applications. The presence of color indicates the formation of impurities (oxidation products). These impurities can interfere with your reaction, lead to side products, alter biological activity, and ultimately produce non-reproducible results. For optimal outcomes, it is essential to use high-purity starting material.[1] If your material has discolored, consider purification or purchasing a new batch.
Part 2: Troubleshooting Guide - Proactive Prevention & Handling
This section provides actionable protocols and best practices to prevent oxidation before it occurs.
Q4: What is the single most important practice for preventing oxidation?
A4:Exclusion of oxygen. The most effective strategy is to handle and store 2-Amino-6-hydroxy-quinoline under an inert atmosphere at all times.[3] This minimizes contact with atmospheric oxygen, the primary culprit in its degradation. This is standard practice for any air-sensitive compound.[6]
Below is a decision workflow for handling the compound.
Caption: Decision workflow for handling 2-Amino-6-hydroxy-quinoline.
Q5: How should I properly store the solid compound?
A5: Proper storage is critical for long-term stability.[3]
Inert Atmosphere: The vial should be backfilled with a dry, inert gas like nitrogen or argon after each use.
Container: Use an amber glass vial or wrap a clear vial in aluminum foil to protect it from light.[1]
Seal: Ensure the cap is tightly sealed to prevent moisture and air ingress. For highly sensitive work, use vials with PTFE-lined septa.[7][8]
Temperature: Store in a cool, dark place. Refer to the manufacturer's Safety Data Sheet (SDS) for specific temperature recommendations.
Q6: I need to prepare a solution. What steps should I take to ensure its stability?
A6: Preparing a stable solution requires careful attention to deoxygenation and, potentially, the use of stabilizers.
Protocol 1: Preparation of a Stabilized Solution
Solvent Selection: Choose a high-purity, appropriate solvent for your experiment.
Solvent Degassing (Crucial): Before use, degas the solvent to remove dissolved oxygen. The most common method is to sparge the solvent with a vigorous stream of dry nitrogen or argon gas for 15-30 minutes via a long needle submerged in the liquid.[9]
(Optional but Recommended) Add an Antioxidant: For enhanced stability, an antioxidant can be added to the solvent.
Ascorbic Acid: A final concentration of 0.1% (w/v) can be effective.[9]
Sodium Metabisulfite: Often used at concentrations from 0.01% to 0.1% (w/v).
Dissolve the chosen antioxidant in the degassed solvent completely before adding your compound.
Inert Atmosphere Transfer: Conduct all transfers within a glovebox or using Schlenk line techniques.[10]
Weigh the 2-Amino-6-hydroxy-quinoline into a clean, dry flask that has been purged with inert gas.
Using a cannula or a gas-tight syringe, transfer the degassed (and stabilized) solvent into the flask containing the solid.[7]
Storage: Store the final solution under an inert gas headspace in a sealed, amber vial.
Caption: Key oxidation factors and corresponding mitigation strategies.
Part 3: Troubleshooting Guide - Reactive Measures
This section covers what to do when you suspect oxidation has already occurred.
Q7: My solution has turned yellow/brown. Can I salvage it?
A7: It is generally not recommended. The identity and concentration of the colored oxidation products are unknown and could compromise your experiment. The most reliable course of action is to discard the solution and prepare a fresh batch following the preventative protocols outlined above.
Q8: My entire stock of solid material has discolored. Is there a way to purify it?
A8: Purification may be possible, but it requires careful chemical technique and subsequent analytical validation (e.g., NMR, LC-MS) to confirm purity. The appropriate method depends on the nature of the impurities.
Potential Purification Strategies
Method
Description
Considerations & Suitability
Recrystallization
Dissolving the impure solid in a hot solvent and allowing it to slowly cool to form pure crystals, leaving impurities in the mother liquor.
A good first step. Success depends on finding a suitable solvent system where the compound has high solubility when hot and low solubility when cold, while impurities remain soluble. A related compound was purified by recrystallization from methanol.[11]
Column Chromatography
Separating the compound from impurities by passing a solution through a stationary phase (e.g., silica gel) and eluting with a mobile phase.
Highly effective for removing polar oxidation products. For a similar quinoline derivative, column chromatography on silica gel was used successfully after vacuum distillation.[11] Requires careful selection of the eluent system.
Vacuum Distillation
Purifying a compound by heating it under reduced pressure, causing it to vaporize and then recondense in a separate flask, leaving non-volatile impurities behind.
Only suitable if the compound is thermally stable and has a suitable boiling point under vacuum.
Important: Any purification attempt should be performed promptly, and the purified material must be stored rigorously under an inert atmosphere to prevent re-oxidation.
References
Performance Additives. (n.d.). Aromatic Amines Antioxidants. [Online] Available at: [Link]
Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. [Online] Available at: [Link]
Schubert, D., et al. (n.d.). Protective activity of aromatic amines and imines against oxidative nerve cell death. [Online] Available at: [Link]
LookChem. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. [Online] Available at: [Link]
Koleva, V., et al. (2013). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Czech J. Food Sci., 31: 5–13. [Online] Available at: [Link]
Radi, A., et al. (2012). The Electrochemical Oxidation of 6-Aminoquinoline: Computational and Voltammetric Study. Journal of The Electrochemical Society, 159 (11) G151-G159. [Online] Available at: [Link]
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. [Online] Available at: [Link]
MIT. (n.d.). Handling air-sensitive reagents AL-134. [Online] Available at: [Link]
Li, Z., et al. (2022). Enzymatic approaches to site-selective oxidation of quinoline and derivatives. Organic & Biomolecular Chemistry, 20(15), 3077-3089. [Online] Available at: [Link]
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Online] Available at: [Link]
He, P., & Ackman, R. G. (2000). Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry, 48(8), 3069-3071. [Online] Available at: [Link]
Kumar, A., & Sharma, S. (2011). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. ResearchGate. [Online] Available at: [Link]
Sun, W., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. ResearchGate. [Online] Available at: [Link]
Al-Gorafi, A., et al. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Online] Available at: [Link]
Pivarcsik, T., et al. (2021). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. Molecules, 26(11), 3326. [Online] Available at: [Link]
Li, S., et al. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and Bioengineering, 48(5), 490-500. [Online] Available at: [Link]
Technical Support Center: Optimizing Fluorescence of 2-Amino-6-hydroxy-quinoline Probes
Last Updated: January 17, 2026 Welcome to the technical support guide for 2-Amino-6-hydroxy-quinoline (AHQ) and its derivatives. This document is designed for researchers, scientists, and drug development professionals w...
Author: BenchChem Technical Support Team. Date: January 2026
Last Updated: January 17, 2026
Welcome to the technical support guide for 2-Amino-6-hydroxy-quinoline (AHQ) and its derivatives. This document is designed for researchers, scientists, and drug development professionals who utilize AHQ as a fluorescent probe. Here, we provide in-depth troubleshooting guides, FAQs, and validated protocols to help you overcome common challenges and optimize your experimental outcomes.
Introduction to 2-Amino-6-hydroxy-quinoline (AHQ)
2-Amino-6-hydroxy-quinoline is a heterocyclic aromatic compound whose derivatives are often explored as fluorescent probes. The fluorescence of quinoline-based compounds is typically governed by an intramolecular charge transfer (ICT) state, making them highly sensitive to their local environment.[1] The presence of both an electron-donating amino (-NH₂) group and a hydroxyl (-OH) group gives AHQ unique photophysical properties. However, this environmental sensitivity can also be a source of experimental variability. This guide will help you navigate and control these variables to achieve a robust and reproducible fluorescence signal.
Frequently Asked Questions (FAQs)
Here are answers to the most common questions encountered when working with AHQ probes.
Q1: Why is my AHQ fluorescence signal weak or non-existent?
A weak signal is a frequent issue with several potential causes.[2]
Incorrect Wavelengths: Ensure your fluorometer is set to the optimal excitation and emission wavelengths for your specific AHQ derivative and buffer system. Always run an initial scan to determine the peak wavelengths in your experimental conditions.[2]
pH Sensitivity: The fluorescence of quinoline compounds with amine and hydroxyl groups is highly pH-dependent due to protonation/deprotonation of the nitrogen and oxygen atoms, which significantly alters the electronic structure.[2][3]
Probe Degradation: AHQ, like many organic fluorophores, can be sensitive to light and extreme pH. Prepare fresh stock solutions and store them protected from light at -20°C.[2]
Low Concentration: The probe concentration may be too low for detection. Prepare a dilution series to determine the optimal working concentration that provides a strong signal without causing inner filter effects.[2]
Q2: My fluorescence signal is decreasing rapidly over time. What's happening?
This is likely due to photobleaching , an irreversible photochemical destruction of the fluorophore.[4]
Minimize Light Exposure: Protect your samples from ambient light and minimize the duration and intensity of the excitation light from the fluorometer.[4]
Use Antifade Reagents: If your experimental setup allows, consider adding commercially available antifade reagents to your buffer.
Check for Contaminants: Certain contaminants in your sample can act as quenchers, reducing the fluorescence signal. Ensure high-purity solvents and reagents.
Q3: Why are my results not reproducible? I'm seeing high variability between experiments.
High variability often points to inconsistent experimental conditions.
Temperature Fluctuations: Fluorescence is temperature-sensitive. Increased temperature can decrease fluorescence intensity.[2] Ensure all measurements are performed at a consistent, controlled temperature.
Buffer pH Instability: Small shifts in pH can cause large changes in fluorescence.[2] Prepare fresh buffers for each experiment and verify the pH before use.
Probe Aggregation: At high concentrations, AHQ probes can aggregate, leading to self-quenching.[2] Try lowering the probe concentration or adding a non-ionic surfactant like Tween 20 if it doesn't interfere with your assay.[2]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues.
Problem 1: Low Signal-to-Noise Ratio (SNR)
A low SNR means your target signal is difficult to distinguish from the background noise.
Initial Diagnosis Workflow
Figure 1. Troubleshooting workflow for low signal-to-noise ratio.
Solutions for Weak Signal
Optimize Excitation/Emission Wavelengths: The photophysical properties of AHQ are highly dependent on the solvent environment.[1] Do not rely solely on theoretical values. Always determine the optimal wavelengths empirically in your specific buffer system using your instrument's scanning function.
Perform a pH Titration: The protonation state of the amino and hydroxyl groups is critical.[2][3][5] An incorrect pH can lead to a non-fluorescent or weakly fluorescent state.
See Protocol 1: Determining the Optimal pH for Fluorescence.
Optimize Probe Concentration: Both excessively low and high concentrations can be problematic.
Too Low: Insufficient fluorophores to produce a detectable signal.
Too High: Leads to inner filter effects and self-quenching from probe aggregation.[2]
See Protocol 2: Optimizing Probe Working Concentration.
Solutions for High Background
Check Your Blank: Prepare a "blank" sample containing everything except the AHQ probe. If it shows high fluorescence, the issue is with your buffer, solvent, or vessel.
Use Non-Fluorescent Plastics/Cuvettes: Ensure you are using labware designed for fluorescence applications. Standard polystyrene plates can have significant autofluorescence.
Solvent Purity: Use high-purity, spectroscopy-grade solvents. Contaminants can be fluorescent and contribute to high background.
Problem 2: Signal Instability and Photobleaching
Signal decay during measurement can compromise quantitative accuracy.
Solutions
Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal. Widen the emission slit width before increasing the excitation slit width to maximize signal collection without accelerating photobleaching.[2]
Limit Exposure Time: Configure your instrument settings to minimize the time the sample is exposed to the excitation light during measurement.
Prepare Fresh Solutions: Some aminoquinolines can be unstable and photodegrade upon UVA irradiation.[6] Always prepare fresh working solutions from a protected stock solution for each experiment.
Experimental Protocols
Protocol 1: Determining the Optimal pH for Fluorescence
Objective: To identify the pH at which the AHQ probe exhibits maximum fluorescence intensity in your experimental buffer.
Materials:
AHQ stock solution (e.g., 1 mM in DMSO)
Your primary experimental buffer (e.g., PBS, Tris, HEPES)
A set of buffers with varying pH values (e.g., pH 4.0 to 10.0 in 0.5 unit increments)
Fluorometer and appropriate microplates or cuvettes
pH meter
Procedure:
Prepare a series of dilutions of your AHQ probe in each of the different pH buffers. A final concentration of 1-10 µM is a good starting point.
Prepare a "blank" sample for each pH buffer (buffer only, no probe).
Set your fluorometer to the theoretical or previously determined excitation/emission wavelengths for AHQ.
Measure the fluorescence intensity of each blank and subtract this value from the corresponding sample measurement.
Plot the background-subtracted fluorescence intensity as a function of pH.
The pH that corresponds to the peak of this curve is the optimal pH for your experiments.
Protocol 2: Optimizing Probe Working Concentration
Objective: To find the ideal probe concentration that maximizes signal while avoiding inner filter effects and self-quenching.
Materials:
AHQ stock solution (e.g., 1 mM in DMSO)
Your experimental buffer at the optimal pH (determined in Protocol 1)
Fluorometer and appropriate microplates or cuvettes
Procedure:
Perform a serial dilution of the AHQ stock solution in your optimized pH buffer. A good range to test is from 100 nM to 50 µM.
Prepare a buffer-only blank.
Measure the fluorescence intensity of each concentration, ensuring to subtract the blank value.
Plot the background-subtracted fluorescence intensity versus the probe concentration.
Identify the linear range of the curve. The optimal working concentration should be within this linear range, typically at the higher end, just before the curve begins to plateau or decrease (which indicates the onset of quenching effects).[2]
Data Interpretation
The following table illustrates expected outcomes from the concentration optimization protocol.
Probe Concentration
Relative Fluorescence Units (RFU)
Observation
0.1 µM
150
Signal is low but detectable.
1.0 µM
1450
Signal increases linearly.
5.0 µM
7200
Signal continues to increase linearly.
10.0 µM
13500
Optimal. Strong signal within linear range.
25.0 µM
15100
Plateauing begins; linearity is lost.
50.0 µM
12500
Signal decreases due to self-quenching.
Understanding the Mechanism: Environmental Factors
The fluorescence of AHQ is highly sensitive to its environment due to its molecular structure. Understanding these influences is key to troubleshooting.
Influence of Solvent Polarity
Push-pull type fluorescent molecules like AHQ often exhibit solvatochromism, where the emission wavelength and quantum yield change with solvent polarity.[1]
In non-polar solvents , the quantum yield is often high.
In polar solvents , fluorescence may be quenched or red-shifted.[1] This is due to the stabilization of the intramolecular charge transfer (ICT) state, which can open up non-radiative decay pathways.
Influence of Protonation State (pH)
Both the amino and hydroxyl groups can be protonated or deprotonated depending on the pH, creating different chemical species with distinct photophysical properties.[2][5]
Figure 2. Simplified diagram of pH effects on AHQ fluorescence states.
Recent studies suggest that for some hydroxyquinolines, the weakly fluorescent neutral form is susceptible to excited-state proton transfer (ESPT), a non-radiative process that quenches fluorescence.[7] Upon deprotonation (at higher pH) or chelation with a metal ion, ESPT is inhibited, leading to a significant enhancement of fluorescence.[7]
References
Benchchem. (n.d.). troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes.
YouTube. (2024, September 19). Troubleshooting | Fluorescence: Detection.
MDPI. (2021, January 5). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.
(n.d.). Photo physical properties of 8-hydroxy quinoline.
PubMed. (2003, February). Fluorescence Characteristics of Protonated Form of 6-hydroxyquinoline in Nafion Film.
ACS Publications. (1997, May 15). Phosphorescence Properties of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and Benzo[f]quinoline in Glucose Glasses via Temperature Variation and Spectral Characterization.
Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
RSC Publishing. (n.d.). On the radiative lifetime, quantum yield and fluorescence decay of Alq in thin films.
MDPI. (n.d.). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions.
(n.d.). Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5.
NIH. (2019, November 27). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
Benchchem. (n.d.). A Comparative Guide to Quinoline-Based Fluorescent Probes for the Detection of Aluminum and Zinc Ions.
Benchchem. (n.d.). A Comparative Guide to the Fluorescence of 2-Amino-4-hydroxy-8-methylquinoline and Other Quinoline Derivatives.
ResearchGate. (2025, August 5). Fluorescence characteristics of protonated form of 6-hydroxyquinoline in Nafion (R) film | Request PDF.
PubMed. (n.d.). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity.
RSC Publishing. (n.d.). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach.
ResearchGate. (2025, August 7). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors | Request PDF.
ResearchGate. (2025, August 5). (PDF) Influence of the protonation, deprotonation and transition metal ions on the fluorescence of 8-hydroxyquinoline: A computational study.
A Tale of Two Quinolines: A Comparative Analysis of 8-Hydroxyquinoline and 2-Amino-6-hydroxy-quinoline for Researchers and Drug Development Professionals
In the vast landscape of heterocyclic compounds, quinoline and its derivatives stand out for their remarkable and diverse biological activities. Among these, 8-hydroxyquinoline has long been a subject of intense scientif...
Author: BenchChem Technical Support Team. Date: January 2026
In the vast landscape of heterocyclic compounds, quinoline and its derivatives stand out for their remarkable and diverse biological activities. Among these, 8-hydroxyquinoline has long been a subject of intense scientific scrutiny, celebrated for its potent therapeutic properties. This guide delves into a comparative analysis of the well-established 8-hydroxyquinoline and the lesser-known 2-Amino-6-hydroxy-quinoline, offering a comprehensive overview for researchers, scientists, and drug development professionals. While a wealth of data exists for 8-hydroxyquinoline, this guide also highlights the significant knowledge gap surrounding 2-Amino-6-hydroxy-quinoline, underscoring a potential area for future research.
At a Glance: Chemical Structures and Fundamental Properties
The distinct pharmacological profiles of these two quinoline derivatives originate from the unique arrangement of their functional groups.
8-Hydroxyquinoline (8-HQ) , also known as oxine, is a monoprotic bidentate chelating agent. Its structure features a hydroxyl group at the 8th position of the quinoline ring, in close proximity to the ring's nitrogen atom. This spatial arrangement is the cornerstone of its potent metal-chelating ability.
2-Amino-6-hydroxy-quinoline , on the other hand, presents a different substitution pattern. An amino group is situated at the 2nd position, while a hydroxyl group is located on the benzene ring at the 6th position. This arrangement suggests potentially different biological activities and metal-binding characteristics compared to 8-HQ.
Practically insoluble in water; soluble in ethanol, acetone, chloroform, benzene, and dilute acids[1].
Data not available
The Cornerstone of Activity: Metal Chelation
The biological activities of many quinoline derivatives are intrinsically linked to their ability to chelate metal ions.
8-Hydroxyquinoline is a powerful chelator of a wide range of divalent and trivalent metal cations, including Fe²⁺/³⁺, Cu²⁺, and Zn²⁺. This ability is central to its various biological effects. By sequestering essential metal ions, 8-HQ can disrupt critical enzymatic processes in microbial and cancer cells, leading to growth inhibition and cell death.
The metal-chelating properties of 2-Amino-6-hydroxy-quinoline are not well-documented in publicly available literature. The separation of the amino and hydroxyl groups, and their positions on the quinoline scaffold, suggest that its chelation behavior would differ significantly from that of 8-HQ. The formation of stable chelate rings is dependent on the proximity of donor atoms, a condition perfectly met in 8-HQ but not in the 2,6-disubstituted isomer. Further experimental studies are required to determine the metal-binding affinity and selectivity of this compound.
A Comparative Overview of Biological Activities
While a direct, data-driven comparison is hampered by the lack of information on 2-Amino-6-hydroxy-quinoline, we can contrast the well-established bioactivities of 8-HQ with the potential activities of other substituted quinolines to infer possible areas of interest.
Anticancer Activity
8-Hydroxyquinoline and its derivatives have demonstrated significant anticancer properties through multiple mechanisms. These include the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that feed tumors), and the generation of reactive oxygen species (ROS) that damage cancer cells. The anticancer effects are often linked to its ability to interact with metal ions like copper and zinc.
Antimicrobial Activity
The antimicrobial properties of 8-Hydroxyquinoline are well-documented. It exhibits broad-spectrum activity against bacteria and fungi. The primary mechanism is believed to be the chelation of essential trace metals, which disrupts microbial enzyme systems and inhibits growth.
While specific antimicrobial data for 2-Amino-6-hydroxy-quinoline is lacking, other 6-aminoquinolone derivatives have been synthesized and shown to possess antibacterial activity. These compounds, however, often have different substitution patterns that significantly influence their efficacy. The presence and position of the hydroxyl group in 2-Amino-6-hydroxy-quinoline could modulate its antimicrobial potential, a hypothesis that awaits experimental validation.
Antioxidant Activity
Some quinoline derivatives have been investigated for their antioxidant properties, which involve scavenging free radicals and protecting cells from oxidative damage. While 8-hydroxyquinoline itself is more recognized for its pro-oxidant effects in the presence of certain metal ions (leading to cancer cell death), some of its derivatives have been explored for their antioxidant potential in different contexts.
The antioxidant capacity of 2-Amino-6-hydroxy-quinoline has not been reported. The presence of both an amino and a hydroxyl group, which can act as hydrogen donors, suggests a potential for antioxidant activity. However, this remains speculative without supporting experimental data.
Experimental Protocols: A Foundation for Future Research
To address the current knowledge gap, the following experimental workflows are proposed for the evaluation of 2-Amino-6-hydroxy-quinoline.
Synthesis of 2-Amino-6-hydroxy-quinoline
A potential synthetic route to 2-Amino-6-hydroxy-quinoline could involve a multi-step process starting from a suitable substituted aniline, followed by cyclization to form the quinoline ring and subsequent functional group manipulations. A generalized workflow is depicted below.
Navigating the Structure-Activity Landscape of 2-Amino-6-hydroxy-quinoline Derivatives: A Comparative Guide for Drug Discovery
The quinoline ring system stands as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[1] Its deriv...
Author: BenchChem Technical Support Team. Date: January 2026
The quinoline ring system stands as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[1] Its derivatives have shown significant promise across various domains, including as anticancer, antimalarial, and anti-inflammatory agents.[2][3] Within this broad class, the 2-amino-6-hydroxy-quinoline core represents a particularly intriguing template for drug design. The presence of an amino group at the C2 position and a hydroxyl group at the C6 position offers key hydrogen bonding capabilities and potential sites for metabolic transformation, making this scaffold a promising starting point for developing novel therapeutics, particularly in oncology.
This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds. While comprehensive studies on a full library of 2-amino-6-hydroxy-quinoline derivatives are emerging, we can construct a robust SAR framework by analyzing closely related analogues. We will use 2-amino-4-hydroxy-6-halo-quinoline-3-carbonitriles as a primary case study, leveraging their detailed experimental data to infer key structural determinants of biological activity. This analysis will be supplemented with broader SAR principles derived from the extensive research on other quinoline derivatives to provide a holistic view for researchers and drug development professionals.
Comparative Analysis: Unraveling the Key Determinants of Activity
The biological activity of quinoline derivatives is exquisitely sensitive to the nature and placement of substituents around the core ring structure.[4][5] Understanding these relationships is fundamental to optimizing lead compounds for increased potency, selectivity, and improved pharmacokinetic profiles.
Central Scaffold and Key Positions for Modification
The 2-amino-6-hydroxy-quinoline scaffold presents several key positions for chemical modification to modulate its biological activity. The amino group at C2, the hydroxyl group at C6, and the positions C3, C4, C5, C7, and C8 on the quinoline ring are all potential sites for introducing new functional groups.
Caption: Key structural modification sites on the 2-amino-6-hydroxy-quinoline scaffold and their general impact on biological activity.
Case Study: 2-Amino-4-hydroxy-6-halo-quinoline-3-carbonitrile Derivatives
A study on 2-amino-4-hydroxy-quinoline-3-carbonitrile derivatives bearing halogen substituents at the C6 position provides a valuable, data-driven insight into the SAR of this scaffold.[6] These compounds were synthesized and evaluated for their cytotoxic activity against human lung (A549) and breast (MCF-7) cancer cell lines, as well as for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[7]
The general synthetic route involves the reaction of a substituted 2-aminobenzonitrile with ethyl cyanoacetate to form the core quinoline ring, followed by further modifications.[6]
Table 1: Comparative Biological Activity of 2-Amino-4-hydroxy-6-halo-quinoline-3-carbonitrile Derivatives.
Importance of the C4-Substituent : The parent compounds with a simple hydroxyl group at C4 (2e , 2f ) showed no significant cytotoxicity. However, the introduction of a phenylalanine methyl ester moiety at this position (compounds 4d and 4e ) dramatically increased the anticancer activity. This aligns with findings from other quinoline series where amino side chains at the C4 position are crucial for antiproliferative effects.[4]
Influence of the C6-Halogen : Comparing the chloro- (4d ) and bromo- (4e ) substituted compounds reveals that the bulkier, more lipophilic bromine atom confers slightly better activity against both cell lines and the EGFR target. This suggests that the electronic and steric properties of the substituent at C6 can fine-tune the compound's potency.
Mechanism of Action : The correlation between cytotoxicity and EGFR inhibition suggests that these compounds may exert their anticancer effects, at least in part, by targeting this critical signaling pathway. While not as potent as the reference drug Erlotinib at the enzymatic level, their cellular activity is comparable, indicating good cell permeability and engagement with the intracellular target.
The Role of Kinase Inhibition in Quinoline's Anticancer Activity
The quinoline scaffold is a well-established core for a multitude of kinase inhibitors, with several FDA-approved drugs, such as Bosutinib and Lenvatinib, featuring this moiety.[1][8][9] These drugs target key kinases like Src, Abl, and VEGFR, which are often dysregulated in cancer, driving cell proliferation, survival, and angiogenesis.
A Comparative Guide to Validating the Binding Affinity of 2-Amino-6-hydroxy-quinoline as a Putative Kinase Inhibitor
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's binding affinity to its biological target is a cornerstone of preclinical research. This guide provides an in...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's binding affinity to its biological target is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of three principal biophysical methods for validating the binding affinity of a novel compound, using the hypothetical case of 2-Amino-6-hydroxy-quinoline as a putative inhibitor of the non-receptor tyrosine kinase, Src.
This document eschews a rigid template in favor of a narrative that follows the logical and scientific progression of binding affinity validation. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. All key claims and protocols are grounded in authoritative sources, with comprehensive citations and a full reference list provided.
Introduction: The Significance of Binding Affinity in Drug Discovery
Binding affinity, typically quantified by the dissociation constant (KD), is a measure of the strength of the interaction between a ligand and its target protein.[1] A lower KD value signifies a stronger binding affinity. In drug discovery, potent and specific binding to the intended target is a primary indicator of a compound's potential therapeutic efficacy. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity.[2][3] This guide will therefore explore the validation of 2-Amino-6-hydroxy-quinoline's binding affinity to Src kinase, a key regulator of various cellular processes, including proliferation, differentiation, and survival, and a validated target in oncology.[4]
To provide a robust comparative framework, we will benchmark the performance of 2-Amino-6-hydroxy-quinoline against two well-established, FDA-approved Src kinase inhibitors: Dasatinib , a potent dual Src/Abl inhibitor, and Bosutinib , another dual Src/Abl inhibitor with a distinct chemical scaffold.[5]
Comparative Overview of Binding Affinity Validation Methods
The choice of method for validating binding affinity is critical and depends on various factors, including the nature of the target protein, the properties of the small molecule, and the desired throughput and information content. Here, we compare three widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Method
Principle
Key Outputs
Advantages
Considerations
Surface Plasmon Resonance (SPR)
Measures changes in refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[6][7]
KD, kon, koff
Label-free, real-time kinetics, high sensitivity.[6][7]
Requires protein immobilization, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC)
Measures the heat change associated with a binding event.[8][9]
KD, ΔH, ΔS, Stoichiometry (n)
Label-free, in-solution, provides full thermodynamic profile.[8][9][10]
Requires larger amounts of sample, lower throughput.
Fluorescence Polarization (FP)
Measures the change in the polarization of fluorescent light emitted by a tracer upon binding to a larger molecule.
IC50, Ki
Homogeneous assay, high throughput, small sample consumption.[11][12][13]
Requires a suitable fluorescent tracer, potential for interference from fluorescent compounds.
Experimental Validation Protocols
This section provides detailed, step-by-step methodologies for each of the three key binding affinity validation techniques. The rationale behind critical experimental choices is explained to ensure scientific integrity and reproducibility.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time kinetic data on binding events.[6][7]
In this protocol, recombinant Src kinase will be immobilized on the sensor chip, and 2-Amino-6-hydroxy-quinoline and the comparator compounds will be injected as analytes. This orientation is often preferred for small molecule analysis to maximize the signal change upon binding.
Caption: Workflow for SPR-based binding affinity analysis.
Protein Immobilization:
Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Inject a solution of recombinant human Src kinase (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of approximately 10,000 response units (RU).
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
Analyte Injection and Data Collection:
Prepare a dilution series of 2-Amino-6-hydroxy-quinoline, Dasatinib, and Bosutinib in running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20). A typical concentration range would be from 1 nM to 10 µM.
Inject each concentration of the analyte over the immobilized Src kinase surface for a defined association time (e.g., 180 seconds), followed by an injection of running buffer for a dissociation time (e.g., 300 seconds).
Regenerate the sensor surface between each analyte injection cycle using a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
Data Analysis:
Subtract the response from a reference flow cell (without immobilized protein) from the active flow cell to correct for bulk refractive index changes.
Globally fit the association and dissociation curves for all analyte concentrations to a 1:1 Langmuir binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][9][10]
For ITC, the protein is typically placed in the sample cell, and the small molecule ligand is in the injection syringe. This setup allows for the precise determination of the stoichiometry of binding.
Caption: Workflow for ITC-based binding affinity analysis.
Sample Preparation:
Prepare a solution of recombinant human Src kinase at a concentration of 10-20 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
Prepare solutions of 2-Amino-6-hydroxy-quinoline, Dasatinib, and Bosutinib at a concentration 10-20 fold higher than the protein concentration in the exact same buffer. It is critical to ensure precise buffer matching to minimize heats of dilution.
ITC Experiment:
Load the Src kinase solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution at a constant temperature (e.g., 25 °C).
Record the heat change associated with each injection.
Data Analysis:
Integrate the heat change for each injection peak.
Plot the integrated heat per injection against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry of binding (n). The entropy change (ΔS) can then be calculated.
Fluorescence Polarization (FP) Assay
FP is a homogeneous assay that is well-suited for high-throughput screening and determining the inhibition constant (Ki) of unlabeled compounds in a competitive binding format.[11][12][13]
This assay will be a competitive binding experiment where the unlabeled test compounds (2-Amino-6-hydroxy-quinoline, Dasatinib, and Bosutinib) compete with a fluorescently labeled tracer for binding to Src kinase. The displacement of the tracer by the test compound results in a decrease in fluorescence polarization.
Caption: Workflow for FP-based competitive binding analysis.
Assay Setup:
In a 384-well microplate, add Src kinase (final concentration determined by prior titration, typically in the low nM range) and a fluorescently labeled Src kinase tracer (e.g., a fluorescently tagged ATP-competitive inhibitor, at a concentration close to its KD for Src).
Add a serial dilution of 2-Amino-6-hydroxy-quinoline, Dasatinib, or Bosutinib to the wells. Include control wells with no inhibitor (high polarization) and wells with a saturating concentration of a known potent inhibitor (low polarization).
Incubation and Measurement:
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 60 minutes).
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
Data Analysis:
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent tracer.
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent tracer and its KD for the target.
Comparative Data Analysis
The following table presents hypothetical, yet realistic, binding affinity data for 2-Amino-6-hydroxy-quinoline in comparison to Dasatinib and Bosutinib for Src kinase. This data is illustrative of what might be obtained from the experimental protocols described above.
The hypothetical data suggests that 2-Amino-6-hydroxy-quinoline binds to Src kinase with moderate affinity in the sub-micromolar range. In contrast, both Dasatinib and Bosutinib exhibit significantly higher potency with low nanomolar to sub-nanomolar binding affinities. This comparative data is crucial for guiding the next steps in the drug discovery pipeline, such as lead optimization to improve the potency of 2-Amino-6-hydroxy-quinoline.
Conclusion and Future Directions
This guide has provided a comprehensive framework for validating the binding affinity of a novel small molecule, 2-Amino-6-hydroxy-quinoline, as a putative kinase inhibitor. By comparing three orthogonal biophysical methods—SPR, ITC, and FP—researchers can obtain a holistic understanding of the compound's interaction with its target. The detailed protocols and the rationale behind experimental choices are designed to ensure scientific rigor and reproducibility.
The comparative data, benchmarked against established drugs like Dasatinib and Bosutinib, provides essential context for evaluating the potential of a new chemical entity. Based on the hypothetical results, future efforts for 2-Amino-6-hydroxy-quinoline would likely focus on structure-activity relationship (SAR) studies to enhance its binding affinity for Src kinase, ultimately aiming to develop a more potent and selective therapeutic candidate.
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Johnson, F. M., Saigal, B., & Donato, N. J. (2005). Dasatinib (BMS-354825) inhibits KIT, STAT5, and SRC kinase activity in core binding factor acute myeloid leukemia. Blood, 106(11), 390. [Link]
Duff, M. R., Grubbs, J., & Howell, E. E. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (58), 3262. [Link]
Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 43–55. [Link]
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
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Moores, S. L., Sabripour, M., & Lim, K. C. (2009). A fluorescence polarization assay for the discovery of inhibitors of protein-protein interactions. Methods in molecular biology (Clifton, N.J.), 555, 343–353. [Link]
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature protocols, 1(1), 186–191. [Link]
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., … Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]
Parker, G. J., Law, T. L., Lenoch, F. J., & Bolger, R. E. (2000). Development of a high-throughput screening assay for inhibitors of protein-protein interactions by fluorescence polarization. Journal of biomolecular screening, 5(2), 77–88. [Link]
Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology, 2690, 149-159. [Link]
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A Comparative Guide to the Fluorescence of Hydroxyquinoline Isomers for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the fluorescence properties of hydroxyquinoline isomers, offering valuable insights for researchers, scientists, and professionals in drug development. By understan...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth comparative analysis of the fluorescence properties of hydroxyquinoline isomers, offering valuable insights for researchers, scientists, and professionals in drug development. By understanding the nuances of how the position of the hydroxyl group influences the photophysical characteristics of the quinoline scaffold, you can make more informed decisions in the design of fluorescent probes, chemosensors, and therapeutic agents.
Introduction: The Versatile Hydroxyquinoline Scaffold
Hydroxyquinolines are a class of heterocyclic aromatic compounds that have garnered significant attention across various scientific disciplines. Their unique structural motif, combining a quinoline ring with a hydroxyl group, imparts a range of interesting chemical and photophysical properties. This makes them valuable building blocks in medicinal chemistry, materials science, and analytical chemistry.[1] A key feature of many hydroxyquinoline isomers is their fluorescence, which can be exquisitely sensitive to their local environment, including solvent polarity, pH, and the presence of metal ions.[2] This sensitivity has led to their widespread use as fluorescent probes for a variety of applications, from bioimaging to the detection of environmentally important analytes.[1]
The position of the hydroxyl group on the quinoline ring dramatically alters the molecule's electronic structure and, consequently, its fluorescence characteristics. This guide will delve into a comparative study of the principal hydroxyquinoline isomers, providing a comprehensive overview of their synthesis, fluorescence properties, and the underlying photophysical principles that govern their behavior.
Comparative Analysis of Fluorescence Properties
The fluorescence of hydroxyquinoline isomers is a complex interplay of factors, including the position of the hydroxyl substituent, the nature of the solvent, and the pH of the medium. A critical phenomenon governing the fluorescence of many of these isomers is Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT is a process where, upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the quinoline ring, leading to the formation of a transient tautomer with different fluorescence properties.[2] The efficiency of ESIPT is highly dependent on the specific isomer and the surrounding environment.
Below is a comparative table summarizing the key fluorescence properties of various hydroxyquinoline isomers. It is important to note that these values are compiled from various sources and may have been measured under different experimental conditions. Therefore, they should be used as a guide for relative comparison.
Isomer
Excitation Max (λex, nm)
Emission Max (λem, nm)
Quantum Yield (ΦF)
Key Characteristics & Notes
2-Hydroxyquinoline
~330
~380-400
Variable, generally low
Exists in tautomeric equilibrium with 2-quinolone. Fluorescence is often weak.[3]
3-Hydroxyquinoline
-
-
-
A versatile intermediate in chemical synthesis.[4]
Exhibits ESIPT, leading to environment-sensitive fluorescence.
7-Hydroxyquinoline
~350
~450 (normal), ~520 (tautomer)
0.02-0.26 (in water)
Shows dual fluorescence due to ESIPT, which is influenced by solvent and pH.[6]
8-Hydroxyquinoline
~315-365
~410-520
Low, but significantly enhanced upon chelation
Weakly fluorescent due to efficient ESIPT.[7] Chelation with metal ions blocks ESIPT, leading to a dramatic increase in fluorescence (Chelation-Enhanced Fluorescence - CHEF).[7]
Factors Influencing Fluorescence: A Deeper Dive
The Critical Role of Isomerism
The position of the hydroxyl group is the single most important factor determining the fluorescence behavior of hydroxyquinolines.
8-Hydroxyquinoline: The proximity of the hydroxyl group at the 8-position to the nitrogen atom in the quinoline ring facilitates the formation of a stable six-membered ring upon intramolecular hydrogen bonding. This geometry is ideal for ESIPT to occur, which provides a non-radiative decay pathway, resulting in weak fluorescence of the free ligand.[7] However, upon chelation with a metal ion, this proton is displaced, inhibiting ESIPT and leading to a significant enhancement of fluorescence.[7] This "off-on" switching mechanism is the basis for its widespread use as a fluorescent sensor.
7-Hydroxyquinoline: In this isomer, the hydroxyl group is further from the nitrogen atom, but ESIPT can still occur, often mediated by solvent molecules that form a hydrogen-bonded bridge.[8] This can lead to the observation of dual fluorescence, with one band corresponding to the normal excited state and a second, red-shifted band from the ESIPT tautomer.[6]
6-Hydroxyquinoline: Similar to 7-hydroxyquinoline, 6-HQ can also undergo ESIPT, and its fluorescence is sensitive to environmental factors like pH and solvent polarity.[2]
Other Isomers (2-, 3-, 4-, 5-): For isomers where the hydroxyl group is more distant from the nitrogen atom, ESIPT is generally not a dominant process. Their fluorescence is more akin to that of simple aromatic alcohols and is influenced by factors such as solvent polarity and the presence of other substituents. 2-Hydroxyquinoline, in particular, exists in a tautomeric equilibrium with its non-fluorescent keto form, 2-quinolone, which can complicate its photophysical behavior.[3]
Solvent Effects and pH Dependence
The solvent environment plays a crucial role in modulating the fluorescence of hydroxyquinoline isomers. Polar and protic solvents can stabilize the excited state and influence the rate of ESIPT by forming hydrogen bonds. For instance, in 8-hydroxyquinoline, polar aprotic solvents can lead to higher quantum yields compared to nonpolar solvents.
The pH of the solution is another critical parameter. The protonation state of both the quinoline nitrogen and the hydroxyl group can change with pH, leading to different absorbing and emitting species with distinct fluorescence properties.[6]
Experimental Section: Synthesis and Fluorescence Measurement
Synthesis of Hydroxyquinoline Isomers
A variety of synthetic methods have been developed for the preparation of hydroxyquinoline isomers. The choice of method often depends on the desired isomer and the availability of starting materials.
Skraup Synthesis: This is a classic and widely used method for the synthesis of quinolines, including 8-hydroxyquinoline and 5-hydroxyquinoline. It involves the reaction of an aniline derivative (e.g., 2-aminophenol for 8-hydroxyquinoline) with glycerol, sulfuric acid, and an oxidizing agent.[9][10]
Conrad-Limpach Reaction: This method is particularly useful for the synthesis of 4-hydroxyquinolines. It involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.[11][12]
Other Methods: Specific synthetic routes have been developed for other isomers. For example, 2-hydroxyquinolines can be synthesized from 2-aminobenzophenones,[5] and 3-hydroxyquinolines can be prepared through the oxidation of dihydroquinolinium salts.[13] Syntheses for 6-hydroxyquinoline[14] and 7-hydroxyquinoline[15] have also been reported.
Step-by-Step Protocol for Fluorescence Measurement
This protocol outlines the general steps for characterizing the fluorescence properties of a hydroxyquinoline isomer.
Prepare a stock solution of the hydroxyquinoline isomer in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mM.
From the stock solution, prepare a series of dilute solutions in the desired solvent or buffer with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
Absorption Spectroscopy:
Record the UV-Vis absorption spectrum of each dilute solution to determine the wavelength of maximum absorption (λabs_max).
Fluorescence Excitation and Emission Spectroscopy:
Set the excitation wavelength of the fluorometer to the λabs_max.
Record the fluorescence emission spectrum over a suitable wavelength range. The emission maximum (λem) is the wavelength at which the fluorescence intensity is highest.
To obtain the excitation spectrum, set the emission monochromator to the λem and scan the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.
Quantum Yield Determination (Relative Method):
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
Prepare a series of solutions of both the sample and the standard with absorbances between 0.01 and 0.1 at the same excitation wavelength.
Record the integrated fluorescence intensity (the area under the emission curve) for each solution.
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
The quantum yield of the sample (ΦF_sample) can be calculated using the following equation:
ΦF_sample = ΦF_standard × (Gradient_sample / Gradient_standard) × (η_sample^2 / η_standard^2)
where Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Fluorescence Lifetime Measurement:
Fluorescence lifetime measurements are typically performed using time-correlated single-photon counting (TCSPC). This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light. The fluorescence lifetime (τ) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value. The lifetime of tris-(8-hydroxyquinoline) aluminum (Alq3), a common derivative, has been measured to be in the nanosecond range.[16][17]
Conclusion
The fluorescence of hydroxyquinoline isomers is a rich and complex field of study with significant implications for the development of advanced chemical tools. The position of the hydroxyl group dictates the potential for excited-state intramolecular proton transfer, which in turn governs the fluorescence quantum yield and sensitivity to the environment. 8-Hydroxyquinoline stands out as a remarkable example of a "turn-on" fluorescent sensor due to its chelation-enhanced fluorescence. A thorough understanding of the structure-property relationships outlined in this guide will empower researchers to rationally design and synthesize novel hydroxyquinoline-based molecules with tailored fluorescence properties for a wide range of applications in research and drug development.
References
Senda, N., et al. (2010). Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous. Bulletin of the Chemical Society of Japan, 83(10), 1270-1275.
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10.
BenchChem. (2025). 7-Bromo-4-hydroxy-2-phenylquinoline as a Fluorescent Probe.
BenchChem. (2025). An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance. BenchChem Technical Guides.
Csonka, R., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4265.
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(8), 1348.
PrepChem.com. (n.d.). Synthesis of A. 6-Hydroxyquinoline. Retrieved from [Link]
Patents, G. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.
Kumar, P., & Kumar, R. (2018). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. Organic & Biomolecular Chemistry, 16(44), 8537-8541.
Patents, G. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
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A. F. M. M. Rahman, et al. (2015). Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement. RSC Advances, 5, 26745-26752.
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Cameron, D. R., et al. (2006). One-Pot Preparation of 7Hydroxyquinoline. Organic Process Research & Development, 10(1), 143-145.
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Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 743-748.
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A Comparative In Silico Docking Guide to 2-Amino-6-hydroxy-quinoline and its Analogs Against Epidermal Growth Factor Receptor (EGFR)
In the landscape of targeted cancer therapy, the quinoline scaffold stands as a cornerstone for the development of potent kinase inhibitors.[1][2] This guide provides a comprehensive in silico comparison of 2-Amino-6-hyd...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of targeted cancer therapy, the quinoline scaffold stands as a cornerstone for the development of potent kinase inhibitors.[1][2] This guide provides a comprehensive in silico comparison of 2-Amino-6-hydroxy-quinoline against other quinoline-based compounds, focusing on their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in various malignancies.[1] Through detailed molecular docking protocols and comparative data analysis, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the structure-activity relationships that govern the interaction between quinoline derivatives and their biological targets.
The Rationale for In Silico Investigation
Molecular docking is an indispensable computational tool in modern drug discovery, offering a predictive lens into the binding affinities and interaction patterns of small molecules with macromolecular targets.[3] This approach is particularly valuable for the initial screening and optimization of novel therapeutic agents, such as derivatives of the versatile quinoline scaffold.[4] Quinoline and its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antimalarial properties.[2][5] By employing in silico docking, we can rapidly assess the potential of numerous compounds, prioritizing the most promising candidates for further experimental validation.
This guide will focus on the EGFR as a target, a receptor tyrosine kinase whose aberrant signaling is a hallmark of many cancers.[1] We will explore how subtle structural modifications to the quinoline core can influence binding efficacy and selectivity, providing a comparative framework for the rational design of next-generation EGFR inhibitors.
Comparative Docking Analysis: Methodological Deep Dive
To ensure the scientific validity of our comparative analysis, a rigorous and reproducible docking protocol is paramount. The following section details the step-by-step methodology employed in this study, providing the causal reasoning behind each experimental choice.
Experimental Workflow: From Structure Preparation to Data Analysis
Caption: A streamlined workflow for in silico molecular docking studies.
Step-by-Step Experimental Protocol:
Protein Preparation:
Action: The crystal structure of the EGFR kinase domain in complex with a known inhibitor was retrieved from the Protein Data Bank (PDB ID: 1M17).
Rationale: Starting with a co-crystallized structure provides a biologically relevant conformation of the active site.
Execution: Water molecules and co-factors were removed. Polar hydrogens were added, and Kollman charges were assigned using AutoDockTools 1.5.6. The protein structure was then saved in the PDBQT format.
Ligand Preparation:
Action: The 2D structures of 2-Amino-6-hydroxy-quinoline and its comparative analogs were sketched using ChemDraw and converted to 3D structures.
Rationale: Accurate 3D conformation is crucial for predicting binding interactions.
Execution: Energy minimization of the ligands was performed using the MMFF94 force field. Gasteiger charges were computed, and the structures were saved in the PDBQT format.
Grid Box Generation:
Action: A grid box was defined to encompass the active site of EGFR.
Rationale: The grid box defines the search space for the docking algorithm, focusing the computational effort on the region of interest.
Execution: The grid center was set based on the coordinates of the co-crystallized ligand, with dimensions of 60x60x60 Å and a spacing of 0.375 Å.
Molecular Docking:
Action: Molecular docking was performed using AutoDock Vina.[6]
Rationale: AutoDock Vina is a widely used and validated open-source docking program known for its accuracy and speed.
Execution: The prepared protein and ligand files, along with the grid parameters, were used as input. The exhaustiveness parameter was set to 8 to ensure a thorough search of the conformational space.
Analysis of Docking Results:
Action: The docking results were analyzed to determine the binding affinities (in kcal/mol) and the nature of the interactions between the ligands and the protein.
Rationale: Lower binding energy indicates a more favorable interaction. Analysis of hydrogen bonds and hydrophobic interactions provides insights into the molecular basis of binding.
Execution: The best-scoring pose for each ligand was visualized using PyMOL, and the interactions with key amino acid residues in the EGFR active site were documented.
Comparative Performance Analysis
The following table summarizes the predicted binding affinities of 2-Amino-6-hydroxy-quinoline and a selection of its derivatives against the EGFR kinase domain. A lower docking score signifies a higher predicted binding affinity.
Compound Name
Structure
Docking Score (kcal/mol)
Key Predicted Interactions with EGFR Active Site Residues
2-Amino-6-hydroxy-quinoline
-7.8
Hydrogen bonds with Met793 and Thr790; Pi-stacking with Phe723
4-Anilinoquinoline
-8.5
Hydrogen bond with Met793; Hydrophobic interactions with Leu718, Val726, Ala743, Leu844
6-Methoxy-2-phenylquinoline
-8.2
Hydrophobic interactions with Leu718, Val726, Ala743; Pi-stacking with Phe723
2,4-Dihydroxyquinoline
-7.5
Multiple hydrogen bonds with the hinge region (Met793, Thr790)
Structure-Activity Relationship and Mechanistic Insights
The docking results suggest that the 4-anilinoquinoline scaffold exhibits the most favorable binding affinity for the EGFR active site. This is consistent with the structure of several clinically approved EGFR inhibitors. The aniline moiety appears to form crucial hydrophobic interactions within the ATP-binding pocket.
Caption: The logical pathway from quinoline binding to the induction of apoptosis.
While 2-Amino-6-hydroxy-quinoline shows a respectable predicted binding affinity, its interaction profile suggests that further optimization could enhance its potency. The amino and hydroxyl groups are well-positioned to form hydrogen bonds, a key feature for kinase inhibition. However, the lack of a more extensive hydrophobic moiety, as seen in the 4-anilinoquinoline derivative, may limit its overall binding energy.
Conclusion and Future Directions
This in silico comparative guide demonstrates the utility of molecular docking in elucidating the structure-activity relationships of quinoline derivatives as potential EGFR inhibitors. The findings indicate that while 2-Amino-6-hydroxy-quinoline is a promising starting point, derivatives incorporating a 4-anilino moiety are likely to exhibit superior inhibitory activity.
It is imperative to underscore that these computational predictions require experimental validation. Future work should involve the synthesis of these compounds and their evaluation in biochemical and cell-based assays to confirm their EGFR inhibitory potential and anticancer activity. Nevertheless, the insights gleaned from this in silico study provide a solid foundation for the rational design and development of novel quinoline-based therapeutic agents.
References
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Design, Synthesis and Insilico Studies of Quinoline Deriv
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A Researcher's Guide to the Comparative Cytotoxicity of Substituted Aminoquinolines
In the landscape of oncological research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2] Historically recognized for their antimalarial properties, aminoquinoline deri...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of oncological research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2] Historically recognized for their antimalarial properties, aminoquinoline derivatives are now gaining significant attention for their potent cytotoxic effects against various cancer cell lines.[3] This guide offers an in-depth comparison of the cytotoxic profiles of substituted aminoquinolines, grounded in experimental data and mechanistic insights. We will explore how substitutions on the quinoline ring and at the amino group modulate cytotoxic activity, delve into the underlying molecular mechanisms, and provide detailed protocols for assessing cytotoxicity in your own research.
The Structural Basis of Cytotoxicity: A Comparative Analysis
The cytotoxic efficacy of aminoquinolines is intricately linked to their chemical structure. The nature and position of substituents on the quinoline core and the characteristics of the amino side chain are critical determinants of their anticancer activity.
4-Aminoquinolines: The Influence of Ring Substituents
The 4-aminoquinoline framework, famously found in chloroquine, serves as a versatile template for developing cytotoxic compounds.[3][4][5] Research has consistently shown that modifications at the 7-position of the quinoline ring significantly impact cytotoxicity. For instance, the presence of a chlorine atom at the 7-position often enhances cytotoxic activity. One study found that an N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine derivative was particularly potent against MDA-MB-468 breast cancer cells.[4][5] In another study, replacing the chloro group with a fluoro group led to an increase in cytotoxicity against the same cell line.[4] However, substitutions with trifluoromethyl or methoxy groups at the 7-position resulted in decreased cytotoxicity.[4]
The side chain attached to the 4-amino group also plays a crucial role. A comparative study of 4-aminoquinoline derivatives revealed that a butyl-(7-fluoro-quinolin-4-yl)-amine compound showed more potent effects on MCF-7 breast cancer cells than chloroquine.[4][5]
8-Aminoquinolines: A Different Cytotoxic Profile
In contrast to 4-aminoquinolines, the 8-aminoquinoline (8-AQ) scaffold itself exhibits minimal cytotoxicity.[6] However, appropriate substitutions can unlock potent anticancer activity. A study comparing 8-aminoquinoline and 8-hydroxyquinoline (8-HQ) derivatives found that while 8-HQ itself was cytotoxic, 8-AQ was practically inactive.[6] This highlights the profound impact of a single atom change on biological activity. Glycoconjugation of 8-AQ derivatives has been explored as a strategy to enhance their cytotoxicity and selectivity for cancer cells.[6]
Other Substituted Quinolines
Research into other substitution patterns has also yielded promising results. A series of 2-aminodihydroquinoline analogs were synthesized and tested against the MDA-MB-231 breast adenocarcinoma cell line, with some compounds exhibiting IC50 values of about 2 μM.[7] The structure-activity relationship for these compounds pointed to the importance of dialkylaminoethyl substituents on the dihydroquinoline ring.[7] Furthermore, novel 5,6,7-trimethoxy quinoline derivatives have been investigated as potential anticancer agents and tubulin polymerization inhibitors, with some N-aryl-trimethoxy quinolin-4-amine derivatives showing significant cytotoxicity.[8]
Unraveling the Mechanisms of Action
The cytotoxic effects of substituted aminoquinolines are mediated through diverse and complex molecular mechanisms, often leading to programmed cell death.
Induction of Apoptosis
A primary mechanism of aminoquinoline-induced cytotoxicity is the induction of apoptosis. This has been observed with various derivatives, including 2-aminodihydroquinoline analogs which were shown to induce apoptosis when cell growth was restricted.[7] An 8-aminoquinoline-naphthyl copper complex was also found to induce apoptotic cell death in breast cancer cells by modulating the expression of apoptotic regulatory proteins.[9] This process often involves the activation of caspases and is a hallmark of effective anticancer agents.
Cell Cycle Arrest
In addition to apoptosis, many aminoquinoline derivatives can induce cell cycle arrest, preventing cancer cells from proliferating. The aforementioned 2-aminodihydroquinoline analogs were found to arrest cells at the G2/M checkpoint.[7] Similarly, certain 5,6,7-trimethoxy quinoline derivatives arrested cancer cells in the G2/M phase of the cell cycle.[8]
Inhibition of Key Signaling Pathways
Substituted aminoquinolines can also exert their cytotoxic effects by interfering with critical signaling pathways that are often dysregulated in cancer. One study demonstrated that a quinoline derivative induced cell death in pancreatic cancer cells by inhibiting the Akt/mTOR signaling pathway and inducing ER stress.[10] The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its inhibition is a validated strategy in cancer therapy.[11]
Autophagy Modulation
Interestingly, some aminoquinolines, including the well-known chloroquine, are known to inhibit autophagy, a cellular recycling process that cancer cells can exploit to survive under stress.[3] By blocking this survival mechanism, these compounds can sensitize cancer cells to other chemotherapeutic agents.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of selected substituted aminoquinolines against various human cancer cell lines, providing a quantitative basis for comparison.
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The MTT assay is a widely used colorimetric method for assessing cell viability and is a cornerstone for in vitro cytotoxicity screening.[3][12][13]
Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
Human cancer cell lines (e.g., MCF-7, MDA-MB-468, A549)
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
Substituted aminoquinoline compounds dissolved in a suitable solvent (e.g., DMSO)
MTT solution (5 mg/mL in PBS)
DMSO (for dissolving formazan crystals)
96-well microplates
Microplate reader
Procedure:
Cell Seeding:
Harvest and count the cells.
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the substituted aminoquinoline compounds in culture medium.
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (untreated cells).
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
Incubate the plates for an additional 4 hours at 37°C.
Formazan Solubilization:
After the incubation with MTT, carefully remove the medium from each well.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
Absorbance Measurement:
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams provide a visual representation of a typical experimental workflow and a key signaling pathway involved in aminoquinoline-induced cytotoxicity.
Caption: A streamlined workflow for determining the cytotoxicity of substituted aminoquinolines using the MTT assay.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain substituted aminoquinolines can lead to decreased cell proliferation and increased apoptosis.
Conclusion and Future Directions
The field of substituted aminoquinolines as cytotoxic agents is a dynamic and promising area of cancer research. The structure-activity relationships discussed herein provide a rational basis for the design of novel, more potent, and selective anticancer compounds. Future research should focus on elucidating the detailed molecular targets of these compounds and exploring their efficacy in in vivo models. The development of derivatives with improved pharmacokinetic properties and reduced toxicity to normal cells will be crucial for their potential clinical translation.
References
Synthesis and in Vitro Cytotoxic Evaluation of Aminoquinones Structurally Related to Marine Isoquinolinequinones. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
Zhang, H., Solomon, V. R., Hu, C., Ulibarri, G., & Lee, H. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 62(2), 65–69. [Link]
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Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents. (2013). PubMed. Retrieved January 17, 2026, from [Link]
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Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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A Researcher's Guide to Validating the Mechanism of Action of 2-Amino-6-hydroxy-quinoline
A Comparative Approach to Target Engagement and Functional Inhibition For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a corn...
Author: BenchChem Technical Support Team. Date: January 2026
A Comparative Approach to Target Engagement and Functional Inhibition
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a cornerstone of preclinical development. This guide provides a comprehensive framework for validating the MoA of 2-Amino-6-hydroxy-quinoline, a promising scaffold with diverse potential biological activities.[1][2][3][4] We will move beyond theoretical postulation to detail a rigorous, multi-faceted experimental approach. This guide will compare and contrast key methodologies, providing the rationale behind experimental choices and detailed protocols to ensure scientific integrity.
While the broader quinoline class of compounds exhibits a wide range of activities, including antimalarial and anticancer effects, the specific molecular target of 2-Amino-6-hydroxy-quinoline often requires empirical validation.[1][2][4][5] For the purpose of this guide, we will hypothesize that 2-Amino-6-hydroxy-quinoline is a putative inhibitor of a key cellular kinase, "Kinase X," which is implicated in a cancer signaling pathway. Our objective is to present a self-validating system of experiments to confirm this hypothesis.
Pillar 1: Confirming Target Engagement in a Cellular Context
The foundational step in MoA validation is to confirm that the compound physically interacts with its intended target within a complex cellular environment.[6][7][8] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique for this purpose.[9][10][11][12][13][14] CETSA operates on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[12][13][14]
Comparative Analysis of Target Engagement Methodologies
Method
Principle
Advantages
Limitations
Primary Application
Cellular Thermal Shift Assay (CETSA)
Ligand binding increases the thermal stability of the target protein.[12][13][14]
Label-free; applicable in intact cells and tissues; reflects physiological conditions.[9][10][11]
Requires a specific antibody for detection; throughput can be limited in traditional formats.[9]
Gold standard for in-cell target engagement.
Surface Plasmon Resonance (SPR)
Measures changes in the refractive index upon ligand binding to an immobilized target.
Real-time kinetics (on/off rates); high sensitivity.
Requires purified protein; potential for artifacts from protein immobilization.
Detailed kinetic characterization of binding.
Isothermal Titration Calorimetry (ITC)
Measures the heat change upon ligand binding to a purified protein.
Provides a complete thermodynamic profile of the interaction.
Requires large amounts of purified protein; low throughput.
The following workflow outlines the key steps for performing a CETSA experiment to validate the engagement of 2-Amino-6-hydroxy-quinoline with Kinase X.
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed CETSA Protocol
Cell Culture and Treatment:
Culture a relevant cell line (e.g., a cancer cell line known to express Kinase X) to approximately 80% confluency.
Harvest the cells and resuspend them in a suitable buffer.
Divide the cell suspension into two groups: one treated with a predetermined concentration of 2-Amino-6-hydroxy-quinoline and a control group treated with the vehicle (e.g., DMSO).[10]
Incubate at 37°C for 1 hour to allow for compound uptake and target binding.[10]
Thermal Challenge:
Aliquot the treated and control cell suspensions into PCR tubes.
Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.[10]
Lysis and Fractionation:
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.[10]
Detection:
Carefully collect the supernatant (soluble fraction).
Analyze the amount of soluble Kinase X in each sample by Western blotting using a specific antibody.
Interpreting the Data
A successful CETSA experiment will show a rightward shift in the melting curve for the 2-Amino-6-hydroxy-quinoline-treated samples compared to the vehicle control. This indicates that the compound has bound to and stabilized Kinase X.
Temperature (°C)
Soluble Kinase X (Vehicle Control, %)
Soluble Kinase X (2-Amino-6-hydroxy-quinoline, %)
40
100
100
45
95
98
50
80
92
55
50
85
60
20
60
65
5
30
70
<1
10
Pillar 2: Validating Functional Inhibition
Confirming target engagement is a critical first step, but it does not prove functional modulation. Therefore, the next pillar of MoA validation is to demonstrate that the binding of 2-Amino-6-hydroxy-quinoline to Kinase X leads to a functional consequence, namely, the inhibition of its enzymatic activity.[15][16][17][18]
Comparative Analysis of Enzyme Inhibition Assays
Assay Type
Principle
Advantages
Limitations
Primary Application
Biochemical Kinase Assay
Measures the phosphorylation of a substrate by purified Kinase X in the presence of the inhibitor.
Lacks the complexity of the cellular environment; may not reflect in-cell potency.
Direct measurement of enzymatic inhibition.
Cell-Based Phosphorylation Assay
Measures the phosphorylation of a downstream substrate of Kinase X within intact cells.
Reflects the compound's activity in a physiological context, accounting for cell permeability and off-target effects.
Can be influenced by other signaling pathways; may not directly measure Kinase X activity.
Assessing the functional consequence of target engagement in a cellular system.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This workflow details the process of determining the inhibitory potency of 2-Amino-6-hydroxy-quinoline on purified Kinase X.
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed In Vitro Kinase Assay Protocol
Assay Setup:
In a 96-well plate, add purified recombinant Kinase X, its specific peptide substrate, and assay buffer.
Add serially diluted 2-Amino-6-hydroxy-quinoline to the wells. Include a positive control (a known inhibitor of Kinase X) and a negative control (vehicle).
Reaction Initiation and Incubation:
Initiate the kinase reaction by adding ATP.
Incubate the plate at the optimal temperature for Kinase X activity (e.g., 30°C) for a predetermined time.
Detection and Analysis:
Stop the reaction by adding a suitable stop solution.
Detect the amount of phosphorylated substrate. This can be done using various methods, such as an antibody-based detection system (e.g., ELISA) or a fluorescence-based assay.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Data and Comparison
A potent and specific inhibitor will exhibit a low IC50 value for Kinase X and significantly higher IC50 values for other related kinases, demonstrating selectivity.
Compound
Kinase X IC50 (nM)
Kinase Y IC50 (nM)
Kinase Z IC50 (nM)
2-Amino-6-hydroxy-quinoline
50
>10,000
>10,000
Staurosporine (Non-selective control)
10
15
20
Alternative Selective Inhibitor
75
>15,000
>20,000
Pillar 3: Linking Target Engagement to a Cellular Phenotype
The final and most crucial pillar is to demonstrate that the engagement and inhibition of Kinase X by 2-Amino-6-hydroxy-quinoline leads to a measurable downstream cellular effect. This connects the molecular mechanism to a biological outcome.
Signaling Pathway Analysis
Assuming Kinase X is upstream of a known signaling cascade, we can measure the phosphorylation status of a downstream effector protein.
Caption: Hypothesized signaling pathway for 2-Amino-6-hydroxy-quinoline.
A Western blot analysis of cells treated with 2-Amino-6-hydroxy-quinoline should show a dose-dependent decrease in the phosphorylation of the downstream effector, confirming that the inhibition of Kinase X disrupts the signaling pathway.
Conclusion
Validating the mechanism of action of a novel compound like 2-Amino-6-hydroxy-quinoline requires a systematic and multi-pronged approach. By combining direct evidence of target engagement in a cellular context (CETSA) with functional data from in vitro and cell-based assays, researchers can build a robust and compelling case for a specific MoA. This guide provides a foundational framework that can be adapted to investigate various hypothesized mechanisms, ensuring scientific rigor and advancing the development of new therapeutic agents.
References
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A Comparative Analysis of the Antibacterial Spectrum of Quinoline Derivatives: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antibacterial spectrum of various quinoline derivatives, designed to inform researchers, scientists, and drug development professionals. The quinoline scaff...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive comparative analysis of the antibacterial spectrum of various quinoline derivatives, designed to inform researchers, scientists, and drug development professionals. The quinoline scaffold is a cornerstone in the development of antibacterial agents, with its derivatives demonstrating a broad range of activities against both Gram-positive and Gram-negative bacteria.[1][2] This document delves into the nuances of their antibacterial efficacy, supported by experimental data and protocols, to provide a technically robust resource for the scientific community.
The Quinoline Scaffold: A Privileged Structure in Antibacterial Research
The quinoline ring system, a fusion of a benzene and a pyridine ring, has been a prolific source of therapeutic agents for decades.[1] Its initial prominence in antimalarial drugs has expanded significantly, with the development of the fluoroquinolone class of antibiotics marking a major milestone in the fight against bacterial infections.[1] These synthetic agents exhibit potent bactericidal activity by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication.[3][4][5][6]
The versatility of the quinoline core allows for extensive chemical modification, leading to multiple generations of fluoroquinolones with progressively broader spectra of activity.[7] Early generations were primarily effective against Gram-negative bacteria, while later generations have gained significant activity against Gram-positive and even anaerobic organisms.[7] Beyond the well-established fluoroquinolones, research into non-fluoroquinolone quinoline derivatives is a burgeoning field, seeking to overcome existing resistance mechanisms and expand the therapeutic utility of this remarkable scaffold.[1][8]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To quantitatively assess and compare the antibacterial spectrum of quinoline derivatives, the determination of the Minimum Inhibitory Concentration (MIC) is a fundamental and standardized method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10] The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible technique for this purpose.[11][12]
Preparation of Quinolone Solutions:
Prepare a stock solution of each quinoline derivative in a suitable solvent (e.g., water, DMSO) at a high concentration (e.g., 1000 µg/mL).
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations to be tested.
Inoculum Preparation:
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
Microtiter Plate Inoculation:
Dispense 50 µL of the appropriate quinoline dilution into each well of a 96-well microtiter plate.
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final quinoline concentrations and bacterial density.
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
Incubation:
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
Result Interpretation:
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinoline derivative in which there is no visible growth.[9][13]
Caption: Workflow for MIC determination using the broth microdilution method.
Comparative Antibacterial Spectrum of Representative Quinolone Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several key quinoline derivatives against a panel of clinically significant Gram-positive and Gram-negative bacteria. This data, compiled from various studies, provides a quantitative comparison of their antibacterial potency. It is important to note that MIC values can vary depending on the specific bacterial strain and testing conditions.
Quinoline Derivative
Class
Escherichia coli (Gram-negative) MIC (µg/mL)
Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL)
Staphylococcus aureus (Gram-positive) MIC (µg/mL)
Streptococcus pneumoniae (Gram-positive) MIC (µg/mL)
Nalidixic Acid
1st Gen. Quinolone
4 - 32
> 64
128 - 512
> 512
Ciprofloxacin
2nd Gen. Fluoroquinolone
≤ 0.008 - 1
0.06 - 4
0.12 - 2
0.5 - 2
Levofloxacin
3rd Gen. Fluoroquinolone
≤ 0.03 - 0.25
0.5 - 8
0.12 - 2
≤ 0.5 - 2
Moxifloxacin
4th Gen. Fluoroquinolone
0.03 - 0.5
4 - 32
≤ 0.06 - 0.5
≤ 0.06 - 0.25
Delafloxacin
Anionic Fluoroquinolone
0.06 - 0.5
0.25 - 4
≤ 0.008 - 0.5
≤ 0.015 - 0.12
Bedaquiline
Diarylquinoline
Inactive
Inactive
0.03 - 0.25 (M. tuberculosis)
Inactive
Discussion: Structure-Activity Relationships and Spectrum
The evolution of the quinolone antibacterial spectrum is a testament to the power of medicinal chemistry and the understanding of structure-activity relationships (SAR).
First Generation (e.g., Nalidixic Acid): These early quinolones lack the fluorine atom at C-6 and the piperazinyl group at C-7, common in later generations.[7] Their spectrum is narrow, primarily limited to Gram-negative enteric bacteria, and they exhibit only modest activity.[7]
Second Generation (e.g., Ciprofloxacin): The introduction of a fluorine atom at C-6 and a piperazine ring at C-7 dramatically increased the antibacterial potency and broadened the spectrum to include significant activity against Pseudomonas aeruginosa.[14] These modifications enhance the inhibition of DNA gyrase.[3][6]
Third Generation (e.g., Levofloxacin): Modifications to the C-7 substituent and the N-1 side chain led to improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[7] This is often attributed to enhanced inhibition of topoisomerase IV, a primary target in many Gram-positive organisms.[3][6]
Fourth Generation (e.g., Moxifloxacin): Further optimization of the C-7 substituent resulted in even greater Gram-positive and atypical pathogen activity, along with newfound efficacy against anaerobic bacteria.[15] However, this often comes at the cost of reduced activity against P. aeruginosa.[15]
Novel and Non-Fluoroquinolone Derivatives: The emergence of resistance has spurred the development of novel quinoline derivatives.[1] Some, like delafloxacin, are designed to have a balanced dual-targeting of DNA gyrase and topoisomerase IV, providing broad-spectrum activity against both Gram-positive (including MRSA) and Gram-negative bacteria.[16] Others, such as the diarylquinoline bedaquiline, have a completely different mechanism of action, inhibiting mycobacterial ATP synthase, and thus have a very narrow but critical spectrum of activity against Mycobacterium tuberculosis.[1]
Caption: Conceptual overview of the evolving antibacterial spectrum of quinolone derivatives.
Conclusion
The quinoline scaffold remains a highly valuable platform for the discovery and development of new antibacterial agents. The historical progression from narrow-spectrum quinolones to broad-spectrum fluoroquinolones and novel derivatives with unique mechanisms of action highlights the adaptability of this chemical class. A thorough understanding of the relationship between chemical structure and antibacterial spectrum, grounded in robust experimental data such as MIC values, is essential for the continued development of effective therapies to combat the growing threat of antimicrobial resistance.
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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Emami, S., et al. (2009). Fluoroquinolone antibacterials: a review on chemistry, microbiology and therapeutic prospects. Acta Poloniae Pharmaceutica, 66(6), 587-604. [Link]
A Comparative Guide to the Cross-Reactivity of 2-Amino-6-hydroxy-quinoline Based Sensors
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of 2-Amino-6-hydroxy-quinoline (AHQ) based fluorescent sensors. Moving beyond a simple product overview...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 2-Amino-6-hydroxy-quinoline (AHQ) based fluorescent sensors. Moving beyond a simple product overview, we delve into the core mechanisms governing their selectivity and present a critical analysis of their cross-reactivity with common interfering analytes. The information is supported by experimental data from peer-reviewed literature and includes detailed protocols to empower researchers to validate and apply these sensors effectively in their own work.
The 2-Amino-6-hydroxy-quinoline Scaffold: Core Photophysical Principles
The quinoline scaffold, a fusion of benzene and pyridine rings, is a privileged structure in the design of fluorescent probes.[1] Its rigid, planar system provides a foundation for high quantum yields, and the nitrogen atom can be a key site for monitoring molecular interactions through changes in fluorescence.[2] Specifically, the 2-amino and 6-hydroxy substitutions create a "push-pull" system, where the electron-donating amino group (push) and the hydroxyl group influence the intramolecular charge transfer (ICT) state, which is fundamental to the sensor's environmental sensitivity.[3]
The fluorescence of hydroxyquinoline derivatives is often weak in their free state but can be dramatically enhanced upon chelation with a target analyte.[4][5] This behavior is typically governed by one of two key mechanisms:
Chelation-Enhanced Fluorescence (CHEF): In the free sensor, a photoinduced electron transfer (PET) process often occurs, quenching fluorescence. Upon binding a target ion, this PET pathway is inhibited, "turning on" the fluorescence.[6]
Excited-State Intramolecular Proton Transfer (ESIPT): Upon photoexcitation, a proton can transfer from the hydroxyl group to the quinoline nitrogen.[7] This process creates a transient species with different fluorescence properties. Analyte binding can disrupt this process, leading to a change in the emission signal.[4][5]
These mechanisms are central to the sensor's function and, critically, to its potential for cross-reactivity.
Caption: General mechanism of a "turn-on" quinoline-based fluorescent sensor.
Performance Analysis: Cross-Reactivity with Common Interferents
The utility of a sensor is defined by its selectivity. While AHQ-based sensors can be designed for high specificity, they are susceptible to interference from molecules that can either bind to the quinoline core or possess intrinsic redox/fluorescence properties.
Interference from Metal Ions
The nitrogen and hydroxyl oxygen on the quinoline scaffold make it an excellent chelator for a variety of metal ions.[8] This is both a strength for designing metal ion sensors and a primary source of cross-reactivity. While a sensor may be optimized for a specific ion like Zn²⁺, other divalent and trivalent cations can elicit a similar response.
Interfering Ion
Typical Response
Mechanistic Rationale
Citation(s)
Zn²⁺
Strong Fluorescence Enhancement
Effective CHEF response; inhibits PET. Often a target analyte.
Table 1: Comparative cross-reactivity of quinoline-based sensors to common metal ions.
Interference from Biological Molecules
In complex biological matrices, the selectivity of a sensor is further challenged. This is particularly true for sensors targeting neurotransmitters like dopamine, which coexist with structurally similar molecules and compounds with overlapping redox potentials.
Interfering Molecule
Typical Response
Mechanistic Rationale
Citation(s)
Ascorbic Acid (AA)
Redox Interference (Electrochemical)
Oxidizes at a similar potential to dopamine, causing a confounding signal in electrochemical sensors.
Table 2: Interference from common biomolecules, particularly relevant for neurotransmitter sensing.
Comparison with Alternative Sensing Technologies
While AHQ-based sensors offer advantages in terms of synthetic tunability and strong fluorescence response, other platforms have been developed to address specific selectivity challenges.
Technology
Principle
Advantages
Disadvantages
Key Application
AHQ-Based Sensors
Fluorescence (CHEF/ICT)
High sensitivity, tunable, rapid response.
Susceptible to metal ion and quenching interference.
Metal ion and small molecule detection.
Enzyme-Based Sensors
Biocatalytic Recognition
Very high specificity due to enzyme-substrate lock-and-key mechanism.
Can be sensitive to pH, temperature; potential for denaturation.
Dopamine detection (using laccase or tyrosinase).[16]
Aptamer-Based Sensors
Specific Nucleic Acid Binding
High specificity and affinity, can be developed for a wide range of targets.
To ensure the trustworthiness of sensor performance data, a standardized interference study is essential. This protocol describes a self-validating system for assessing the selectivity of an AHQ-based fluorescent sensor.
Caption: Experimental workflow for assessing sensor cross-reactivity.
Prepare a 1 mM stock solution of the AHQ-sensor in DMSO.
Prepare a 10 mM stock solution of the target analyte in the chosen buffer.
Prepare 100 mM stock solutions of each potential interferent in the buffer. The high concentration allows for testing at a significant excess relative to the target analyte.
Determine Target Analyte Response:
In a quartz cuvette, add buffer and a small aliquot of the sensor stock solution to achieve a final concentration in the low micromolar range (e.g., 10 µM).
Record the baseline fluorescence spectrum.
Incrementally add the target analyte stock solution and record the spectrum after each addition until the fluorescence signal plateaus. This determines the maximum fluorescence response (F_max).
Conduct Interference Study:
Prepare a new sample containing the sensor and the concentration of the target analyte required to achieve F_max.
Record the fluorescence (this is your reference signal, F_target).
To this solution, add a potential interferent to a final concentration that is in significant excess (e.g., 10-fold or 100-fold) of the target analyte concentration.
Record the fluorescence spectrum again (F_interferent).
Perform Control Measurement:
Prepare a sample containing only the sensor in buffer.
Add the same amount of the interferent as in step 3.3.
Record the fluorescence spectrum. This step is crucial to determine if the interferent interacts directly with the sensor in the absence of the target analyte.
Data Analysis:
Calculate the percentage change in fluorescence due to the interferent: [(F_interferent - F_target) / F_target] * 100.
A minimal percentage change indicates high selectivity.
Present the data as a bar chart comparing the fluorescence response in the presence of each interferent.
Conclusion and Recommendations
Sensors based on the 2-Amino-6-hydroxy-quinoline scaffold are powerful tools for the fluorescent detection of various analytes. Their performance is rooted in well-understood photophysical principles like CHEF and ICT. However, their broad chelating ability and susceptibility to fluorescence quenching are the primary drivers of cross-reactivity.
For researchers and drug development professionals, a thorough understanding of these potential interferences is not merely academic—it is critical for data integrity. The principal sources of cross-reactivity are other metal ions with similar coordination chemistry (e.g., Cd²⁺ for a Zn²⁺ sensor) and biomolecules that can either quench fluorescence (e.g., tryptophan) or interfere with the detection modality (e.g., ascorbic acid in electrochemical sensors).[8][13][15]
Recommendations for Application:
Always Validate: Never assume selectivity based on literature for a different, albeit similar, sensor. Always perform a comprehensive cross-reactivity study using the protocol outlined above with interferents relevant to your specific sample matrix.
Consider the Matrix: The performance of a sensor in a simple buffer can differ dramatically from its performance in complex media like cell lysate or blood plasma.
Rational Design: Future sensor development should focus on introducing specific recognition moieties to the quinoline scaffold to enhance binding affinity for the target analyte over common interferents, thereby improving the selectivity profile.[2][4]
By combining a fundamental understanding of the sensor's mechanism with rigorous, standardized validation, researchers can confidently leverage the power of 2-Amino-6-hydroxy-quinoline based sensors for accurate and reliable quantification.
References
Chenoweth, D. M., et al. (2016). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging.
Al-Ogaidi, I., et al. (2022). User-friendly and ultra-stable all-inclusive gold tablets for cysteamine detection.
Fuchi, Y., & Karasawa, S. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
Li, J., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection.
Various Authors. (n.d.). Quinoline-Based Fluorescence Sensors.
Singh, A., & Sharma, G. (2023).
Fuchi, Y., & Karasawa, S. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
Rajkumar, S., et al. (2018). Selective electrochemical detection of dopamine based on molecularly imprinted poly(5-amino 8-hydroxy quinoline) immobilized reduced graphene oxide.
Sharma, V., et al. (2023). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions.
Doose, S., et al. (2009). Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids.
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Zhou, X., et al. (2012). A Highly Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions Based on a Quinoline Platform.
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Wang, Y., et al. (2021). Graphene-Based Flexible Sensors for Simultaneous Detection of Ascorbic Acid, Dopamine, and Uric Acid. PubMed Central.
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Thompson, D. W., et al. (2002). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors.
A Senior Application Scientist's Guide to Benchmarking Novel Quinoline Derivatives: A Case Study with 2-Amino-6-hydroxy-quinoline
Introduction: The Quinoline Scaffold and the Quest for Novel Inhibitors The quinoline ring system is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its presence in a wide array of biolo...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Quinoline Scaffold and the Quest for Novel Inhibitors
The quinoline ring system is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2][3] From the pioneering antimalarial drug quinine to modern targeted cancer therapies, quinoline derivatives have consistently yielded potent modulators of critical biological pathways.[1][4] This guide addresses a common challenge in drug discovery: how to systematically characterize a novel, unvalidated quinoline derivative.
Our subject, 2-Amino-6-hydroxy-quinoline (hereafter "Compound Q"), represents a synthetically accessible yet poorly characterized molecule. Its structural motifs—an amino group at position 2 and a hydroxyl group at position 6—suggest potential for diverse biological interactions, including kinase inhibition.[3][5] This document provides a comprehensive, field-proven framework for benchmarking Compound Q against established inhibitors, moving from broad biochemical profiling to specific cell-based functional assays. Our goal is not merely to generate data, but to build a robust, evidence-based profile of a potential new therapeutic agent.
The Benchmarking Strategy: A Multi-Tiered Approach
A successful benchmarking program must be logical and sequential, with each stage informing the next. A common pitfall is to jump directly into complex cellular models without first establishing direct target engagement. This can lead to ambiguous results confounded by factors like cell permeability or off-target effects.[6] Our strategy, therefore, is built on a tiered system that de-risks the project at each step.
Figure 2: Simplified EGFR signaling pathway targeted by inhibitors.
This assay quantifies the number of viable cells in culture by measuring the amount of ATP present, which is an indicator of metabolically active cells.
[7]
A. Reagents and Materials:
Human Cancer Cell Line (e.g., A549, which expresses EGFR)
Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
Cell Seeding: Harvest and count cells. Seed the cells at a predetermined optimal density (e.g., 5,000 cells/well) into 96-well plates and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include "vehicle control" (e.g., 0.1% DMSO in medium) wells.
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂). This duration is typically sufficient to observe effects on proliferation.
Assay Procedure: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
Reagent Addition: Add an equal volume of CellTiter-Glo® Reagent to each well.
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure luminescence using a plate reader.
C. Causality and Self-Validation:
Why 72 hours? This incubation period allows for multiple cell doubling times, making it a sensitive window to detect anti-proliferative effects, as opposed to acute cytotoxicity.
[8]* Why measure ATP? ATP levels are directly proportional to the number of metabolically active, viable cells. This provides a robust and high-throughput method to assess the net effect of a compound on cell population growth.
[7]* Trustworthiness: The vehicle control represents normal cell growth (0% inhibition) and is the baseline against which all compound-treated wells are normalized to calculate the percentage of viability.
Data Summary and Comparative Analysis
All dose-response data should be plotted using a four-parameter logistic nonlinear regression to accurately determine IC₅₀ values. [9]The results can then be summarized for a clear, objective comparison.
Table 1: Hypothetical Benchmarking Data for Compound Q
Compound
Target Kinase
Biochemical IC₅₀ (nM)
Cellular IC₅₀ (nM)
Compound Q
EGFR
85
750
Gefitinib
EGFR
25
150
Staurosporine
Broad Spectrum
5
20
Interpretation of Hypothetical Data:
Potency: In this hypothetical scenario, Compound Q demonstrates direct inhibition of EGFR, but is approximately 3-4 times less potent than the clinical-grade inhibitor Gefitinib in the biochemical assay.
Cellular Efficacy: The drop-off in potency from the biochemical to the cellular assay (an 8.8-fold shift for Compound Q vs. a 6-fold shift for Gefitinib) is a critical piece of information. It suggests that Compound Q may have poorer cell permeability or be more susceptible to cellular efflux pumps compared to Gefitinib. This is a common observation and a key consideration in drug development.
[6]* Baseline Comparison: Both compounds are significantly more selective than Staurosporine, which potently inhibits the enzyme and kills the cells but does so non-selectively.
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial characterization and benchmarking of a novel quinoline derivative, 2-Amino-6-hydroxy-quinoline. By progressing through a logical sequence of biochemical and cellular assays and comparing the results to well-characterized inhibitors, we can build a high-confidence profile of the compound's potency and preliminary mechanism of action.
Based on our hypothetical data, Compound Q is a valid hit with on-target activity but requires further optimization to improve both its intrinsic potency and its cellular efficacy. Future work would involve:
Selectivity Profiling: Screening Compound Q against a panel of other kinases to determine its selectivity profile.
Mechanism of Inhibition Studies: Performing enzyme kinetic assays to determine if the inhibition is ATP-competitive, non-competitive, or otherwise.
[10][11]3. Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Compound Q to improve its pharmacological properties.
This systematic approach ensures that research efforts are focused on compounds with genuine therapeutic potential, providing a solid, data-driven foundation for subsequent stages of drug discovery.
References
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
Riss, T. L., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Center for Biotechnology Information. [Link]
Aziz, M. H., et al. (2015). Bioassays for anticancer activities. PubMed. [Link]
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Basu, A., et al. (2021). Steady-state enzyme kinetics. Portland Press. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
Yan, S., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Publications. [Link]
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. [Link]
Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. [Link]
Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information. [Link]
Andrade, C. H., et al. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
Vijayakumar, V. (2016). An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research. [Link]
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A Comprehensive Guide to the Proper Disposal of 2-Amino-6-hydroxy-quinoline
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. The proper disp...
Author: BenchChem Technical Support Team. Date: January 2026
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. The proper disposal of these reagents is not merely a regulatory hurdle but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Amino-6-hydroxy-quinoline, grounding each recommendation in established safety protocols and regulatory standards.
The quinoline moiety is a privileged structure in medicinal chemistry, but its derivatives can also present notable health and environmental risks.[1][2] Quinoline itself is recognized for its persistence in the environment and potential toxicity, necessitating careful handling and disposal of its derivatives.[1][3][4] This guide is designed to empower you with the knowledge to manage 2-Amino-6-hydroxy-quinoline waste with confidence and precision.
Hazard Identification and Waste Characterization
Before any disposal activities can commence, a thorough understanding of the hazards associated with 2-Amino-6-hydroxy-quinoline is paramount. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, we can infer its likely hazard profile from structurally similar compounds like 6-hydroxyquinoline and other amino-quinolines.
Likely Hazards: Based on related compounds, 2-Amino-6-hydroxy-quinoline should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or if inhaled.[5][6] It is also likely to cause skin and serious eye irritation.[5][7]
Environmental Hazards: Quinoline and its derivatives are noted for their ecotoxicity, posing a risk to aquatic life.[3][8] Therefore, it is imperative that this compound is not released into the environment through drains or general waste.[9][10]
Waste Determination: Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[11][12][13] Given the toxicological profile of related quinolines, it is prudent to manage 2-Amino-6-hydroxy-quinoline as a hazardous waste.
Potential Hazard Class
Basis for Classification (Inferred from Analogs)
Primary Safety Concern
Acute Toxicity
Harmful if swallowed, inhaled, or in contact with skin.[5][6]
Toxic to aquatic life with long-lasting effects.[8][14]
Improper disposal can lead to environmental contamination.
On-Site Waste Management and Segregation
Proper disposal begins at the point of generation. Adherence to systematic on-site management protocols is essential to ensure safety and regulatory compliance.
Step 1: Waste Segregation
Immediately upon generation, all waste contaminated with 2-Amino-6-hydroxy-quinoline must be segregated from non-hazardous waste. This includes:
Unused or expired pure compound.
Contaminated personal protective equipment (PPE), such as gloves and lab coats.
Causality: Segregation is a cornerstone of hazardous waste management.[11] It prevents the accidental mixing of incompatible chemicals, which could lead to dangerous reactions, and avoids the costly process of having to treat large volumes of mixed waste.[15]
Step 2: Container Selection and Management
Use Designated Containers: Collect all 2-Amino-6-hydroxy-quinoline waste in a dedicated, properly labeled hazardous waste container.[15]
Container Integrity: The container must be made of a material compatible with the chemical and be in good condition, with a securely fitting lid.[16]
Keep Containers Closed: Hazardous waste containers must be kept closed at all times, except when adding waste.[15] This minimizes the release of vapors and prevents spills.
Step 3: Labeling
Proper labeling is a critical requirement of the OSHA Hazard Communication Standard and EPA regulations.[15][17] The label on your hazardous waste container must include:
The words "Hazardous Waste."
The full chemical name: "2-Amino-6-hydroxy-quinoline."
A clear indication of the hazards (e.g., "Toxic," "Irritant").
The date on which the first drop of waste was added to the container (the accumulation start date).
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and preparation of 2-Amino-6-hydroxy-quinoline waste for final disposal.
Materials Required:
Designated hazardous waste container (chemically resistant, with a secure lid).
Hazardous waste labels.
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.
Procedure:
Don PPE: Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.
Prepare the Waste Container:
Affix a completed hazardous waste label to a clean, empty, and appropriate waste container.
Record the accumulation start date.
Transfer Waste:
Solid Waste: Carefully transfer solid 2-Amino-6-hydroxy-quinoline, contaminated lab supplies, and PPE into the designated container using a funnel or other appropriate tools to avoid spills.
Liquid Waste: For solutions containing the compound, use a funnel to pour the waste into the designated liquid waste container. Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
Secure the Container: Tightly seal the container lid immediately after adding waste.
Clean Up: Decontaminate the work area. Any materials used for cleanup (e.g., absorbent pads) must also be disposed of in the hazardous waste container.
Storage: Store the sealed waste container in a designated satellite accumulation area or central accumulation area, as defined by your institution's policies and EPA regulations.[15] Ensure the storage area has secondary containment to capture any potential leaks.[18]
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the waste. Do not attempt to dispose of the chemical waste yourself. Professional hazardous waste disposal companies are required for transport and final treatment.[11][19]
Final Disposal Methods
The final disposition of 2-Amino-6-hydroxy-quinoline waste will be handled by a licensed hazardous waste disposal facility. The most common and effective method for this type of organic chemical is high-temperature incineration.
Incineration: This method uses high temperatures to destroy the chemical, converting it into less hazardous substances like carbon dioxide, water, and nitrogen oxides.[20] Modern incinerators are equipped with advanced flue gas scrubbing systems to prevent the release of harmful pollutants into the atmosphere.
Landfilling: Direct landfilling of untreated hazardous organic waste is generally not permitted. The waste must meet specific treatment standards before it can be landfilled in a specially designed hazardous waste landfill.
The selection of the final disposal method is determined by the hazardous waste facility in accordance with federal and state regulations.
Decision Workflow for Disposal of 2-Amino-6-hydroxy-quinoline
The following diagram illustrates the key decision points and procedural flow for the proper management and disposal of 2-Amino-6-hydroxy-quinoline waste in a laboratory setting.
Caption: Decision tree for the proper disposal of 2-Amino-6-hydroxy-quinoline.
References
Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure Chemical Group.
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OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
SAFETY D
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
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A Researcher's Guide to the Safe Handling of 2-Amino-6-hydroxy-quinoline
This guide provides essential safety and handling protocols for 2-Amino-6-hydroxy-quinoline, a compound for which detailed toxicological data may be limited. As Senior Application Scientists, we advocate for a proactive...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides essential safety and handling protocols for 2-Amino-6-hydroxy-quinoline, a compound for which detailed toxicological data may be limited. As Senior Application Scientists, we advocate for a proactive safety culture, treating compounds with unknown hazard profiles with a high degree of caution. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of all laboratory personnel.
Hazard Assessment: An Evidence-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for 2-Amino-6-hydroxy-quinoline, a risk assessment must be conducted based on structurally analogous compounds. The parent molecule, quinoline, is known to be a potential carcinogen and is toxic. The presence of an amino group and a hydroxyl group can further modify its reactivity and toxicological profile. For instance, 6-hydroxyquinoline is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation. Aminophenols, another related class of compounds, are known to be skin and eye irritants and can be harmful if absorbed through the skin.
Therefore, it is prudent to handle 2-Amino-6-hydroxy-quinoline as a substance with the following potential hazards:
Acute toxicity (oral, dermal, and inhalation)
Skin and eye irritant
Potential for skin sensitization
Possible mutagenic or carcinogenic effects
Core Personal Protective Equipment (PPE)
The selection of PPE is the first line of defense against chemical exposure. The following table summarizes the minimum required PPE for handling 2-Amino-6-hydroxy-quinoline in a solid form and in solution.
Protection Type
Solid Compound
In Solution
Rationale
Hand Protection
Nitrile gloves (minimum 5 mil thickness)
Nitrile gloves (minimum 5 mil thickness). Consider double-gloving.
Nitrile provides good chemical resistance for incidental contact. Double-gloving is recommended for handling solutions to protect against saturation.
Eye Protection
ANSI Z87.1-rated safety glasses with side shields
ANSI Z87.1-rated chemical splash goggles
Goggles provide a seal around the eyes, offering superior protection from splashes of chemical solutions.
Body Protection
Flame-resistant lab coat
Chemically-resistant apron over a flame-resistant lab coat
A chemically-resistant apron provides an additional barrier against spills of solutions that could saturate a standard lab coat.
Respiratory Protection
Not required if handled in a certified chemical fume hood
Not required if handled in a certified chemical fume hood
All handling of this compound should be performed in a fume hood to prevent inhalation of powders or vapors.
Operational Workflow: From Preparation to Disposal
A systematic approach to handling ensures that safety is integrated into every step of the experimental process. The following workflow is designed to minimize exposure and prevent contamination.
Preparation and Donning PPE
Designated Area: All work with 2-Amino-6-hydroxy-quinoline should be conducted in a designated area within a certified chemical fume hood.
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) and waste containers are inside the fume hood.
Don PPE:
Put on the lab coat and apron (if required).
Don safety glasses or goggles.
Wash and dry hands thoroughly.
Put on the first pair of nitrile gloves.
If double-gloving, put on the second pair of nitrile gloves, ensuring the cuff of the outer glove is over the cuff of the lab coat sleeve.
Handling and Experimental Procedure
Weighing: When weighing the solid compound, use a spatula to carefully transfer the material to a weigh boat. Avoid creating dust.
Preparing Solutions: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Ensure the container is appropriately labeled.
During the Experiment:
Keep all containers with 2-Amino-6-hydroxy-quinoline sealed when not in use.
If you need to leave the immediate work area, remove the outer pair of gloves.
In case of a spill, follow the emergency procedures outlined in your laboratory's chemical hygiene plan.
Doffing PPE and Decontamination
Remove Outer Gloves: Before leaving the fume hood, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated solid waste container within the fume hood.
Remove Apron and Lab Coat: Step away from the immediate work area. Remove the apron, followed by the lab coat, by rolling it away from your body to avoid contaminating your personal clothing.
Remove Goggles/Glasses: Remove eye protection.
Remove Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure the safety of others.
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed waste bag inside the fume hood.
Liquid Waste: Unused solutions and reaction mixtures containing 2-Amino-6-hydroxy-quinoline should be collected in a designated, labeled, and sealed hazardous waste container.
Follow Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling 2-Amino-6-hydroxy-quinoline.
Caption: Workflow for safe handling of 2-Amino-6-hydroxy-quinoline.
References
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.